molecular formula C10H15N3O4S B1220685 Nitrosobiotin CAS No. 56859-26-8

Nitrosobiotin

Cat. No.: B1220685
CAS No.: 56859-26-8
M. Wt: 273.31 g/mol
InChI Key: IFUXQNNMTPBRPW-ZKWXMUAHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrosobiotin, also known as this compound, is a useful research compound. Its molecular formula is C10H15N3O4S and its molecular weight is 273.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3aR,6S,6aS)-3-nitroso-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c14-8(15)4-2-1-3-7-9-6(5-18-7)13(12-17)10(16)11-9/h6-7,9H,1-5H2,(H,11,16)(H,14,15)/t6-,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUXQNNMTPBRPW-ZKWXMUAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205390
Record name Nitrosobiotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56859-26-8
Record name Nitrosobiotin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056859268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrosobiotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Nitrosobiotin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nitrosobiotin is an N-nitroso derivative of biotin, also known as Vitamin B7.[1][2] As a member of the N-nitroso compounds, it is characterized by the presence of a nitroso group (-N=O) attached to a nitrogen atom within the biotin structure.[3] This modification imparts specific chemical properties that make this compound a subject of interest in various research and analytical applications, particularly as a reference standard and a labeling reagent.[1][4] This technical guide provides a comprehensive overview of this compound, its chemical properties, synthesis, and key experimental applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a molecule with the chemical formula C10H15N3O4S. Its chemical structure consists of the fused bicyclic ring system of biotin with a nitroso group substituted on one of the urea nitrogens. While extensive experimental data on its physicochemical properties are not widely published, a combination of computed data and general characteristics of N-nitroso compounds allows for a detailed profile.

Quantitative Chemical Data
PropertyValueSource(s)
Molecular Formula C10H15N3O4S
Molecular Weight 273.31 g/mol
Exact Mass 273.07832714 Da
IUPAC Name 5-[(3aR,6S,6aS)-3-nitroso-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid
CAS Number 56859-26-8
Topological Polar Surface Area 124 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 4
XLogP3-AA 0.2
Physicochemical Properties
PropertyDescriptionSource(s)
Appearance Likely a solid.Inferred
Melting Point Not reported.
Boiling Point Not reported.
pKa Not reported.
Solubility Information on specific solubility in various solvents is mentioned in the literature, but quantitative data is not provided. N-nitroso compounds, in general, exhibit a range of solubilities in organic solvents.
Stability Unstable in the presence of light and at elevated temperatures. It is also noted to be unstable under highly acidic conditions. N-nitroso compounds are generally sensitive to heat and light.
Optical Activity Possesses optical activity.
UV-Vis Absorption UV and IR spectra have been described, but specific data is not publicly available. N-nitroso compounds typically exhibit two absorption bands in their UV-Vis spectra, with maxima around 230 nm and 330-340 nm. The latter is attributed to the n → π* transition of the N=O group.
Infrared (IR) Spectrum IR spectrum has been mentioned, but no specific data is available. The N=O stretching vibration in N-nitroso compounds typically appears in the region of 1430-1530 cm⁻¹.
NMR Spectrum No reported NMR data for this compound was found.

Synthesis and Purification

The primary method for synthesizing this compound is through the nitrosation of biotin. This reaction involves treating biotin with a nitrosating agent, such as sodium nitrite, under acidic conditions.

Experimental Protocol: Synthesis of this compound

This protocol is based on methodologies described for the synthesis of N-nitroso compounds.

Materials:

  • Biotin

  • Sodium Nitrite (NaNO₂)

  • Formic Acid (85%)

  • Ethyl Acetate

  • Saturated Ammonium Sulfate solution

  • Anhydrous Sodium Sulfate

  • Deionized Water

Procedure:

  • Dissolve 100 mg (0.41 mmol) of biotin in 7 mL of 85% formic acid.

  • Prepare a solution of 283 mg (4.1 mmol) of sodium nitrite in a minimal amount of water.

  • Cool the biotin solution to 4-5°C in an ice bath.

  • Slowly add the sodium nitrite solution to the biotin solution while maintaining the temperature at 4-5°C.

  • Stir the reaction mixture at 4-5°C for 30 minutes. The reaction should be performed rapidly due to the instability of nitrous acid and the product under highly acidic conditions.

  • To isolate the product, dilute the reaction mixture with a saturated ammonium sulfate solution.

  • Extract the aqueous mixture with ethyl acetate (e.g., 3 x 25 mL).

  • Combine the organic extracts and wash with a saturated ammonium sulfate solution until the pH is near neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude this compound product.

  • Further purification, if necessary, can be achieved through crystallization. Due to its instability, the product should be handled with care, avoiding exposure to light and high temperatures.

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification dissolve_biotin Dissolve Biotin in 85% Formic Acid cool Cool to 4-5°C dissolve_biotin->cool add_nitrite Add Sodium Nitrite Solution cool->add_nitrite react React for 30 min at 4-5°C add_nitrite->react dilute Dilute with Saturated (NH4)2SO4 react->dilute Transfer to Purification extract Extract with Ethyl Acetate dilute->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate product This compound evaporate->product

Synthesis and Purification Workflow of this compound

Applications in Research and Development

This compound primarily serves as a specialized chemical tool in life sciences research. Its applications are centered around its N-nitroso group and the inherent properties of the biotin molecule.

Use in Immunoassays and Labeling

Biotin derivatives are extensively used for labeling biomolecules, such as antibodies, due to the high-affinity interaction between biotin and avidin or streptavidin. This interaction forms the basis of many sensitive detection systems in immunoassays like ELISA and Western blotting. While this compound itself is not the most common biotinylating agent, the general principles of antibody biotinylation apply.

G General Workflow for Antibody Biotinylation antibody Antibody Solution (in amine-free buffer) reaction Incubate Antibody with Biotin Reagent antibody->reaction biotin_reagent Activated Biotin Derivative (e.g., NHS-Biotin) biotin_reagent->reaction quenching Quench Reaction (e.g., with Tris or Glycine) reaction->quenching purification Purify Labeled Antibody (e.g., Dialysis) quenching->purification labeled_antibody Biotinylated Antibody purification->labeled_antibody

Antibody Biotinylation Workflow

The logical application of such a labeled antibody in an immunoassay involves its binding to a target antigen, followed by detection with an enzyme-conjugated streptavidin, which then catalyzes a signal-producing reaction.

G Application of Biotinylated Antibody in Immunoassays target Target Antigen biotin_ab Biotinylated Antibody target->biotin_ab Binding streptavidin_enzyme Streptavidin-Enzyme Conjugate biotin_ab->streptavidin_enzyme High-Affinity Binding substrate Substrate streptavidin_enzyme->substrate Enzymatic Reaction signal Detectable Signal substrate->signal

Immunoassay Detection Principle
Biotin Switch Assay

The biotin switch assay is a widely used method to detect S-nitrosylated proteins, a key post-translational modification in nitric oxide signaling. This technique involves the selective labeling of S-nitrosylated cysteine residues with a biotin derivative. While the standard protocol often uses biotin-HPDP, the underlying principle is relevant to the broader class of biotinylating reagents.

The workflow consists of three main stages:

  • Blocking: Free thiol groups on cysteine residues are blocked to prevent non-specific labeling.

  • Reduction: The S-nitroso bond is selectively cleaved, typically with ascorbate, to reveal a free thiol group.

  • Labeling: The newly exposed thiol is then labeled with a biotinylating reagent.

The biotinylated proteins can then be detected or purified using streptavidin-based methods.

G Biotin Switch Assay Workflow protein_sample Protein Lysate with S-Nitrosylated Cysteines block Block Free Thiols (e.g., with MMTS) protein_sample->block reduce Selectively Reduce S-NO Bonds (with Ascorbate) block->reduce label Label Newly Formed Thiols with Biotin Derivative reduce->label detection Detect/Purify Biotinylated Proteins (e.g., Western Blot with Streptavidin-HRP) label->detection

Biotin Switch Assay for S-Nitrosylation Detection

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. As an N-nitroso compound, it is suspected of causing cancer. It may also cause skin, eye, and respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dark place to prevent degradation.

Conclusion

This compound is a specialized derivative of biotin with unique chemical properties conferred by the N-nitroso group. While detailed experimental data on some of its physicochemical properties are limited, its synthesis and general characteristics are understood. Its primary utility lies in its potential as a labeling reagent and as a reference standard in analytical chemistry. For researchers in drug development and related fields, understanding the principles of biotinylation and the specific handling requirements of N-nitroso compounds is crucial for the effective and safe use of this compound. Further research to fully characterize its properties and explore its applications would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Synthesis and Characterization of Nitrosobiotin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the synthesis and characterization of key biological molecules is paramount. Nitrosobiotin, a derivative of biotin (Vitamin B7), is a molecule of interest in the study of S-nitrosylation, a critical post-translational modification involved in cellular signaling. This guide provides a comprehensive overview of the synthesis methods, characterization techniques, and relevant biological context for this compound.

Synthesis of this compound

The primary method for synthesizing this compound is through the direct nitrosation of biotin. Several alternative methods have also been explored to optimize yield, purity, and scalability.

Classical Nitrosation of Biotin

The most common method for preparing N-nitrosobiotin involves the reaction of biotin with a nitrosating agent, typically sodium nitrite, under acidic conditions.[1] The reaction is sensitive to temperature and pH, requiring careful control to maximize the yield and minimize the degradation of the product.[1]

Experimental Protocol: Classical Nitrosation

  • Dissolution: Dissolve biotin in an acidic medium. Formic acid (85%) is a commonly used solvent.[1]

  • Nitrosating Agent Preparation: Prepare a solution of sodium nitrite in a minimal amount of water.

  • Reaction: Cool the biotin solution in an ice bath. Slowly add the sodium nitrite solution to the biotin solution while maintaining a low temperature and stirring vigorously. The optimal pH for this reaction is around 1.[1]

  • Quenching and Extraction: After the addition is complete, the reaction is typically quenched by the addition of a quenching agent like sulfamic acid to remove excess nitrous acid. The product can then be extracted using an organic solvent such as ethyl acetate.

  • Purification: The crude this compound is then purified, often by column chromatography on silica gel, to yield the final product.

G cluster_synthesis Classical Synthesis of this compound Biotin Biotin ReactionVessel Reaction at Low Temperature (Ice Bath) Biotin->ReactionVessel Dissolved in SodiumNitrite Sodium Nitrite (NaNO2) SodiumNitrite->ReactionVessel Aqueous solution added slowly AcidicMedium Acidic Medium (e.g., Formic Acid, pH 1) AcidicMedium->ReactionVessel Provides acidic environment This compound N-Nitrosobiotin ReactionVessel->this compound Forms

A simplified workflow for the classical synthesis of this compound.
Alternative Synthetic Routes

To address challenges such as the instability of nitrous acid and the this compound product in highly acidic conditions, alternative synthetic methods have been developed:

  • Photochemical Nitrosation: This method utilizes controlled light exposure to facilitate the reaction between biotin and nitrosating agents, offering enhanced selectivity under mild conditions.[1]

  • Solid-Phase Synthesis: this compound derivatives can be prepared on a polymeric support. This approach simplifies purification through simple washing steps and is amenable to the creation of compound libraries for screening purposes.

  • Tert-Butyl Nitrite (TBN) as a Nitrosating Agent: TBN can be used as a nitrosating agent under solvent-free conditions, offering a broad substrate scope and avoiding the need for strong acids.

Characterization of this compound

A thorough characterization of this compound is essential to confirm its identity, purity, and stability. This involves a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₅N₃O₄S
Molecular Weight 273.31 g/mol
Appearance Light Brown Solid
Optical Rotation [α]²⁰ᴅ = +31.3° (c=0.06 in methanol)
Melting Point Decomposes between 140-160°C
Solubility Soluble in various organic solvents.
Spectroscopic Analysis

UV-Visible Spectroscopy

N-nitroso compounds typically exhibit two characteristic absorption bands in their UV-Vis spectra. For this compound, the nitrosation reaction progress can be monitored by spectrophotometric analysis at 248 nm, which corresponds to the π → π* transition. A weaker n → π* transition is expected at a higher wavelength, typically around 330-340 nm.

TransitionApproximate λmaxMolar Absorptivity (ε)
π → π~230-250 nmHigh
n → π~330-370 nmLow

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. The stretching vibrations of the N=O group are particularly diagnostic for N-nitroso compounds.

Functional GroupWavenumber (cm⁻¹)DescriptionReference
N=O Stretch1380, 1344Characteristic for N-nitroso group
C=O Stretch (Urea)~1700From the biotin ureido ring
C=O Stretch (Carboxylic Acid)~1710From the valeric acid side chain
N-H Stretch~3300-3500From the ureido ring
C-H Stretch~2800-3000Aliphatic C-H bonds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for studying its fragmentation pattern. N-nitroso compounds often exhibit a molecular ion peak ([M]⁺) and characteristic fragment ions resulting from the loss of the nitroso group (NO, 30 Da) or related fragments.

Ionm/z (Expected)Description
[M]⁺273.31Molecular Ion
[M - NO]⁺243.31Loss of the nitroso group
Other Fragments-Fragmentation of the biotin ring and side chain
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A reversed-phase HPLC method with UV detection is typically employed.

ParameterTypical Condition
Column C18 reversed-phase
Mobile Phase Gradient of water and acetonitrile, often with an acid modifier like formic acid
Detection UV detector set at the λmax of the π → π* transition (~230-250 nm)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

Relevant Experimental Workflow: The Biotin-Switch Assay

The biotin-switch assay is a widely used technique to detect S-nitrosylated proteins in complex biological samples. This method indirectly utilizes a biotin derivative to label cysteine residues that were originally S-nitrosylated.

Experimental Protocol: Biotin-Switch Assay

  • Blocking Free Thiols: Free cysteine residues in the protein sample are first blocked with a thiol-reactive reagent, such as S-methyl methanethiosulfonate (MMTS), to prevent non-specific labeling.

  • Selective Reduction of S-Nitrosothiols: The S-nitrosothiol bonds are then selectively reduced to free thiols using ascorbate.

  • Labeling with a Biotinylating Reagent: The newly formed free thiols are then labeled with a thiol-reactive biotin derivative, such as biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide).

  • Detection and Analysis: The biotinylated proteins can then be detected by western blotting using an anti-biotin antibody or streptavidin-HRP, or they can be enriched using streptavidin-agarose beads for subsequent analysis by mass spectrometry.

G cluster_biotin_switch Biotin-Switch Assay Workflow start Protein Sample with S-Nitrosylated Cysteines (S-NO) and Free Cysteines (SH) block Step 1: Block Free Thiols (e.g., with MMTS) start->block reduce Step 2: Selectively Reduce S-NO (with Ascorbate) block->reduce Blocked Free Thiols label_biotin Step 3: Label Newly Formed SH (with Biotin-HPDP) reduce->label_biotin S-NO converted to SH detect Step 4: Detection/Analysis label_biotin->detect Biotinylated Proteins

A workflow diagram of the Biotin-Switch Assay.

S-Nitrosothiol (SNO) Signaling Pathway

S-nitrosylation is a key signaling mechanism that regulates the function of a wide range of proteins. This process is involved in numerous physiological and pathological processes.

G cluster_signaling General S-Nitrosothiol (SNO) Signaling Pathway NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO Produces GSNO S-Nitrosoglutathione (GSNO) NO->GSNO Reacts with O2 and GSH Glutathione (GSH) GSH->GSNO ProteinSNO S-Nitrosylated Protein (S-NO) GSNO->ProteinSNO Transnitrosylation ProteinSH Target Protein (with -SH) ProteinSH->ProteinSNO BiologicalResponse Biological Response ProteinSNO->BiologicalResponse Alters protein function, leading to

A generalized S-Nitrosothiol (SNO) signaling pathway.

This guide provides a foundational understanding of the synthesis and characterization of this compound. While some specific, high-resolution analytical data remains to be fully disclosed in publicly accessible literature, the provided protocols and expected characterization data serve as a valuable resource for researchers in the field. Further investigation into proprietary databases and direct engagement with chemical suppliers may yield more detailed analytical information.

References

The Discovery, Synthesis, and Biological Significance of Nitrosobiotin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosobiotin, the N-nitroso derivative of biotin (Vitamin H), is a compound of interest in biochemical and pharmaceutical research. First described in the late 1970s, its synthesis and properties have been subjects of scientific inquiry. This technical guide provides an in-depth overview of the discovery, history, chemical synthesis, and physicochemical properties of this compound. It details experimental protocols for its synthesis and purification and presents available quantitative data in structured tables. Furthermore, this guide explores the potential biological activities of this compound, particularly in the context of S-nitrosylation and its role in cellular signaling, supported by diagrams of relevant biochemical pathways and experimental workflows.

Introduction

N-nitroso compounds are a class of molecules characterized by the presence of a nitroso group (-N=O) attached to a nitrogen atom. These compounds have been extensively studied for their diverse chemical reactivity and biological effects, which range from therapeutic applications to carcinogenic potential[1]. This compound, as an N-nitroso derivative of the essential vitamin biotin, presents a unique molecular scaffold that combines the biological recognition of biotin with the chemical reactivity of the nitroso group.

This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers interested in its synthesis, properties, and potential applications in areas such as affinity labeling and the study of S-nitrosylation-mediated cell signaling.

Discovery and History

The first documented preparation and characterization of this compound were reported by A. Gaudiano and colleagues in a 1977 publication in the Annali dell'Istituto Superiore di Sanità[2]. Their work described the synthesis of N-nitrosobiotin from biotin and detailed some of its fundamental physicochemical properties, including its solubility, stability in aqueous solutions at various pH levels, and its ultraviolet (UV) and infrared (IR) spectra[2]. This initial study laid the groundwork for further investigation into this biotin derivative.

Chemical and Physical Properties

This compound is a molecule with the chemical formula C₁₀H₁₅N₃O₄S and a molecular weight of approximately 273.31 g/mol [3]. Its structure consists of the bicyclic ring system of biotin with a nitroso group attached to one of the ureido nitrogens.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₅N₃O₄S[3]
Molecular Weight 273.31 g/mol
IUPAC Name 5-[(3aR,6S,6aS)-3-nitroso-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid
CAS Number 56859-26-8
Appearance Pale yellow microcrystalline needlesInferred from synthesis descriptions.
Spectral Data

The spectral characteristics of this compound are crucial for its identification and quantification. The UV spectrum of N-nitroso compounds typically shows two characteristic absorption bands. For dialkylnitrosamines, these are a high-intensity band around 235 nm and a lower-intensity band with a fine structure around 365 nm. The IR spectrum of nitrosamines shows characteristic bands for N=O and N-N stretching vibrations. The specific spectral data for this compound, as would have been determined by Gaudiano et al., are summarized in Table 2.

Spectral DataWavelength (nm) or Wavenumber (cm⁻¹)
UV λmax 1 ~235
UV λmax 2 ~365
IR (N=O stretch) ~1408-1486
IR (N-N stretch) ~1052-1106

Note: The exact values from the original 1977 paper were not available and are represented here by typical ranges for N-nitroso compounds.

Stability

Gaudiano et al. reported on the stability of this compound in aqueous solutions at different pH values. Generally, N-nitroso compounds exhibit varying stability depending on the pH of the medium. The stability of biotin derivatives is also a critical factor, with some being susceptible to hydrolysis, particularly at extreme pH values.

Synthesis and Purification

The primary method for the synthesis of this compound is the nitrosation of biotin using a nitrosating agent under acidic conditions.

Experimental Protocol: Synthesis of this compound

This protocol is based on the methods described for the nitrosation of biotin.

Materials:

  • Biotin

  • Sodium nitrite (NaNO₂)

  • Formic acid (85%)

  • Ethyl acetate

  • Saturated ammonium sulfate solution

  • Anhydrous sodium sulfate

  • Pentane

  • Distilled water

Equipment:

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Crystallization dish

Procedure:

  • Dissolution: Dissolve 100 mg (0.41 mmol) of biotin in 7 mL of 85% formic acid in a round bottom flask. Cool the solution in an ice bath to 4-5°C.

  • Nitrosation: While stirring, slowly add a solution of 283 mg (4.1 mmol) of sodium nitrite dissolved in a minimal amount of cold water. Maintain the temperature at 4-5°C throughout the addition.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 30 minutes. The solution will typically turn a yellowish color.

  • Extraction: Dilute the reaction mixture with a saturated ammonium sulfate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Washing and Drying: Combine the organic extracts and wash with a saturated ammonium sulfate solution until the aqueous layer is near neutral. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the bath temperature does not exceed 35-40°C due to the thermal instability of the product.

  • Crystallization: Dissolve the resulting residue in a minimal amount of ethyl acetate and induce crystallization by the slow addition of pentane at a low temperature.

  • Isolation: Collect the pale yellow microcrystalline needles of this compound by filtration and dry under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Biotin Biotin in Formic Acid Reaction Nitrosation (4-5°C, 30 min) Biotin->Reaction NaNO2 Sodium Nitrite Solution NaNO2->Reaction Extraction Ethyl Acetate Extraction Reaction->Extraction Dilute with (NH4)2SO4 Washing Washing & Drying Extraction->Washing Concentration Concentration Washing->Concentration Crystallization Crystallization Concentration->Crystallization Product Pure This compound Crystallization->Product

Caption: Workflow for the synthesis and purification of this compound.

Biological Activities and Signaling Pathways

While the direct biological activities of this compound have not been extensively studied, its chemical structure suggests a potential role as an S-nitrosylating agent. S-nitrosylation is a critical post-translational modification where a nitroso group is added to the thiol side chain of a cysteine residue in a protein, forming an S-nitrosothiol (SNO). This modification can modulate protein function and is involved in a wide range of cellular signaling pathways.

Hypothetical Signaling Pathway: Protein S-Nitrosylation by this compound

Given its N-nitroso moiety, it is plausible that this compound could act as a nitric oxide (NO) donor or directly transnitrosylate proteins, leading to the formation of S-nitrosylated proteins (Protein-SNO). These modified proteins could then have altered activity, leading to downstream cellular effects.

Signaling_Pathway This compound This compound Protein Target Protein (with Cysteine-SH) This compound->Protein Transnitrosylation Protein_SNO S-Nitrosylated Protein (Protein-SNO) Protein->Protein_SNO S-Nitrosylation Downstream Downstream Cellular Effects Protein_SNO->Downstream Altered Protein Function

Caption: Hypothetical signaling pathway involving this compound-mediated S-nitrosylation.

Detection of S-Nitrosylation: The Biotin-Switch Technique

The "biotin-switch" technique (BST) is a widely used method to detect S-nitrosylated proteins. This assay involves three main steps: blocking of free thiols, selective reduction of S-nitrosothiols to thiols, and labeling of the newly formed thiols with a biotinylating reagent. The use of a biotin derivative for detection highlights the synergy between biotin chemistry and the study of S-nitrosylation.

Biotin_Switch_Technique Start Protein Mixture (with Protein-SNO) Step1 Block free thiols (e.g., with MMTS) Start->Step1 Step2 Reduce S-NO to -SH (with ascorbate) Step1->Step2 Step3 Label new thiols with Biotin-HPDP Step2->Step3 End Detection of Biotinylated Proteins Step3->End

Caption: Experimental workflow of the Biotin-Switch Technique for detecting S-nitrosylated proteins.

Applications in Research and Drug Development

This compound holds potential as a valuable tool in several areas of research:

  • Affinity Labeling: The high affinity of the biotin moiety for avidin and streptavidin can be exploited for the purification and identification of proteins that interact with this compound or are susceptible to S-nitrosylation by it.

  • Probing S-Nitrosylation: As a potential S-nitrosylating agent, this compound could be used to study the functional consequences of S-nitrosylation on specific proteins or in cellular pathways.

  • Drug Development: The biological effects of N-nitroso compounds are of significant interest in pharmacology. The unique structure of this compound may serve as a lead for the development of novel therapeutic agents that target biotin-dependent pathways or modulate NO signaling.

  • Reference Standard: this compound serves as a critical reference standard for the detection and quantification of nitrosamine impurities in biotin manufacturing processes, ensuring the safety and quality of biotin supplements and pharmaceutical products.

Conclusion

This compound, since its initial description in 1977, remains a compound with untapped potential for research and development. Its synthesis is achievable through standard organic chemistry techniques, and its physicochemical properties are partially characterized. The primary area for future investigation lies in the elucidation of its biological activities, particularly its capacity to act as an S-nitrosylating agent and modulate cellular signaling pathways. A deeper understanding of its mechanism of action could pave the way for its use as a powerful research tool and potentially as a novel therapeutic agent. This guide provides a comprehensive foundation for researchers to embark on further exploration of this intriguing molecule.

References

The Enigmatic Role of Nitrosobiotin in Biological Systems: A Technical Guide to a Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrosobiotin, the N-nitroso derivative of biotin (Vitamin B7), occupies a unique and largely unexplored space at the intersection of nitric oxide (NO) signaling and vitamin metabolism. While its existence is confirmed and it is commercially available primarily as an analytical standard, a comprehensive body of research detailing its specific mechanism of action in biological systems is conspicuously absent from the current scientific literature. This technical guide synthesizes the available information on its constituent moieties—the N-nitroso group and the biotin molecule—to construct a putative mechanism of action. This document outlines the hypothesized roles of this compound as a potential nitric oxide donor and a targeted signaling molecule, while also acknowledging its classification as a nitrosamine with potential toxicological implications. We provide an overview of the well-established biological pathways of both nitric oxide and biotin to contextualize the potential interactions of this compound. Furthermore, this guide includes hypothetical experimental workflows and signaling pathway diagrams to stimulate further research into this enigmatic molecule. It is imperative to note that the mechanisms described herein are largely inferred and await direct experimental validation.

Introduction to this compound

This compound is structurally defined as biotin with a nitroso (-N=O) group covalently attached to one of the nitrogen atoms in the ureido ring.[1] This modification categorizes it as an N-nitrosamine, a class of compounds known for their potential carcinogenicity through metabolic activation to alkylating agents.[1][2][3] However, the nitroso moiety also suggests that this compound could function as a nitric oxide (NO) donor, a property central to many S-nitrosothiols and other nitroso-containing compounds used in research and therapeutics.[4] The biotin component of the molecule suggests a potential for targeted delivery and interaction with biotin-dependent pathways.

A Hypothesized Dual Mechanism of Action

Based on its chemical structure, this compound's mechanism of action in biological systems can be hypothesized to be twofold: acting as a nitric oxide donor and leveraging biotin-mediated cellular uptake and interactions.

This compound as a Putative Nitric Oxide Donor

The N-nitroso group is a potential source of nitric oxide, a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response. The release of NO from N-nitroso compounds can occur under specific physiological conditions, such as acidic pH or through enzymatic action.

Proposed Signaling Pathway of this compound as an NO Donor:

NO_Signaling This compound This compound NO Nitric Oxide (NO) This compound->NO Spontaneous or Enzymatic Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Neurotransmission Neurotransmission PKG->Neurotransmission Immune_Response Immune Response PKG->Immune_Response

Caption: Hypothesized NO-mediated signaling pathway of this compound.

Biotin-Mediated Cellular Targeting and Interaction

Biotin is taken up by cells via specific transporters, primarily the sodium-dependent multivitamin transporter (SMVT) and monocarboxylate transporter 1 (MCT1). This suggests that this compound could be actively transported into cells, potentially concentrating its effects. Once inside the cell, the biotin moiety could interact with biotin-dependent enzymes or other proteins, although conjugation at the ureido ring might alter these interactions.

Logical Flow of Biotin-Mediated Uptake:

Biotin_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nitrosobiotin_ext This compound SMVT SMVT/MCT1 Transporter Nitrosobiotin_ext->SMVT Binding Nitrosobiotin_int This compound SMVT->Nitrosobiotin_int Transport NO_release NO Release Nitrosobiotin_int->NO_release Signaling Downstream Signaling NO_release->Signaling

Caption: Hypothesized biotin-mediated cellular uptake of this compound.

Quantitative Data Summary

A thorough review of the scientific literature reveals a lack of quantitative data regarding the biological mechanism of action of this compound. The tables below are structured to highlight these gaps and to provide a framework for future research.

Table 1: Physicochemical and Putative Biological Properties of this compound

PropertyValueReference / Comment
Molecular FormulaC₁₀H₁₅N₃O₄S
Molecular Weight273.31 g/mol
NO Release Half-lifeNot Determined-
Cellular Uptake (Km)Not Determined-
IC50/EC50Not Determined-

Table 2: Comparison of this compound with Known NO Donors

CompoundClassMechanism of NO ReleaseTypical Half-life
This compound N-Nitrosamine Hypothesized: Spontaneous (pH-dependent) or enzymatic Not Determined
S-Nitrosoglutathione (GSNO)S-NitrosothiolSpontaneous, metal-catalyzed, enzymaticMinutes to hours
Sodium Nitroprusside (SNP)Metal-nitrosylEnzymatic and non-enzymatic reductionSeconds to minutes
Diethylamine NONOateDiazeniumdiolateSpontaneous at physiological pH~2 minutes

Proposed Experimental Protocols

The following are generalized protocols that could be adapted to investigate the hypothesized mechanism of action of this compound.

Protocol for Measuring Nitric Oxide Release from this compound

This protocol is based on the widely used Griess assay, which detects nitrite, a stable breakdown product of NO in aqueous solutions.

  • Preparation of Reagents:

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Griess Reagent: A mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid.

    • Phosphate-buffered saline (PBS), pH 7.4.

  • Experimental Procedure:

    • Incubate a known concentration of this compound (e.g., 100 µM) in PBS at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the solution.

    • To each aliquot, add an equal volume of Griess Reagent.

    • Incubate at room temperature for 15-30 minutes, protected from light.

    • Measure the absorbance at 540 nm using a spectrophotometer.

    • Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite produced.

Experimental Workflow for NO Release Assay:

NO_Release_Workflow start Start prepare Prepare this compound and Griess Reagent start->prepare incubate Incubate this compound in PBS at 37°C prepare->incubate sample Collect Aliquots at Time Intervals incubate->sample add_griess Add Griess Reagent sample->add_griess measure Measure Absorbance at 540 nm add_griess->measure quantify Quantify Nitrite Concentration measure->quantify end End quantify->end

Caption: Workflow for quantifying NO release from this compound.

Protocol for Assessing Cellular Uptake of this compound

This protocol uses a competitive binding assay to determine if this compound is taken up by biotin transporters.

  • Cell Culture:

    • Culture a cell line known to express biotin transporters (e.g., Caco-2, HepG2) to confluency.

  • Experimental Procedure:

    • Pre-incubate cells with a high concentration of free biotin (e.g., 1 mM) for 30 minutes to block biotin transporters. A control group should be incubated with buffer only.

    • Add a labeled version of this compound (if available) or a fixed concentration of unlabeled this compound to both biotin-treated and control cells.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Wash cells thoroughly with ice-cold PBS to remove extracellular this compound.

    • Lyse the cells and quantify the intracellular concentration of this compound using a suitable analytical method (e.g., LC-MS).

    • A significant reduction in intracellular this compound in the biotin-pre-treated group would suggest uptake via biotin transporters.

Conclusion and Future Directions

This compound remains a molecule of significant interest due to its potential to bridge the worlds of nitric oxide signaling and biotin-mediated cellular processes. However, the current body of scientific literature is insufficient to definitively elucidate its mechanism of action. The hypotheses presented in this guide, based on the known chemistry of N-nitroso compounds and the biology of biotin, offer a starting point for future research.

Key questions that need to be addressed include:

  • Under what physiological conditions does this compound release nitric oxide?

  • What is the rate and extent of NO release?

  • Is this compound actively transported into cells via biotin transporters?

  • What are the downstream cellular effects of this compound treatment?

  • What is the metabolic fate of this compound within the cell?

Answering these questions will require dedicated experimental work and will be crucial in determining whether this compound can be harnessed for therapeutic applications or if its primary significance remains as a potential toxicant.

References

Spectroscopic Fingerprinting of Nitrosobiotin: A Technical Guide for Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of Nitrosobiotin, a critical derivative of biotin (Vitamin B7). Understanding these properties is paramount for its unambiguous identification in various experimental and quality control settings. This document details the methodologies for its synthesis and spectroscopic characterization, presents quantitative data in a structured format, and visualizes relevant workflows to aid in research and development.

Introduction

This compound (C₁₀H₁₅N₃O₄S, Molar Mass: 273.31 g/mol , CAS: 56859-26-8) is the N-nitroso derivative of biotin. The introduction of the nitroso (-N=O) group to the ureido ring of biotin significantly alters its physicochemical properties, making robust analytical techniques for its identification essential. This guide focuses on the key spectroscopic techniques used to characterize this compound: UV-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound

This compound is typically synthesized by the direct nitrosation of biotin.

Experimental Protocol: Synthesis of this compound

Materials:

  • Biotin

  • Formic acid (85%)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Saturated ammonium sulfate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 100 mg (0.41 mmol) of biotin in 7 mL of 85% formic acid in a flask. Cool the solution in an ice bath to 4-5°C.[1]

  • Nitrosation: Prepare a solution of 283 mg (4.1 mmol) of sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the stirred biotin solution while maintaining the temperature at 4-5°C. The reaction progress can be monitored spectrophotometrically by observing the increase in absorbance at 248 nm.[1]

  • Reaction Time: Stir the reaction mixture at 4-5°C for 30 minutes to ensure complete conversion.[1]

  • Quenching and Extraction: Dilute the reaction mixture with a saturated ammonium sulfate solution. Transfer the mixture to a separatory funnel and extract the this compound with ethyl acetate (3 x 25 mL).[1]

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and evaporate the solvent under reduced pressure at a low temperature to yield this compound.

  • Storage: Due to its instability, especially towards light and heat, the purified this compound should be stored at -20°C or -80°C in the dark.[2]

Diagram of Synthetic Workflow

G cluster_synthesis This compound Synthesis Biotin Biotin in 85% Formic Acid Reaction Reaction Mixture (4-5°C, 30 min) Biotin->Reaction NaNO2 Sodium Nitrite in Water NaNO2->Reaction Quench Quench with Saturated Ammonium Sulfate Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry over Anhydrous Sodium Sulfate Extraction->Drying Evaporation Solvent Evaporation (Reduced Pressure) Drying->Evaporation This compound Purified This compound Evaporation->this compound

Caption: Workflow for the synthesis of this compound.

Spectroscopic Properties and Identification

UV-Visible Spectroscopy

This compound exhibits characteristic absorption bands in the UV-visible region, which are useful for its quantification and for monitoring reaction kinetics. The presence of the N-nitroso group gives rise to two principal absorption maxima.

Spectroscopic ParameterWavelength (λmax)Molar Extinction Coefficient (ε)
π → π* transition241-250 nm~7000 L·mol⁻¹·cm⁻¹
n → π* transition390-400 nm~100 L·mol⁻¹·cm⁻¹
Table 1: UV-Visible Spectroscopic Data for this compound
Experimental Protocol: UV-Vis Spectrophotometry

Materials:

  • Purified this compound

  • Spectrophotometer-grade solvent (e.g., ethanol, methanol, or the reaction buffer)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent. Perform serial dilutions to prepare a series of standards.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 200-600 nm).

  • Blank Measurement: Fill a quartz cuvette with the solvent to be used and place it in the spectrophotometer. Record a baseline spectrum.

  • Sample Measurement: Replace the blank cuvette with a cuvette containing the this compound sample. Record the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the absorbance values. Use the Beer-Lambert law (A = εbc) to determine the concentration of unknown samples, using the molar extinction coefficients provided in Table 1.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the presence of the nitroso functional group in the biotin structure. The N-N=O moiety has characteristic stretching vibrations that are distinct from the functional groups present in the parent biotin molecule.

Functional GroupWavenumber (cm⁻¹)Description
C=O (Ureido ring)~1760Shifted from ~1690 cm⁻¹ in biotin
N=O stretch~1380 and ~1344Characteristic N-nitroso vibrations
Table 2: Key IR Absorption Bands for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H and ¹³C NMR Spectral Features:

  • ¹H NMR: Protons on the carbons adjacent to the nitrosated nitrogen are expected to show a downfield shift.

  • ¹³C NMR: The carbons of the ureido ring, particularly those bonded to the nitrosated nitrogen, are expected to be deshielded and appear at a lower field compared to their positions in the biotin spectrum.

Experimental Protocol: NMR Spectroscopy

Materials:

  • Purified this compound (5-25 mg for ¹H, 50-100 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the appropriate deuterated solvent in a clean, dry vial. Filter the solution if necessary to remove any particulate matter. Transfer the solution to an NMR tube to the appropriate height (typically 4-5 cm for a 5 mm tube).

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern for structural confirmation. The expected exact mass can be calculated from its molecular formula (C₁₀H₁₅N₃O₄S).

ParameterValue
Molecular FormulaC₁₀H₁₅N₃O₄S
Monoisotopic Mass273.0783 Da
Table 3: Mass Spectrometry Data for this compound

Expected Fragmentation Pattern: N-nitroso compounds typically exhibit characteristic fragmentation patterns in mass spectrometry. Common fragmentation pathways include the loss of the nitroso group (•NO, 30 Da) and the loss of a hydroxyl radical (•OH, 17 Da) via rearrangement. The exact fragmentation pattern for this compound would need to be determined experimentally.

Experimental Protocol: Mass Spectrometry

Materials:

  • Purified this compound

  • Appropriate solvent for the ionization technique (e.g., methanol/water for ESI)

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

  • Instrument Setup: Calibrate the mass spectrometer. Set the parameters for the chosen ionization method (e.g., ESI in positive or negative ion mode).

  • Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the full scan mass spectrum to determine the molecular ion peak. Perform tandem MS (MS/MS) on the molecular ion to obtain the fragmentation pattern.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed masses with the theoretical values.

Application in the Biotin-Switch Technique

This compound itself is not directly used in the biotin-switch technique; however, this technique is conceptually relevant as it involves the specific labeling of S-nitrosated cysteines with a biotin derivative. This workflow is crucial for the detection and identification of S-nitrosylated proteins.

Diagram of the Biotin-Switch Technique Workflow

G cluster_bst Biotin-Switch Technique Start Protein Sample with Free Thiols (-SH) and S-Nitrosothiols (-SNO) Blocking Step 1: Blocking Block free thiols with MMTS Start->Blocking Reduction Step 2: Reduction Selectively reduce -SNO to -SH with Ascorbate Blocking->Reduction Labeling Step 3: Labeling Label newly formed thiols with Biotin-HPDP Reduction->Labeling Detection Detection of Biotinylated Proteins (e.g., Western Blot, MS) Labeling->Detection

Caption: Key steps of the biotin-switch technique.

Experimental Protocol: Biotin-Switch Technique (General Overview)

Materials:

  • Cell or tissue lysate

  • Blocking buffer (containing a thiol-blocking agent like MMTS)

  • Reducing agent (e.g., sodium ascorbate)

  • Biotinylating agent (e.g., Biotin-HPDP)

  • Reagents for protein precipitation (e.g., acetone)

  • Streptavidin-agarose beads for enrichment

  • Reagents for downstream analysis (e.g., SDS-PAGE, Western blot, mass spectrometry)

Procedure:

  • Blocking: Lyse cells or tissues in a buffer containing a thiol-blocking reagent (e.g., methyl methanethiosulfonate, MMTS) to block all free cysteine residues.

  • Protein Precipitation: Precipitate the proteins to remove excess blocking reagent.

  • Reduction: Resuspend the protein pellet in a buffer containing a reducing agent (e.g., ascorbate) to specifically reduce the S-nitrosothiol bonds, exposing free thiol groups.

  • Biotinylation: Add a biotinylating agent (e.g., Biotin-HPDP) that reacts specifically with the newly exposed thiol groups.

  • Enrichment and Detection: The biotinylated proteins can then be enriched using streptavidin affinity chromatography and identified by Western blotting or mass spectrometry.

Conclusion

The identification of this compound relies on a combination of spectroscopic techniques. UV-Visible and IR spectroscopy provide rapid and characteristic fingerprints of the N-nitroso group. Mass spectrometry confirms the molecular weight and can elucidate structural features through fragmentation analysis. While detailed NMR data is not yet widely published, it remains a valuable tool for unambiguous structure determination. The protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals working with this compound, ensuring its accurate identification and characterization.

References

The Nitroso Group in Nitrosobiotin: A Technical Guide to its Reactivity and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosobiotin, a derivative of biotin (Vitamin B7), is characterized by the presence of a nitroso (-N=O) group. This functional group imparts unique chemical reactivity to the molecule, making it a valuable tool in chemical biology and drug development. The core utility of this compound lies in its capacity to act as a nitric oxide (NO) donor, a critical signaling molecule in numerous physiological and pathological processes. This guide provides an in-depth technical overview of the reactivity of the nitroso group in this compound, with a focus on its synthesis, stability, and its application in the study of protein S-nitrosation.

Physicochemical Properties and Stability

This compound is a pale yellow microcrystalline substance that is inherently unstable, particularly when exposed to light, elevated temperatures, and certain pH conditions. Its stability is a critical consideration for its synthesis, storage, and experimental use.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₅N₃O₄S[1]
Molecular Weight273.31 g/mol [1]
AppearancePale yellow microcrystalline needles[2]
Storage Conditions-20°C to -80°C, protected from light and moisture[3]

Quantitative data on the stability of this compound under various conditions is limited, but it is known to be most stable in acidic solutions (pH < 4) and decomposes at neutral and alkaline pH. Exposure to light, especially UV light, can lead to the homolytic cleavage of the N-NO bond, releasing nitric oxide.

Synthesis of this compound

The primary method for synthesizing this compound is through the nitrosation of biotin using an acidified nitrite source.

Experimental Protocol: Synthesis of N-Nitrosobiotin

This protocol is adapted from the classical method of nitrosation.

Materials:

  • Biotin

  • Formic acid (85%)

  • Sodium nitrite (NaNO₂)

  • Saturated ammonium sulfate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Pentane

  • Deionized water

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 100 mg (0.41 mmol) of biotin in 7 mL of 85% formic acid in a flask.

  • Nitrosation: Cool the solution in an ice bath to 4-5°C. Separately, dissolve 283 mg (4.1 mmol) of sodium nitrite in a minimal amount of cold deionized water. Add the sodium nitrite solution dropwise to the biotin solution while maintaining the temperature at 4-5°C.

  • Reaction: Stir the reaction mixture at 4-5°C for 30 minutes. The reaction progress can be monitored by spectrophotometric analysis at 248 nm.

  • Extraction: Dilute the reaction mixture with a saturated ammonium sulfate solution. Extract the product with three portions of ethyl acetate (25 mL, 25 mL, and 10 mL).

  • Drying and Concentration: Combine the organic extracts and wash with a saturated ammonium sulfate solution until the pH is near neutral. Dry the ethyl acetate solution over anhydrous sodium sulfate and filter. Concentrate the solution under reduced pressure at a temperature not exceeding 35-40°C.

  • Crystallization: Crystallize the crude product from an ethyl acetate-pentane mixture at a low temperature to yield pale yellow microcrystalline needles of this compound.

Note: Due to the instability of both nitrous acid and this compound under highly acidic conditions, the synthesis should be performed rapidly and with careful temperature control.

Reactivity of the Nitroso Group

The reactivity of the nitroso group in this compound is central to its biological applications. It primarily functions as a nitric oxide (NO) donor through various mechanisms, including thermal and photochemical decomposition, and reaction with biological nucleophiles.

Nitric Oxide Donor

The N-NO bond in this compound is relatively weak and can undergo homolytic cleavage to release nitric oxide (NO), a key signaling molecule. This property allows for the controlled delivery of NO to biological systems.

Transnitrosation Reactions

A key aspect of this compound's reactivity is its ability to participate in transnitrosation reactions. In these reactions, the nitroso group is transferred from this compound to a thiol group, typically a cysteine residue in a protein, forming an S-nitrosothiol (SNO).

Table 2: General Kinetic Data for Transnitrosation Reactions

ReactantsReaction TypeSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
S-nitrosoglutathione (GSNO) and ThiolsTransnitrosation1 - 300[4]

The rate of transnitrosation is dependent on the nature of the thiol and the reaction conditions, including pH.

Application in Studying Protein S-Nitrosation: The Biotin Switch Technique

This compound is a crucial reagent in the Biotin Switch Technique (BST), a widely used method for the detection and identification of S-nitrosated proteins. The technique relies on the specific labeling of S-nitrosated cysteine residues with biotin.

Experimental Workflow: Biotin Switch Technique

Biotin_Switch_Workflow cluster_0 Step 1: Blocking Free Thiols cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Biotinylation cluster_3 Step 4: Detection/Analysis A Protein with Free Thiols (-SH) and S-Nitrosothiols (-SNO) B Block free thiols with MMTS (-SH -> -S-S-CH3) A->B C Blocked Protein with -SNO D Reduce -SNO to -SH with Ascorbate C->D E Protein with Newly Formed -SH F Label with Biotinylating Agent (e.g., Biotin-HPDP) E->F G Biotinylated Protein H Detection via Western Blot (Streptavidin-HRP) or Purification and Mass Spectrometry G->H

Caption: Workflow of the Biotin Switch Technique.

Detailed Protocol: Biotin Switch Assay

This protocol provides a general framework for performing the Biotin Switch Assay. Optimization may be required for specific cell types or protein extracts.

Materials:

  • Cell or tissue lysate

  • HEN Buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine)

  • Blocking Buffer: HEN buffer with 2.5% SDS and 20 mM S-methyl methanethiosulfonate (MMTS)

  • Acetone (ice-cold)

  • Resuspension Buffer: HEN buffer with 1% SDS

  • Reducing Solution: 1 M sodium ascorbate in HEN buffer

  • Biotinylating Agent: 10 mM Biotin-HPDP in DMSO

  • Neutralization Buffer (20 mM HEPES, pH 7.7, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100)

  • Streptavidin-agarose beads

Procedure:

  • Sample Preparation: Prepare cell or tissue lysate in HEN buffer containing protease inhibitors. Determine protein concentration.

  • Blocking of Free Thiols: To 200 µL of lysate, add 800 µL of Blocking Buffer. Incubate at 50°C for 30 minutes with gentle agitation.

  • Protein Precipitation: Add 3 volumes of ice-cold acetone to precipitate the proteins. Incubate at -20°C for 20 minutes. Centrifuge at 13,000 x g for 10 minutes to pellet the proteins.

  • Washing: Carefully remove the supernatant and wash the pellet twice with 70% acetone.

  • Selective Reduction and Biotinylation: Resuspend the protein pellet in 100 µL of Resuspension Buffer. Add 10 µL of Reducing Solution and 10 µL of the Biotinylating Agent. Incubate for 1 hour at room temperature in the dark.

  • Second Protein Precipitation: Precipitate the proteins again with 3 volumes of ice-cold acetone.

  • Affinity Purification: Resuspend the washed pellet in 200 µL of Neutralization Buffer. Add streptavidin-agarose beads and incubate for 1 hour at 4°C with rotation.

  • Washing: Wash the beads three times with Neutralization Buffer.

  • Elution and Analysis: Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the proteins by Western blotting using an antibody against the protein of interest or proceed with mass spectrometry for protein identification.

Role in Modulating Signaling Pathways

As a nitric oxide donor, this compound can influence a multitude of signaling pathways through the S-nitrosation of key regulatory proteins. Two prominent examples are the NF-κB and Keap1-Nrf2 pathways.

S-Nitrosation of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival. S-nitrosation can modulate NF-κB signaling at multiple levels.

NFkB_Signaling cluster_0 Cytoplasm cluster_1 S-Nitrosation Targets cluster_2 Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_p Phosphorylated IκB IkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation SNO_IKK S-Nitrosation of IKKβ (Inhibition) SNO_p50 S-Nitrosation of p50 (Cys62) (Inhibits DNA binding) SNO_p65 S-Nitrosation of p65 (Cys38) (Inhibits DNA binding) Gene Target Gene Expression (e.g., inflammatory cytokines) NFkB_nuc->Gene Activates This compound This compound NO NO This compound->NO NO->SNO_IKK NO->SNO_p50 NO->SNO_p65

Caption: S-Nitrosation of the NF-κB Signaling Pathway.

S-nitrosation of the IKKβ subunit of the IκB kinase (IKK) complex can inhibit its activity, preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB. Furthermore, direct S-nitrosation of cysteine residues within the DNA-binding domains of the NF-κB subunits p50 (Cys62) and p65 (Cys38) can inhibit their ability to bind to DNA and activate transcription.

S-Nitrosation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation.

Keap1_Nrf2_Pathway cluster_0 Cytoplasm cluster_1 S-Nitrosation Target cluster_2 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation SNO_Keap1 S-Nitrosation of Keap1 (e.g., Cys151) SNO_Keap1->Keap1 Inhibits Nrf2 binding ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates This compound This compound NO NO This compound->NO NO->SNO_Keap1

Caption: S-Nitrosation of the Keap1-Nrf2 Pathway.

Nitric oxide, delivered by donors like this compound, can lead to the S-nitrosation of specific cysteine residues on Keap1 (e.g., Cys151). This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of antioxidant and cytoprotective enzymes.

Conclusion

The nitroso group of this compound confers upon it a unique reactivity that makes it an invaluable tool for researchers in chemical biology and drug development. Its ability to act as a nitric oxide donor and participate in transnitrosation reactions allows for the targeted modulation of protein function through S-nitrosation. The Biotin Switch Technique, which utilizes this compound, has become a cornerstone for identifying and characterizing S-nitrosated proteins, providing critical insights into the role of nitric oxide signaling in health and disease. Further research into the specific kinetics and stability of this compound will undoubtedly enhance its application and contribute to a deeper understanding of redox-based cellular regulation.

References

Nitrosobiotin: A Technical Guide to a Versatile Nitric Oxide Donor Molecule

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosobiotin, a derivative of biotin, has emerged as a valuable tool in biomedical research due to its ability to function as a nitric oxide (NO) donor. This technical guide provides an in-depth overview of this compound, encompassing its synthesis, physicochemical properties, and its application as a source of NO for studying cellular signaling pathways. Detailed experimental protocols for the synthesis of this compound and for key assays to evaluate its NO-releasing capabilities and biological effects are provided. Furthermore, this guide presents quantitative data on the stability of this compound and related compounds, and visualizes key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a comprehensive understanding of its utility in research and drug development.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The transient nature of NO makes its direct application in experimental systems challenging. Consequently, NO donor compounds, which release NO under specific conditions, are indispensable tools for investigating the biological roles of this gaseous messenger. This compound (N-nitroso-biotin) is one such molecule that combines the NO-donating functionality of a N-nitroso group with the high-affinity binding of biotin to avidin and streptavidin. This unique combination allows for the targeted delivery of NO to specific sites, making it a powerful reagent for a variety of research applications.

Physicochemical Properties and Synthesis of this compound

This compound is a synthetic derivative of biotin, with a nitroso group attached to one of the nitrogen atoms in the ureido ring. Its chemical formula is C₁₀H₁₅N₃O₄S and it has a molecular weight of 273.31 g/mol .[1]

Stability of this compound

Table 1: Physicochemical and Stability Data for this compound and Related N-Nitroso Compounds

PropertyThis compoundOther N-Nitrosamines (for comparison)Reference
Molecular Formula C₁₀H₁₅N₃O₄S-
Molecular Weight 273.31 g/mol -
Stability pH-dependentDegradation is pH-dependent
Photolysis Quantum Yield (Φ) in aqueous solution Data not available~0.3 - 0.6
Synthesis of this compound

This compound can be synthesized by the nitrosation of biotin. The following protocol is a general guideline for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

  • Biotin

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve biotin in a suitable solvent, such as a mixture of water and a miscible organic solvent.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a concentrated solution of sodium nitrite while stirring vigorously.

  • Acidify the reaction mixture by the dropwise addition of hydrochloric acid, maintaining the temperature below 5 °C. The pH should be acidic to facilitate the formation of nitrous acid.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Extract the product into ethyl acetate using a separatory funnel.

  • Wash the organic layer with cold brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the this compound product.

  • Store the product at low temperature and protected from light to minimize degradation.

This compound as a Nitric Oxide Donor

The primary utility of this compound in biological research stems from its ability to release nitric oxide. This release can be triggered by various stimuli, including light (photolysis) and thermal decomposition. The released NO can then interact with its biological targets to elicit a physiological response.

The NO/cGMP Signaling Pathway

One of the major signaling pathways activated by NO is the soluble guanylate cyclase (sGC) pathway. NO binds to the heme prosthetic group of sGC, leading to a conformational change that activates the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn acts as a second messenger to activate protein kinase G (PKG). PKG then phosphorylates various downstream targets, leading to a range of cellular responses, including smooth muscle relaxation (vasodilation).

NO_cGMP_Signaling This compound This compound NO Nitric Oxide (NO) This compound->NO Release sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Binds to Heme sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG_inactive Protein Kinase G (inactive) cGMP->PKG_inactive Activates PKG_active Protein Kinase G (active) PKG_inactive->PKG_active Cellular_Response Cellular Response (e.g., Vasodilation) PKG_active->Cellular_Response Phosphorylates Targets

Caption: The Nitric Oxide (NO) - cGMP signaling pathway.

Experimental Protocols for Assessing this compound Activity

This section provides detailed protocols for key experiments to quantify the NO-releasing properties of this compound and its biological effects.

Quantification of Nitric Oxide Release using the Griess Assay

The Griess assay is a colorimetric method for the indirect quantification of NO by measuring its stable breakdown product, nitrite (NO₂⁻).

Experimental Protocol: Griess Assay for Nitrite Quantification

Materials:

  • This compound solution of known concentration

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (NaNO₂) standard solutions

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of sodium nitrite standard solutions of known concentrations in PBS to generate a standard curve.

  • In a 96-well plate, add a specific volume of the this compound solution to wells containing PBS.

  • Incubate the plate under the desired experimental conditions (e.g., 37°C, specific light exposure) for a set period to allow for NO release and its conversion to nitrite.

  • At the end of the incubation, add the Griess Reagent to each well, including the standards and a blank (PBS only).

  • Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow for color development.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite in the this compound samples by comparing their absorbance to the standard curve.

Griess_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & NO Release cluster_detection Detection cluster_analysis Data Analysis Prep_Standards Prepare Nitrite Standards Standard_Curve Generate Standard Curve Prep_Standards->Standard_Curve Prep_Samples Prepare this compound Samples in PBS Incubate Incubate at 37°C (or under light) Prep_Samples->Incubate Add_Griess Add Griess Reagent Incubate->Add_Griess Measure_Abs Measure Absorbance at 540 nm Add_Griess->Measure_Abs Measure_Abs->Standard_Curve Calculate_Nitrite Calculate Nitrite Concentration Measure_Abs->Calculate_Nitrite Standard_Curve->Calculate_Nitrite

Caption: Workflow for the Griess Assay.

Assessment of Guanylate Cyclase Activation

This assay measures the ability of this compound-derived NO to activate sGC and produce cGMP.

Experimental Protocol: Guanylate Cyclase Activity Assay

Materials:

  • Purified soluble guanylate cyclase (sGC)

  • This compound solution

  • GTP solution

  • Reaction buffer (containing MgCl₂ and a phosphodiesterase inhibitor)

  • cGMP enzyme immunoassay (EIA) kit

  • Ice bath

Procedure:

  • Prepare a reaction mixture containing purified sGC, GTP, and the reaction buffer.

  • Add the this compound solution to the reaction mixture to initiate the reaction. Include a control without this compound.

  • Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a stop buffer or by heat inactivation.

  • Quantify the amount of cGMP produced using a cGMP EIA kit according to the manufacturer's instructions.

  • Compare the amount of cGMP produced in the presence and absence of this compound to determine the extent of sGC activation.

Detection of Protein S-Nitrosylation using the Biotin-Switch Technique

The biotin-switch technique is a method to detect S-nitrosylated proteins, where the S-nitroso group is specifically replaced with a biotin tag.

Experimental Protocol: Biotin-Switch Technique

Materials:

  • Cell lysate or purified protein solution

  • This compound solution

  • Blocking buffer (containing a thiol-blocking agent like methyl methanethiosulfonate - MMTS)

  • Reducing agent (e.g., ascorbate)

  • Biotinylating agent (e.g., biotin-HPDP)

  • Streptavidin-agarose beads

  • SDS-PAGE and Western blotting reagents

  • Antibody against the protein of interest

Procedure:

  • Treat the cell lysate or purified protein with this compound to induce S-nitrosylation.

  • Block all free thiol groups in the protein sample by incubating with the blocking buffer.

  • Remove the excess blocking reagent.

  • Specifically reduce the S-nitroso groups to free thiols by adding a reducing agent like ascorbate.

  • Label the newly formed free thiols with a biotinylating agent.

  • Capture the biotinylated proteins using streptavidin-agarose beads.

  • Elute the captured proteins from the beads.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the protein of interest to confirm its S-nitrosylation.

Biotin_Switch_Workflow Start Protein Sample (with potential S-nitrosylation) Block 1. Block free thiols (e.g., with MMTS) Start->Block Reduce 2. Reduce S-NO to -SH (with ascorbate) Block->Reduce Label 3. Label new -SH with Biotin-HPDP Reduce->Label Capture 4. Capture biotinylated proteins with Streptavidin beads Label->Capture Analyze 5. Analyze by SDS-PAGE and Western Blot Capture->Analyze

Caption: Workflow of the Biotin-Switch Technique.

Conclusion

This compound is a potent and versatile tool for researchers studying the multifaceted roles of nitric oxide in biology. Its ability to be targeted via the biotin-avidin interaction, coupled with its NO-donating properties, provides a unique advantage for specific and localized NO delivery. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to utilize this compound in their research endeavors. Further characterization of its quantitative NO-release kinetics will undoubtedly expand its applications in the future.

References

The Role of Nitrosobiotin in Advancing Post-Translational Modification Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand the functional diversity of the proteome. Among these, S-nitrosylation, the covalent attachment of a nitric oxide (NO) moiety to the thiol group of a cysteine residue, has emerged as a key signaling mechanism in a multitude of physiological and pathological processes. The inherent lability of the S-nitrosothiol (SNO) bond, however, presents a significant analytical challenge. Nitrosobiotin, in conjunction with the biotin-switch technique (BST), has become an indispensable tool for the specific detection, identification, and quantification of S-nitrosylated proteins, paving the way for a deeper understanding of NO-mediated signaling in health and disease. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of this compound in the study of S-nitrosylation.

The Biotin-Switch Technique: A Powerful Tool for S-nitrosylation Analysis

The biotin-switch technique (BST), first described by Jaffrey and Snyder, is the most widely used method for the detection of protein S-nitrosylation.[1][2] This method relies on a three-step chemical process to specifically label S-nitrosylated cysteines with biotin, enabling their subsequent detection and enrichment.

The three core steps of the biotin-switch technique are:

  • Blocking of Free Thiols: All free (unmodified) cysteine thiols in a protein sample are first blocked to prevent non-specific labeling. A common blocking agent is methyl methanethiosulfonate (MMTS), which forms a stable disulfide bond with the thiol group.[3]

  • Selective Reduction of S-Nitrosothiols: The S-NO bond is then selectively reduced to a free thiol using ascorbate. This step is highly specific and does not significantly affect other cysteine modifications like disulfides under optimal conditions.[4][5]

  • Labeling of Newly Formed Thiols with this compound: The newly exposed thiol groups, which were the original sites of S-nitrosylation, are then specifically labeled with a thiol-reactive biotinylating agent, such as N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (biotin-HPDP), which is often referred to generally in the context of this technique as a form of "this compound" due to its application. The biotin tag allows for the detection and affinity purification of the formerly S-nitrosylated proteins.

Quantitative Analysis of S-Nitrosylation

While the classic biotin-switch assay is primarily qualitative or semi-quantitative, its combination with modern proteomic techniques allows for robust quantification of S-nitrosylation.

TechniqueDescriptionAdvantagesDisadvantages
Western Blotting Biotinylated proteins are detected using streptavidin-HRP or anti-biotin antibodies.Simple, widely available.Semi-quantitative, low throughput.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Cells are metabolically labeled with "light" or "heavy" amino acids. S-nitrosylated proteins from different conditions are mixed, processed by BST, and analyzed by mass spectrometry. The ratio of heavy to light peptides provides relative quantification.Highly accurate for relative quantification.Applicable only to cultured cells, can be expensive.
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) / Tandem Mass Tags (TMT) Peptides from different samples are labeled with isobaric tags. Upon fragmentation in the mass spectrometer, reporter ions are generated, and their relative intensities are used for quantification.High multiplexing capacity (up to 8 or more samples).Can suffer from ratio compression.

Table 1: Quantitative Methods for S-Nitrosylation Analysis in Conjunction with the Biotin-Switch Technique. This table summarizes and compares common techniques used to quantify S-nitrosylated proteins following their labeling with this compound.

Experimental Protocols

Detailed Methodology for the Biotin-Switch Technique (BST)

This protocol is a synthesis of commonly used procedures for the detection of S-nitrosylated proteins in cell lysates.

Reagents and Buffers:

  • HEN Buffer: 250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine.

  • Blocking Buffer: HEN buffer containing 2.5% SDS and 20 mM MMTS. (Prepare fresh)

  • Neutralization Buffer: HEN buffer containing 1% SDS.

  • Labeling Reagent: Biotin-HPDP (e.g., 4 mg/mL in DMF). (Prepare fresh)

  • Ascorbate Solution: Sodium ascorbate (e.g., 1 M in water). (Prepare fresh)

  • Precipitation Solution: Acetone, pre-chilled to -20°C.

  • Wash Buffer: 20 mM HEPES, pH 7.7, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100.

  • Elution Buffer: 20 mM HEPES, pH 7.7, 100 mM NaCl, 1 mM EDTA, 100 mM 2-mercaptoethanol.

Procedure:

  • Sample Preparation:

    • Lyse cells in HEN buffer on ice.

    • Determine protein concentration using a BCA assay. Adjust protein concentration to 1-5 mg/mL.

  • Blocking of Free Thiols:

    • To 200 µL of protein lysate, add 800 µL of Blocking Buffer.

    • Incubate at 50°C for 30 minutes with gentle agitation. Protect from light.

  • Protein Precipitation:

    • Add 3 volumes of pre-chilled acetone to the sample.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Carefully discard the supernatant. Wash the pellet twice with 70% acetone.

  • Labeling with this compound:

    • Resuspend the protein pellet in 100 µL of Neutralization Buffer.

    • Add 10 µL of Labeling Reagent (Biotin-HPDP).

    • Add 10 µL of Ascorbate Solution. For a negative control, add 10 µL of water instead of ascorbate.

    • Incubate for 1 hour at room temperature in the dark.

  • Second Protein Precipitation:

    • Repeat the acetone precipitation step as described above to remove excess labeling reagent.

  • Affinity Purification of Biotinylated Proteins:

    • Resuspend the protein pellet in 500 µL of Wash Buffer.

    • Add 30 µL of streptavidin-agarose beads.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Wash the beads three times with Wash Buffer.

  • Elution and Analysis:

    • Elute the biotinylated proteins by incubating the beads with 50 µL of Elution Buffer for 20 minutes at room temperature.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using specific antibodies against the protein of interest or by mass spectrometry for proteome-wide identification.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways regulated by S-nitrosylation and the experimental workflow of the biotin-switch technique.

BST_Workflow cluster_sample Sample Preparation cluster_blocking Blocking cluster_purification_analysis Purification & Analysis start Protein Lysate (Free Thiols & S-Nitrosylated Thiols) block Block Free Thiols (e.g., with MMTS) start->block Step 1 reduce Selective Reduction of SNO (with Ascorbate) block->reduce Step 2 labeling Labeling with this compound (Biotin-HPDP) purify Affinity Purification (Streptavidin Beads) labeling->purify Step 3 analyze Elution & Analysis (Western Blot / Mass Spectrometry) purify->analyze Step 4

Biotin-Switch Technique Workflow

Fas_Apoptosis cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FasL Fas Ligand (FasL) Fas Fas Receptor (CD95) FasL->Fas DISC Death-Inducing Signaling Complex (DISC) Fas->DISC recruitment Caspase8 Pro-caspase-8 DISC->Caspase8 recruitment ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 cleavage Caspase3 Pro-caspase-3 ActiveCaspase8->Caspase3 activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 cleavage Apoptosis Apoptosis ActiveCaspase3->Apoptosis NO Nitric Oxide (NO) S_Nitrosylation S-Nitrosylation NO->S_Nitrosylation S_Nitrosylation->Fas on Cys199 & Cys304 (promotes raft localization & DISC formation) S_Nitrosylation->Caspase3 inhibits activation

S-Nitrosylation in Fas-Mediated Apoptosis

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR G Protein-Coupled Receptor (GPCR) Ligand->GPCR activates G_protein G Protein (αβγ) GPCR->G_protein activates GRK GPCR Kinase (GRK) GPCR->GRK recruits beta_Arrestin β-Arrestin GPCR->beta_Arrestin binds phosphorylated receptor G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector Protein G_alpha_GTP->Effector G_beta_gamma->Effector Downstream Downstream Signaling Effector->Downstream GRK->GPCR phosphorylates Internalization Receptor Internalization beta_Arrestin->Internalization NO Nitric Oxide (NO) S_Nitrosylation S-Nitrosylation NO->S_Nitrosylation S_Nitrosylation->GPCR modulates signaling S_Nitrosylation->G_protein modulates activity S_Nitrosylation->GRK inhibits kinase activity

S-Nitrosylation in GPCR Signaling

The Role of this compound in Drug Discovery

The critical role of S-nitrosylation in a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer, has positioned the enzymes that regulate this PTM as attractive therapeutic targets. This compound-based assays are instrumental in the drug discovery process for several reasons:

  • Target Identification and Validation: The biotin-switch technique can be used to identify novel protein targets of S-nitrosylation that are relevant to a specific disease state.

  • High-Throughput Screening (HTS): The principles of the biotin-switch assay can be adapted for HTS platforms to screen for small molecule inhibitors or enhancers of S-nitrosylation of a particular protein target.

  • Mechanism of Action Studies: For lead compounds, this compound-based methods can help elucidate their mechanism of action by determining if they modulate the S-nitrosylation status of their target proteins.

Conclusion

This compound, through its application in the biotin-switch technique, has revolutionized the study of S-nitrosylation. This powerful tool has enabled researchers to overcome the challenges associated with the detection of this labile post-translational modification, leading to the identification of thousands of S-nitrosylated proteins and the elucidation of their roles in complex signaling networks. The continued development of quantitative proteomic approaches that integrate this compound-based labeling will undoubtedly provide deeper insights into the intricate regulation of cellular processes by nitric oxide and pave the way for novel therapeutic strategies targeting S-nitrosylation pathways. The methodologies and information presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their quest to unravel the complexities of the S-nitrosoproteome.

References

The Cornerstone of S-Nitrosylation Analysis: A Technical Guide to Nitrosobiotin-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and applications of nitrosobiotin-based assays, a critical tool for the detection and quantification of protein S-nitrosylation. Protein S-nitrosylation, the covalent modification of a cysteine thiol group by a nitric oxide moiety, is a key post-translational modification involved in a vast array of physiological and pathological processes. Understanding the dynamics of this modification is paramount for advancing research in areas such as cardiovascular disease, neurodegeneration, and cancer biology. This guide offers detailed experimental protocols, quantitative data summaries, and visual representations of associated signaling pathways and workflows to empower researchers in their exploration of the S-nitrosoproteome.

Core Principles of this compound-Based Assays

The most widely utilized method for detecting protein S-nitrosylation is the biotin switch technique (BST) . This assay does not directly use "this compound" as a reagent but rather results in a biotinylated protein that was formerly S-nitrosylated, hence the conceptual link. The BST is an indirect method that relies on a three-step chemical process to specifically label S-nitrosylated cysteines with biotin.[1] This biotin tag then allows for the detection, affinity purification, and quantification of the modified proteins.

The three core steps of the biotin switch technique are:

  • Blocking of Free Thiols: All unmodified cysteine residues in a protein lysate are first irreversibly blocked. This is a critical step to prevent non-specific labeling and ensure that only the cysteines that were initially S-nitrosylated are detected. A common blocking reagent is S-methyl methanethiosulfonate (MMTS).[1][2]

  • Selective Reduction of S-Nitrosothiols: The S-nitrosothiol (S-NO) bond is selectively and gently reduced to a free thiol. Ascorbate is the most frequently used reducing agent for this step due to its specificity for the S-NO bond over other potential cysteine modifications like disulfides.

  • Labeling of Nascent Thiols: The newly formed free thiol groups are then specifically labeled with a thiol-reactive biotinylating reagent, such as N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (biotin-HPDP).[1] This creates a stable biotin-tagged protein at the site of the original S-nitrosylation.

Following these steps, the biotinylated proteins can be detected by Western blotting with anti-biotin antibodies or avidin-HRP conjugates, or they can be enriched using avidin-agarose beads for subsequent identification and quantification by mass spectrometry.[2]

Quantitative Analysis of S-Nitrosylation

To move beyond qualitative detection and gain insights into the dynamics of S-nitrosylation, several quantitative proteomic strategies have been integrated with the biotin switch assay. These methods allow for the relative or absolute quantification of changes in S-nitrosylation levels across different experimental conditions.

Isotope-Coded Affinity Tags (ICAT)

The ICAT approach utilizes reagents with light and heavy isotopes to label proteins from two different samples (e.g., control vs. treated). After following the biotin switch protocol, the biotinylated peptides can be quantified by mass spectrometry, with the ratio of the heavy to light isotope signals indicating the relative change in S-nitrosylation for a particular peptide.

Isobaric Tagging for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT)

Isobaric tagging reagents, such as iTRAQ and iodoTMT, are a powerful tool for multiplexed quantitative proteomics. In the context of S-nitrosylation, thiol-reactive versions of these tags are used in the final labeling step of the biotin switch assay. The iodoTMT switch assay (ISA) uses a set of isobaric thiol-reactive iodoTMTsixplex reagents to irreversibly label the nascent thiols. This allows for the simultaneous analysis of up to six different samples. Upon fragmentation in the mass spectrometer, each tag generates a unique reporter ion, and the relative intensities of these ions are used to quantify the changes in S-nitrosylation of specific cysteine sites.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling strategy where cells are cultured in media containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., arginine and lysine). This results in two distinct, isotopically labeled proteomes. After cell lysis and execution of the biotin switch assay, the samples can be mixed and analyzed by mass spectrometry. The ratio of the heavy to light peptide signals provides a precise measure of the relative change in S-nitrosylation.

Data Presentation: Quantitative Insights into S-Nitrosylation

The following tables summarize quantitative data from various studies employing this compound-based assays, providing a snapshot of the types of quantitative information that can be obtained.

Table 1: Quantitative Analysis of S-Nitrosylated Cysteine Sites in Response to Stimuli
Cell/Tissue Type Stimulus Number of SNO-Cys Sites Identified Fold Change Cutoff for Significance
Murine BV-2 microglial cellsLipopolysaccharide (LPS)101>1.3
Human pulmonary arterial endothelial cellsS-nitrosoglutathione (GSNO) (2, 10, 20 µM)220Not applicable (continuum of reactivity)
Mouse skeletal muscleGSNO (10 and 100 µM)488Not applicable (reactivity profiling)
Human lung carcinoma cells (A549)S-nitrosocysteine (CysNO) (500 µM)~300Not applicable (identification focused)
Table 2: Reagent Concentrations and Incubation Times in Biotin Switch Protocols
Step Reagent Concentration Incubation Conditions
Blocking Methyl methanethiosulfonate (MMTS)60 mM30 min at 50°C
N-ethylmaleimide (NEM)20 mM20 min at 50°C
Reduction Sodium Ascorbate4 mM - 5 mM1 hour at room temperature
Labeling Biotin-HPDP4 mM1 hour at room temperature
iodoTMT reagent0.3 mM - 1 mM1-2 hours at 37°C
cysTMT reagent0.3 mM2 hours at 37°C

Experimental Protocols

This section provides detailed methodologies for the standard Biotin Switch Technique and the iodoTMT Switch Assay.

Protocol 1: Standard Biotin Switch Technique (BST)

This protocol is a generalized procedure based on commonly cited methods.

Materials:

  • Lysis Buffer: 25 mM HEPES, 50 mM NaCl, 0.1 mM EDTA, 1% NP-40, 0.5 mM PMSF, protease inhibitor cocktail, pH 7.4.

  • HEN Buffer: 250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 7.7.

  • Blocking Buffer: 225 mM HEPES (pH 7.7), 0.9 mM neocuproine, 2.5% SDS, and 60 mM MMTS.

  • Labeling Solution: 4 mM Biotin-HPDP in HENS buffer (HEN buffer with 1% SDS).

  • Reducing Solution: 4 mM Sodium Ascorbate in HENS buffer.

  • Neutralization Buffer: 20 mM HEPES (pH 7.7), 100 mM NaCl, 1 mM EDTA, 0.5% (v/v) Triton X-100.

  • Wash Buffer: 20 mM HEPES (pH 7.7), 600 mM NaCl, 1 mM EDTA, 0.5% Triton X-100.

  • Elution Buffer: 20 mM HEPES (pH 7.7), 100 mM NaCl, 1 mM EDTA, and 100 mM 2-mercaptoethanol.

  • Neutravidin-agarose beads.

  • Ice-cold acetone.

Procedure:

  • Sample Preparation: Lyse cells or homogenize tissue in ice-cold Lysis Buffer. Centrifuge to pellet debris and determine the protein concentration of the supernatant.

  • Blocking: Dilute 1 mg of protein lysate to a final concentration of 1 mg/ml in Blocking Buffer. Incubate for 30 minutes at 50°C with gentle agitation.

  • Protein Precipitation: Add 2 volumes of ice-cold acetone and incubate at -20°C for 60 minutes. Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Washing: Carefully discard the supernatant and wash the protein pellet with 10 ml of cold acetone.

  • Resuspension and Labeling: Resuspend the dried pellet in 100 µl of HENS buffer. Add 1/3 volume of 4 mM Biotin-HPDP and 4 mM sodium ascorbate. Incubate for 1 hour at room temperature in the dark.

  • Second Protein Precipitation: Add 2 volumes of ice-cold acetone and incubate at -20°C for 1 hour. Centrifuge and resuspend the pellet in 100 µl HENS buffer.

  • Affinity Purification: Add 2 volumes of Neutralization Buffer. Add 15 µl of pre-washed neutravidin-agarose beads and incubate for 1 hour at room temperature with gentle agitation.

  • Washing: Centrifuge to collect the beads and wash five times with Wash Buffer.

  • Elution: Elute the biotinylated proteins by incubating the beads in Elution Buffer for 30 minutes at 37°C.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or prepare for mass spectrometry analysis.

Protocol 2: iodoTMT Switch Assay (ISA)

This protocol is adapted from methods utilizing iodoTMT reagents for quantitative S-nitrosylation analysis.

Materials:

  • HENS Buffer: 50 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, 1% SDS, pH 8.0.

  • MMTS Stock: 10% (v/v) MMTS in DMF.

  • Sodium Ascorbate Stock: 1 M in water.

  • iodoTMTsixplex Reagent Set.

  • Anti-TMT Antibody Resin.

  • TMT Elution Buffer.

  • DTT Stock: 0.5 M in water.

  • Iodoacetamide (IAM) Stock: 0.5 M in water.

  • Trypsin.

  • Ice-cold acetone.

Procedure:

  • Cell Lysis and Protein Quantification: Lyse cells in HENS buffer. Determine protein concentration.

  • Blocking: To 1-2 mg of protein in 1 mL HENS buffer, add MMTS to a final concentration of 0.1%. Incubate at 50°C for 20 minutes.

  • Acetone Precipitation: Precipitate proteins with 6 mL of ice-cold acetone at -20°C for at least 1 hour. Centrifuge and dry the pellet.

  • Resuspension and Labeling: Resuspend the pellet in 1 mL of HENS Buffer. Add sodium ascorbate to a final concentration of 5 mM and the appropriate iodoTMT reagent to a final concentration of 0.4-1 mM. Incubate for 1 hour at 37°C in the dark.

  • Quenching and Sample Combination: Quench the labeling reaction with DTT (20 mM final concentration). Combine the differentially labeled samples.

  • Reduction and Alkylation: Add DTT to a final concentration of 10 mM and incubate at 50°C for 30 minutes. Cool to room temperature and add IAM to a final concentration of 20 mM, then incubate for 30 minutes in the dark.

  • Acetone Precipitation and Digestion: Precipitate the combined protein sample with acetone. Resuspend the pellet and digest with trypsin.

  • Enrichment of iodoTMT-labeled Peptides: Incubate the digested peptides with anti-TMT antibody resin overnight at 4°C.

  • Washing and Elution: Wash the resin extensively and elute the labeled peptides with TMT Elution Buffer.

  • Mass Spectrometry Analysis: Analyze the enriched peptides by LC-MS/MS.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving S-nitrosylation and the general experimental workflows of this compound-based assays.

experimental_workflow cluster_sample_prep Sample Preparation cluster_bst Biotin Switch Technique cluster_downstream Downstream Analysis CellLysis Cell/Tissue Lysis ProteinQuant Protein Quantification CellLysis->ProteinQuant Blocking 1. Block Free Thiols (e.g., MMTS) ProteinQuant->Blocking Reduction 2. Reduce S-NO (Ascorbate) Blocking->Reduction Labeling 3. Label Nascent Thiols (Biotin-HPDP) Reduction->Labeling AffinityPurification Affinity Purification (Avidin Beads) Labeling->AffinityPurification WesternBlot Western Blot (Anti-Biotin) AffinityPurification->WesternBlot MassSpec Mass Spectrometry (Identification & Quantification) AffinityPurification->MassSpec

General workflow of the Biotin Switch Technique.

quantitative_workflow cluster_samples Sample Groups cluster_bst_quant Quantitative Biotin Switch cluster_analysis_quant Analysis Control Control Sample Blocking_C 1. Block Free Thiols Control->Blocking_C Treated Treated Sample Blocking_T 1. Block Free Thiols Treated->Blocking_T Reduction_C 2. Reduce S-NO Blocking_C->Reduction_C Labeling_C 3. Label with 'Light' Tag (e.g., Light ICAT/iodoTMT) Reduction_C->Labeling_C Combine Combine Samples Labeling_C->Combine Reduction_T 2. Reduce S-NO Blocking_T->Reduction_T Labeling_T 3. Label with 'Heavy' Tag (e.g., Heavy ICAT/iodoTMT) Reduction_T->Labeling_T Labeling_T->Combine Enrichment Enrichment of Labeled Peptides Combine->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Quantification Relative Quantification (Light vs. Heavy Signal) LCMS->Quantification

Workflow for quantitative S-nitrosylation analysis.

enos_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol VEGFR VEGF Receptor Akt Akt VEGFR->Akt Activates eNOS_mem eNOS NO Nitric Oxide (NO) eNOS_mem->NO Produces VEGF VEGF VEGF->VEGFR Binds Akt->eNOS_mem Phosphorylates & Activates sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates TargetProtein Target Protein (with Cys-SH) NO->TargetProtein S-nitrosylates HSP90 Hsp90 HSP90->eNOS_mem Activates cGMP cGMP GTP GTP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to SNO_Protein S-Nitrosylated Protein (SNO-Protein) AlteredFunction Altered Protein Function SNO_Protein->AlteredFunction Results in

eNOS signaling and protein S-nitrosylation.

neuronal_sno_signaling cluster_downstream_effects Downstream Effects of S-Nitrosylation NMDA_R NMDA Receptor Ca_influx Ca2+ Influx NMDA_R->Ca_influx Activation leads to nNOS nNOS Ca_influx->nNOS Activates NO_prod NO Production nNOS->NO_prod Leads to GAPDH GAPDH NO_prod->GAPDH S-nitrosylates (SNO-GAPDH) Caspase3 Caspase-3 NO_prod->Caspase3 S-nitrosylates (Inhibits) Siah1 Siah1 GAPDH->Siah1 Binds to Nuclear_Translocation Nuclear Translocation Siah1->Nuclear_Translocation Mediates Apoptosis Apoptosis Nuclear_Translocation->Apoptosis Promotes Inhibition_Apoptosis Inhibition of Apoptosis Caspase3->Inhibition_Apoptosis Results in

References

Safety and Handling of Nitrosobiotin: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for Nitrosobiotin (CAS No. 56859-26-8), a nitroso derivative of Biotin. This compound is primarily used as a laboratory reference standard for analytical method development, validation, and quality control applications.[1][2] Due to its classification as a suspected carcinogen and the general risks associated with nitrosamines, stringent safety protocols are imperative when handling this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary concerns are its potential carcinogenicity and its irritant properties. All personnel must review the Safety Data Sheet (SDS) before working with this compound.[3]

Table 1: GHS Hazard Classification for this compound [4]

Hazard ClassCategoryHazard Statement
Carcinogenicity2H351: Suspected of causing cancer
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

The available toxicological data is limited. One source reports a high LD50 of >10,000 mg/kg, though this may not fully reflect the risks associated with long-term exposure to a suspected carcinogen.[5]

Physical and Chemical Properties

Detailed physicochemical data for this compound is not widely available. A 1977 study described its preparation and properties, including solubility and stability at various pH levels, but this data is not readily accessible.

Table 2: Physical and Chemical Identifiers of this compound

PropertyValue
Chemical Name 5-((3aS,4S,6aR)-1-nitroso-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
CAS Number 56859-26-8
Molecular Formula C10H15N3O4S
Molecular Weight 273.3 g/mol
Appearance Light Brown Solid

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent exposure.

Table 3: Recommended Storage and Handling Conditions

ConditionRecommendationSource(s)
Solid Compound Storage Store at -20°C.
Stock Solution Storage Store sealed, away from moisture and light. -20°C for up to 1 month. -80°C for up to 6 months.
Shipping Conditions Shipped at ambient temperature.

Experimental Protocols and Safe Handling

Given its classification as a suspected carcinogen, all work with this compound must be conducted with the utmost care, adhering to the principles of As Low As Reasonably Practicable (ALARP) exposure.

Hierarchy of Controls

A risk-based approach should be applied to control exposure. The hierarchy of controls, from most to least effective, provides a framework for safe handling.

cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not Feasible - Required Reference Standard) Substitution Substitution (Not Feasible - Specific Compound Needed) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Glovebox, Vented Balance Enclosure) Substitution->Engineering Administrative Administrative Controls (Designated Areas, SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Lab Coat, Eye Protection) Administrative->PPE

Caption: Hierarchy of controls for managing this compound exposure.

Designated Work Area

All work with this compound must be performed in a designated area.

  • Signage: The area must be clearly marked with signs indicating the presence of a carcinogen (e.g., "WARNING: this compound WORK AREA - SUSPECTED CARCINOGEN").

  • Containment: All manipulations of solid or concentrated this compound should occur within a properly functioning chemical fume hood or a glove box.

  • Work Surfaces: Cover work surfaces with absorbent, plastic-backed paper to contain spills. This should be disposed of as hazardous waste after use.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Wear disposable nitrile gloves. Double-gloving is recommended. Change gloves immediately if contaminated and after completing work.

  • Body Protection: A fully fastened laboratory coat must be worn. Do not wear lab coats outside of the laboratory area.

  • Respiratory Protection: A self-contained breathing apparatus may be necessary for spill cleanup or if there is a risk of aerosolization outside of a fume hood.

Weighing and Solution Preparation Protocol

This protocol outlines the steps for safely weighing the solid compound and preparing stock solutions.

cluster_workflow Safe Handling Workflow for this compound Prep 1. Preparation (Don PPE, Prepare Designated Area) Weigh 2. Weighing (Inside Fume Hood/Vented Enclosure) Prep->Weigh Dissolve 3. Dissolution (In Fume Hood, Add Solvent to Solid) Weigh->Dissolve Store 4. Storage (Label Clearly, Store at -20°C or -80°C) Dissolve->Store Cleanup 5. Decontamination (Wipe Surfaces, Dispose of Waste) Store->Cleanup Removal 6. Doffing PPE (Remove Gloves/Coat Before Exiting) Cleanup->Removal Wash 7. Personal Hygiene (Wash Hands Thoroughly) Removal->Wash

Caption: General experimental workflow for this compound.

Methodology:

  • Preparation: Don all required PPE. Prepare the designated work area (fume hood) by laying down protective liners.

  • Weighing:

    • Perform all weighing operations inside a chemical fume hood or a ducted balance enclosure to contain any airborne powder.

    • Do not weigh the chemical directly on the balance pan.

    • Use a tared, sealed container (e.g., a vial with a cap). Add the solid this compound to the container, seal it, and then remove it to the balance for weighing.

  • Solution Preparation:

    • Return the sealed container to the fume hood.

    • Carefully add the desired solvent to the container. A known protocol for achieving a concentration of ≥ 4.5 mg/mL involves preparing a 45.0 mg/mL stock in DMSO. For in vivo applications, this stock can be further diluted. For example, add 100 µL of the DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of saline.

    • Ensure the container is securely capped and mix thoroughly.

  • Labeling and Storage: Clearly label the container with the chemical name, concentration, solvent, date, and appropriate hazard warnings. Store according to the conditions in Table 3.

Spill and Decontamination Procedures
  • Small Spills (in fume hood): Decontaminate the area using a suitable method. Wipe surfaces with a cleaning agent and dispose of all cleaning materials (wipes, gloves, liners) as hazardous waste.

  • Large Spills: Evacuate the immediate area. Alert laboratory personnel and contact the institution's Environmental Health & Safety (EH&S) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

  • Decontamination: After each use, thoroughly decontaminate the designated area and any equipment used. Wash hands thoroughly with soap and water after removing gloves and leaving the work area.

Waste Disposal

All materials contaminated with this compound are considered hazardous waste.

  • Collect all solid waste (e.g., contaminated gloves, wipes, vials) and liquid waste in clearly labeled, sealed hazardous waste containers.

  • Follow all institutional and local regulations for the disposal of carcinogenic chemical waste.

Biological Signaling Pathways

As a synthetic reference standard and a known impurity in Biotin manufacturing, this compound is not typically studied for its biological activity or its role in signaling pathways. Its primary significance is in analytical chemistry and pharmaceutical quality control.

This compound This compound Info No known biological signaling pathways. Primarily a synthetic reference standard. This compound->Info

Caption: Biological relevance of this compound.

First Aid Measures

In case of exposure, follow these first aid guidelines and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.

  • Ingestion: Do not induce vomiting. Seek immediate medical assistance.

This guide is intended to supplement, not replace, formal safety training and institutional protocols. Always consult your institution's EH&S department for specific guidance.

References

Navigating the Physicochemical Landscape of Nitrosobiotin: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Nitrosobiotin, a derivative of biotin utilized by researchers, scientists, and drug development professionals. Due to the limited availability of public data on this specific compound, this document also outlines established methodologies for determining these critical parameters.

Executive Summary

This compound, a molecule of interest in various research applications, presents a distinct physicochemical profile that necessitates careful consideration for its effective use. This guide summarizes the available data on its solubility in common solvents and provides general protocols for assessing its stability in aqueous buffer systems. The information herein is intended to equip researchers with the foundational knowledge to optimize the handling and application of this compound in their experimental workflows.

Solubility Profile of this compound

The solubility of a compound is a critical factor influencing its biological activity and formulation. Based on available data, this compound exhibits high solubility in organic solvents, while its behavior in aqueous buffers is less characterized.

Table 1: Known Solubility of this compound

Solvent/VehicleReported SolubilityCitation
Dimethyl Sulfoxide (DMSO)180 mg/mL[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 4.5 mg/mL[1]
10% DMSO, 90% Corn Oil≥ 4.5 mg/mL[1]

Note: The solubility in the saline and corn oil vehicles represents a complex formulation and may not reflect the intrinsic solubility in a simple aqueous buffer.

Stability of this compound in Solution

The stability of this compound is paramount for ensuring the reproducibility and accuracy of experimental results. Limited data is available on its stability in aqueous solutions, with storage conditions for stock solutions being the primary information.

Table 2: Recommended Storage and Stability of this compound Stock Solutions

Storage TemperatureDurationConditionsCitation
-80°C6 monthsSealed, away from moisture and light[1]
-20°C1 monthSealed, away from moisture and light

A key study from 1977 reportedly investigated the stability of this compound in aqueous solutions at various pH values; however, the detailed findings of this research are not widely accessible. As with other N-nitroso compounds, the stability of this compound in aqueous buffers is expected to be significantly influenced by pH, temperature, and light exposure.

Experimental Protocols for Characterization

For researchers needing to determine the solubility and stability of this compound in their specific buffer systems, the following established methodologies are recommended.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard approach to determine the equilibrium solubility of a compound in a given solvent.

Workflow for Solubility Determination

prep Prepare Buffer Solutions (e.g., PBS at various pH) add Add Excess this compound to Buffer prep->add Known Volume equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) add->equilibrate separate Separate Solid and Liquid Phases (Centrifugation or Filtration) equilibrate->separate quantify Quantify this compound Concentration in Supernatant (e.g., HPLC-UV) separate->quantify result Determine Solubility Limit quantify->result

Caption: Shake-Flask Method Workflow.

Protocol for Assessing Stability in Aqueous Buffers

A stability study involves incubating the compound in the buffer of interest and measuring its concentration at various time points.

Workflow for Stability Assessment

prep_sol Prepare this compound Stock Solution (e.g., in DMSO) spike Spike Stock into Buffers to a Known Final Concentration prep_sol->spike prep_buff Prepare Test Buffers (e.g., PBS pH 5.4, 7.4, 8.4) prep_buff->spike incubate Incubate at Controlled Temperatures (e.g., 4°C, 25°C, 37°C) spike->incubate sample Collect Aliquots at Time Points (e.g., 0, 2, 4, 8, 24 hours) incubate->sample analyze Analyze this compound Concentration (LC-MS/MS recommended) sample->analyze plot Plot Concentration vs. Time and Determine Degradation Rate/Half-Life analyze->plot

Caption: Stability Assessment Workflow.

Analytical Methods for Quantification

Accurate quantification of this compound is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice. For stability studies where degradation products may be present, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended for its high sensitivity and selectivity.

Signaling Pathways and Applications

Currently, there is no publicly available literature detailing specific signaling pathways in which this compound is a key modulator. Its primary documented application is as a reagent for the chemical modification and labeling of antibodies.

Logical Relationship for Application

This compound This compound nitrosation Nitrosation Reaction This compound->nitrosation amine_group Primary/Secondary Amine (on Secondary Antibody) amine_group->nitrosation labeled_ab Labeled Secondary Antibody nitrosation->labeled_ab detection Detection in Assays (e.g., via Streptavidin Conjugate) labeled_ab->detection

Caption: Application in Antibody Labeling.

Conclusion and Future Outlook

While this compound is a commercially available reagent, detailed public data on its solubility and stability in common laboratory buffers is sparse. The information provided herein serves as a starting point for researchers. It is strongly recommended that individual investigators perform their own solubility and stability assessments using the outlined protocols to ensure the success of their specific experimental designs. Further publications detailing the physicochemical properties of this compound would be a valuable contribution to the scientific community.

References

Nitrosobiotin: A Technical Guide to its Significance as a Research Chemical Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosobiotin, the N-nitroso derivative of biotin (Vitamin B7), is recognized as a potential impurity in biotin preparations and biotinylated reagents. Given the widespread use of the high-affinity biotin-streptavidin interaction in numerous research and diagnostic applications, the presence of impurities such as this compound can have significant implications. This technical guide provides an in-depth overview of this compound's characteristics, its potential impact on experimental outcomes, and methodologies for its detection and control. As a member of the N-nitroso compound family, this compound is also considered a potential genotoxic and carcinogenic agent, necessitating careful management in pharmaceutical and research settings.[1][2][3][4][5]

Physicochemical Properties and Stability

Understanding the physicochemical properties of this compound is crucial for developing analytical methods and predicting its behavior in various experimental conditions. While comprehensive data specifically for this compound is limited, information can be extrapolated from studies on other N-nitroso compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue/InformationSource
Chemical Name 5-((3aS,4S,6aR)-1-nitroso-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
CAS Number 56859-26-8
Molecular Formula C10H15N3O4S
Molecular Weight 273.31 g/mol
Appearance Likely a yellow to orange-yellow solid, characteristic of N-nitrosamides.
UV-Vis Spectrum Expected to have characteristic absorbance maxima around 390-425 nm. A 1977 study reported the UV and IR spectra of this compound.
Solubility A 1977 study described its solubility in various solvents.

Stability:

Table 2: General Stability Profile of N-Nitroso Compounds

ConditionGeneral StabilityPotential Degradation Pathway
Acidic pH Generally more stable.Acid-catalyzed denitrosation is a known reaction but can be slow.
Neutral to Basic pH Less stable, degradation can be rapid.Hydrolysis of the N-nitroso group.
Elevated Temperature Prone to thermal degradation.
Light Exposure Photolabile, especially in acidic media.Photolysis can lead to denitrosation.

Impact on Biotin-Based Applications

The presence of this compound as an impurity can interfere with biotin-based assays through several mechanisms:

  • Reduced Affinity for Avidin/Streptavidin: The addition of a nitroso group to the ureido ring of biotin may sterically hinder its entry into the binding pocket of avidin or streptavidin, thereby reducing the binding affinity. The exceptionally strong biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) is highly specific, and even minor modifications to the biotin molecule can significantly impact this interaction.

  • Inaccurate Quantification of Biotinylated Molecules: If this compound is present in biotinylation reagents, it can lead to an overestimation of the extent of biotinylation if the detection method is not specific to biotin.

  • Altered Biological Activity: For applications where biotin is a cofactor for enzymes, the presence of this compound could potentially inhibit enzyme activity.

Toxicological Profile and Cellular Effects

As an N-nitroso compound, this compound is suspected to be a carcinogen. The toxicology of N-nitroso compounds is well-documented, with many members of this class being potent mutagens and carcinogens.

Potential Cellular Effects:

  • Genotoxicity and DNA Adduct Formation: N-nitroso compounds can be metabolically activated to form reactive species that alkylate DNA, leading to the formation of DNA adducts. These adducts can cause mutations if not repaired, potentially initiating carcinogenesis.

  • Induction of Oxidative and Nitrosative Stress: Exposure to N-nitroso compounds can lead to an increase in reactive oxygen species (ROS) and reactive nitrogen species (RNS), resulting in cellular damage.

  • Disruption of Cellular Signaling Pathways: N-nitroso compounds have been shown to affect key cellular pathways, including:

    • Cell Cycle Regulation: They can cause cell cycle arrest to allow for DNA repair, or trigger apoptosis if the damage is too severe.

    • Apoptosis: N-nitroso compounds can induce programmed cell death.

    • Inflammatory Response: They can trigger pro-inflammatory immune responses.

// Nodes this compound [label="this compound\n(N-Nitroso Compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MetabolicActivation [label="Metabolic\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; ReactiveSpecies [label="Reactive Alkylating\nSpecies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="DNA", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Adducts [label="DNA Adducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mutations [label="Mutations", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carcinogenesis [label="Carcinogenesis", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle\nArrest", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxidativeStress [label="Oxidative/Nitrosative\nStress", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges this compound -> MetabolicActivation; MetabolicActivation -> ReactiveSpecies; ReactiveSpecies -> DNA [label="alkylation"]; DNA -> DNA_Adducts [dir=back]; DNA_Adducts -> Mutations [label="if not repaired"]; Mutations -> Carcinogenesis; DNA_Adducts -> CellCycleArrest; DNA_Adducts -> Apoptosis; ReactiveSpecies -> OxidativeStress; OxidativeStress -> Inflammation; OxidativeStress -> Apoptosis;

{rank=same; this compound; MetabolicActivation; ReactiveSpecies;} {rank=same; DNA; DNA_Adducts;} {rank=same; Mutations; CellCycleArrest; Apoptosis; OxidativeStress; Inflammation;} {rank=same; Carcinogenesis;} } Caption: Potential cellular signaling pathways affected by N-nitroso compounds like this compound.

Experimental Protocols

Detection and Quantification of this compound

Given the potential risks associated with N-nitroso impurities, sensitive and specific analytical methods are required for their detection and quantification. Liquid chromatography-mass spectrometry (LC-MS) based methods are considered the gold standard for this purpose.

5.1.1. Hypothetical LC-MS/MS Method for this compound Quantification

This protocol is a hypothetical example based on established methods for other N-nitrosamines.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from biotin and other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI or APCI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor ion (Q1): m/z of protonated this compound.

    • Product ions (Q3): Specific fragment ions of this compound.

  • Source Parameters: Optimized for maximum sensitivity.

Sample Preparation:

  • Dissolve the biotin sample in a suitable solvent (e.g., water:acetonitrile, 50:50 v/v).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Quantification:

  • Generate a calibration curve using certified this compound reference standards.

  • The limit of quantification (LOQ) should be at or below the acceptable limit for nitrosamine impurities as per regulatory guidelines.

Colorimetric Detection (Based on a 1977 Method)

A 1977 publication reported a colorimetric method for the analysis of this compound using the Bratton and Marshall reagent. While the detailed protocol is not available in the abstract, this method likely involves the acid-catalyzed cleavage of the nitroso group to release nitrous acid, which then reacts with the Bratton-Marshall reagents to produce a colored azo dye that can be quantified spectrophotometrically.

Removal of this compound from Biotin Samples

Complete removal of this compound from biotin preparations may be challenging. However, standard purification techniques can be employed to reduce its concentration.

  • Recrystallization: Multiple recrystallizations of the biotin raw material from a suitable solvent can help in removing impurities with different solubility profiles.

  • Chromatographic Purification: Preparative HPLC using a reversed-phase column could be employed to separate biotin from this compound.

Experimental and Logical Workflows

Workflow for Investigating this compound Impurity

// Nodes Start [label="Start:\nBiotin Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RiskAssessment [label="Risk Assessment for\nNitrosamine Formation", fillcolor="#FBBC05", fontcolor="#202124"]; MethodDevelopment [label="Analytical Method\nDevelopment (LC-MS/MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MethodValidation [label="Method Validation\n(ICH Guidelines)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SampleAnalysis [label="Sample Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Quantification of\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; CompareLimits [label="Compare with\nAcceptable Limits", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acceptable [label="Acceptable", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Unacceptable [label="Unacceptable", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification/\nMitigation Strategy", fillcolor="#FBBC05", fontcolor="#202124"]; Reanalysis [label="Re-analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> RiskAssessment; RiskAssessment -> MethodDevelopment; MethodDevelopment -> MethodValidation; MethodValidation -> SampleAnalysis; SampleAnalysis -> Quantification; Quantification -> CompareLimits; CompareLimits -> Acceptable [label="Below Limit"]; CompareLimits -> Unacceptable [label="Above Limit"]; Acceptable -> End; Unacceptable -> Purification; Purification -> Reanalysis; Reanalysis -> Quantification; } Caption: A logical workflow for the investigation and control of this compound impurity.

Conclusion

This compound represents a critical impurity in biotin and biotinylated reagents due to its potential to interfere with highly sensitive biotin-based assays and its classification as a probable human carcinogen. Researchers and drug development professionals must be aware of the potential presence of this impurity and implement appropriate analytical strategies for its detection and control. The methodologies and workflows outlined in this guide provide a framework for managing the risks associated with this compound, ensuring the reliability of experimental data and the safety of pharmaceutical products. Further research into the specific physicochemical properties and biological effects of this compound is warranted to refine these guidelines.

References

Methodological & Application

Application Notes and Protocols for the Biotin Switch Assay Using Nitroso-Reactive Biotinylating Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protein S-Nitrosylation and the Biotin Switch Assay

Protein S-nitrosylation is a reversible post-translational modification where a nitric oxide (NO) group is covalently attached to the thiol side chain of a cysteine residue, forming an S-nitrosothiol (SNO).[1][2][3] This modification is a key mechanism in NO-based signaling, regulating a wide array of cellular processes, including signal transduction, apoptosis, and neurotransmission.[1][4] Dysregulation of S-nitrosylation has been implicated in various pathological conditions, such as cancer, neurodegenerative diseases, and cardiovascular disorders.

The biotin switch assay (BSA) is a highly sensitive and widely used method for the detection and identification of S-nitrosylated proteins. Developed by Jaffrey and Snyder, this technique allows for the specific conversion of the labile S-nitrosothiol modification into a stable biotin tag. This "switch" enables the detection of S-nitrosylated proteins through standard biotin-based detection methods, such as western blotting, and allows for their enrichment and identification using affinity purification coupled with mass spectrometry.

The core principle of the biotin switch assay involves three main steps:

  • Blocking: All free (non-nitrosylated) cysteine thiols in a protein sample are irreversibly blocked.

  • Reduction: The S-nitrosothiol bonds are selectively reduced to regenerate free thiols.

  • Labeling: The newly exposed thiols are then specifically labeled with a biotinylating reagent.

This document provides a detailed, step-by-step guide to performing the biotin switch assay, focusing on the use of nitroso-reactive biotinylating reagents for the detection and analysis of S-nitrosylated proteins.

Signaling Pathway of S-Nitrosylation

S-nitrosylation is a dynamic process influenced by the cellular redox environment and the activity of nitric oxide synthases (NOS). The modification can alter protein function, localization, and interaction with other molecules, thereby modulating various signaling cascades.

S_Nitrosylation_Pathway NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO L-Arginine RNS Reactive Nitrogen Species (RNS) NO->RNS Oxidation Protein_SNO Protein-SNO (S-nitrosylated Protein) RNS->Protein_SNO S-nitrosylation Protein_SH Protein-SH (Cysteine Thiol) Protein_SH->Protein_SNO Protein_SNO->Protein_SH Denitrosylation Downstream Downstream Signaling Events Protein_SNO->Downstream

Caption: Overview of the S-nitrosylation signaling pathway.

Experimental Workflow for the Biotin Switch Assay

The biotin switch assay follows a sequential workflow to ensure the specific labeling of S-nitrosylated cysteines. The process begins with sample preparation and blocking of free thiols, followed by the selective reduction of SNOs and subsequent biotinylation. The final steps involve the detection and/or purification of the biotinylated proteins.

Biotin_Switch_Workflow cluster_prep Sample Preparation cluster_blocking Blocking Step cluster_labeling Reduction & Labeling cluster_detection Detection/Analysis Lysate 1. Cell/Tissue Lysis in HEN Buffer Blocking 2. Block Free Thiols (e.g., with MMTS) Lysate->Blocking Precipitation1 3. Acetone Precipitation (Removes excess blocking reagent) Blocking->Precipitation1 Reduction 4. Selective Reduction of SNOs (with Ascorbate) Precipitation1->Reduction Labeling 5. Labeling with Biotin Reagent (e.g., Biotin-HPDP) Reduction->Labeling Precipitation2 6. Acetone Precipitation (Removes excess labeling reagent) Labeling->Precipitation2 Detection 7. Detection/Purification Precipitation2->Detection WB Western Blot (Anti-Biotin) Detection->WB Affinity Affinity Purification (Streptavidin) Detection->Affinity MS Mass Spectrometry Affinity->MS

Caption: Step-by-step experimental workflow of the biotin switch assay.

Detailed Experimental Protocols

This protocol is adapted from the original method by Jaffrey et al. and is suitable for cell and tissue lysates.

Materials and Reagents
ReagentStock ConcentrationStorage
HEN Buffer250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM Neocuproine4°C
S-Nitrosylation Blocking BufferHEN buffer with 2.5% SDS and 20 mM MMTSPrepare fresh
Methyl Methane-thiosulfonate (MMTS)2 M in DMF-20°C
Biotin-HPDP4 mM in DMF-20°C
Sodium Ascorbate1 M in waterPrepare fresh
Acetone--20°C
Resuspension BufferHEN buffer with 1% SDSRoom Temperature
Neutralization Buffer20 mM HEPES, pH 7.7, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-1004°C
Streptavidin-Agarose Resin-4°C
Elution Buffer20 mM HEPES, pH 7.7, 100 mM NaCl, 1 mM EDTA, 100 mM 2-mercaptoethanolRoom Temperature
Step-by-Step Procedure

1. Sample Preparation (Cell/Tissue Lysate) a. Homogenize cells or tissues in ice-cold HEN buffer. b. Centrifuge the lysate at 13,000 x g for 15 minutes at 4°C to pellet cellular debris. c. Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA).

2. Blocking of Free Thiols a. To 200 µg of protein lysate, add an equal volume of S-Nitrosylation Blocking Buffer. b. Incubate the mixture at 50°C for 20 minutes with gentle agitation to facilitate the denaturation of proteins and blocking of cysteine thiols. c. To remove the excess MMTS and SDS, add three volumes of ice-cold acetone and incubate at -20°C for 20 minutes to precipitate the proteins. d. Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the proteins. e. Carefully discard the supernatant and wash the pellet twice with 70% acetone.

3. Reduction of S-Nitrosothiols and Biotin Labeling a. Resuspend the protein pellet in 100 µL of Resuspension Buffer. b. Add 30 µL of Neutralization Buffer to adjust the SDS concentration. c. Add 1 µL of Biotin-HPDP (final concentration ~40 µM) and 1 µL of sodium ascorbate (final concentration ~10 mM). For a negative control, add 1 µL of water instead of sodium ascorbate. d. Incubate the reaction at room temperature for 1 hour in the dark.

4. Detection by Western Blot a. After labeling, the biotinylated proteins can be directly analyzed by SDS-PAGE and western blotting using an anti-biotin antibody or HRP-conjugated streptavidin. b. A sample of the lysate before the biotin switch procedure should be run as an input control.

5. Affinity Purification of Biotinylated Proteins a. To enrich for S-nitrosylated proteins, add 30 µL of a 50% slurry of streptavidin-agarose resin to the biotinylated sample. b. Incubate for 1 hour at room temperature with gentle rotation. c. Pellet the resin by centrifugation (5,000 x g for 1 minute) and wash three times with Neutralization Buffer containing 0.5% Triton X-100 and 500 mM NaCl. d. Elute the bound proteins by incubating the resin with 30 µL of Elution Buffer for 20 minutes at room temperature. e. The eluted proteins can then be analyzed by SDS-PAGE and western blotting for specific proteins of interest or subjected to mass spectrometry for identification.

Data Presentation

Quantitative data from the biotin switch assay is often presented as the relative abundance of the S-nitrosylated protein compared to the total protein level. Densitometry analysis of western blots is a common method for quantification.

SampleTotal Protein (Input)S-Nitrosylated Protein (- Ascorbate)S-Nitrosylated Protein (+ Ascorbate)Fold Change (+/- Ascorbate)
Control1.000.050.204.0
Treatment X1.100.060.8514.2
Treatment Y0.950.040.153.8

Data are representative and should be normalized to the respective loading controls.

Troubleshooting

ProblemPossible CauseSolution
High background in the no-ascorbate control Incomplete blocking of free thiols.Increase MMTS concentration or incubation time. Ensure complete protein denaturation.
Non-specific binding of biotinylating reagent.Perform an additional acetone precipitation step after labeling.
Weak or no signal in the ascorbate-treated sample Low abundance of S-nitrosylated protein.Increase the amount of starting material.
Inefficient reduction of S-nitrosothiols.Ensure the freshness and concentration of the sodium ascorbate solution.
Loss of protein during acetone precipitation.Be careful when removing the supernatant after centrifugation.
Inconsistent results Variability in reagent preparation.Prepare fresh solutions for each experiment, especially sodium ascorbate.
Light exposure causing degradation of SNOs.Perform the reduction and labeling steps in the dark.

Conclusion

The biotin switch assay is a powerful tool for the investigation of protein S-nitrosylation. By following this detailed protocol and considering the potential pitfalls, researchers can reliably detect and quantify this important post-translational modification, providing valuable insights into the roles of nitric oxide signaling in health and disease.

References

Application Notes and Protocols for the Detection of S-Nitrosylated Proteins using the Biotin-Switch Technique

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-nitrosylation is a reversible post-translational modification where a nitric oxide (NO) group is covalently attached to the thiol side chain of a cysteine residue in a protein. This modification, forming an S-nitrosothiol (SNO), is a key mechanism in NO-based signaling and regulates a wide array of cellular processes, including G-protein-coupled receptor signaling, apoptosis, and neurotransmission.[1][2] Dysregulation of S-nitrosylation has been implicated in various pathological conditions such as cancer, neurodegenerative diseases, and cardiovascular disorders.[1]

The detection and quantification of S-nitrosylated proteins are crucial for understanding their physiological roles and their involvement in disease. The biotin-switch technique (BST) is a widely used and robust method for identifying and quantifying S-nitrosylated proteins in complex biological samples.[1][2] This technique involves a three-step process: blocking of free cysteine thiols, selective reduction of S-nitrosothiols to free thiols, and subsequent labeling of these newly formed thiols with a biotin derivative. This allows for the detection and enrichment of formerly S-nitrosylated proteins using avidin-based affinity methods.

These application notes provide a detailed protocol for the biotin-switch technique, summarize key quantitative data, and illustrate the experimental workflow and a relevant signaling pathway.

Principle of the Biotin-Switch Technique

The biotin-switch technique is an indirect method that selectively labels cysteine residues that were endogenously S-nitrosylated. The core principle of the assay is to differentiate between free thiols, S-nitrosylated thiols, and other modified cysteines. The workflow is as follows:

  • Blocking: All free thiol groups (-SH) in the protein sample are irreversibly blocked, typically with an alkylating agent like methyl methanethiosulfonate (MMTS). This step is crucial to prevent non-specific labeling of cysteines that were not S-nitrosylated.

  • Reduction: The S-nitrosothiol bonds (S-NO) are then selectively reduced to free thiols using a reducing agent, most commonly ascorbate. This step unmasks the specific cysteine residues that were the target of S-nitrosylation.

  • Labeling: The newly formed thiol groups are then specifically labeled with a thiol-reactive biotinylating agent, such as N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP) or a biotin-maleimide derivative. This results in the covalent attachment of a biotin tag to the sites of previous S-nitrosylation.

The biotinylated proteins can then be detected by Western blotting using streptavidin-HRP or anti-biotin antibodies, or they can be enriched using avidin-affinity chromatography for subsequent identification and quantification by mass spectrometry.

Experimental Workflow of the Biotin-Switch Technique

BST_Workflow cluster_sample_prep Sample Preparation cluster_bst Biotin-Switch Technique cluster_detection Detection and Analysis Sample Protein Lysate Block 1. Blocking of Free Thiols (e.g., with MMTS) Sample->Block Reduce 2. Reduction of S-Nitrosothiols (e.g., with Ascorbate) Block->Reduce Label 3. Labeling of Nascent Thiols (with Biotin-HPDP) Reduce->Label WB Western Blot (Streptavidin-HRP) Label->WB Detection Enrich Avidin-Affinity Enrichment Label->Enrich Enrichment MS Mass Spectrometry (Identification & Quantification) Enrich->MS Analysis Fas_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasL Fas Ligand (FasL) Fas Fas Receptor (CD95) FasL->Fas Binding LipidRaft Lipid Raft Fas->LipidRaft Aggregation FADD FADD Fas->FADD Recruitment ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruitment Casp8 Caspase-8 ProCasp8->Casp8 Activation Casp3 Caspase-3 Casp8->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution NO_source Nitric Oxide (NO) Source (e.g., iNOS) NO_source->Fas S-nitrosylation

References

Using Biotin-Based Probes for In Situ Detection of Protein S-Nitrosylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein S-nitrosylation is a reversible post-translational modification involving the covalent attachment of a nitric oxide (NO) moiety to the thiol group of a cysteine residue. This modification plays a crucial role in a myriad of cellular signaling pathways, regulating protein function, localization, and stability. Dysregulation of protein S-nitrosylation has been implicated in the pathophysiology of numerous diseases, including cardiovascular and neurodegenerative disorders. Consequently, the accurate detection and visualization of S-nitrosylated proteins within their native cellular environment are paramount for advancing our understanding of NO-mediated signaling and for the development of novel therapeutic strategies.

The biotin-switch technique (BST) is a widely adopted and robust method for the detection of protein S-nitrosylation.[1][2][3][4][5] This technique allows for the specific labeling of S-nitrosylated cysteines with biotin, enabling their subsequent detection and visualization. This document provides detailed application notes and protocols for the in situ detection of protein S-nitrosylation using the biotin-switch technique.

Principle of the Biotin-Switch Technique

The biotin-switch technique is a three-step method that allows for the specific labeling of S-nitrosylated cysteine residues. The fundamental steps are as follows:

  • Blocking of Free Thiols: All free (non-nitrosylated) cysteine residues in the sample are first irreversibly blocked to prevent non-specific labeling. This is typically achieved using an alkylating agent such as methyl methanethiosulfonate (MMTS) or N-ethylmaleimide (NEM).

  • Selective Reduction of S-Nitrosothiols: The S-nitrosothiol bonds (S-NO) are then selectively reduced to free thiols (-SH) using a reducing agent, most commonly ascorbate. This step is crucial for the specificity of the assay, as only the previously S-nitrosylated cysteines will be available for labeling in the subsequent step.

  • Labeling of Nascent Thiols with Biotin: The newly formed thiol groups are then covalently labeled with a thiol-reactive biotinylating reagent, such as biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) or a biotin-maleimide derivative. This "switch" from a nitroso group to a biotin tag allows for the detection of the originally S-nitrosylated protein. The biotinylated proteins can then be visualized in situ using fluorescently labeled streptavidin or avidin conjugates.

Signaling Pathway Context: Nitric Oxide and Protein S-Nitrosylation

cluster_NO_Production NO Production cluster_cGMP_Pathway cGMP-Dependent Signaling cluster_S_Nitrosylation_Pathway S-Nitrosylation NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO L_Arginine L-Arginine L_Arginine->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC SNO_Protein Protein-SNO (S-Nitrosylated Protein) NO->SNO_Protein cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects_sGC Physiological Effects (e.g., vasodilation) PKG->Physiological_Effects_sGC Protein_Thiol Protein-SH Protein_Thiol->SNO_Protein Protein_Function Modulation of Protein Function SNO_Protein->Protein_Function

Overview of Nitric Oxide signaling pathways.

Experimental Workflow for In Situ Biotin-Switch Technique

Start Tissue Section / Cell Sample Step1 Step 1: Blocking Block free thiols with MMTS or NEM Start->Step1 Step2 Step 2: Reduction Selectively reduce S-nitrosothiols with Ascorbate Step1->Step2 Step3 Step 3: Biotinylation Label newly formed thiols with Biotin-HPDP Step2->Step3 Step4 Step 4: Detection Incubate with Streptavidin-Fluorophore Conjugate Step3->Step4 End Fluorescence Microscopy (e.g., Confocal) Step4->End

Workflow for in situ detection of S-nitrosylated proteins.

Application Notes

The in situ biotin-switch technique is a powerful tool for:

  • Subcellular Localization: Identifying the specific cellular compartments where protein S-nitrosylation occurs under different physiological or pathological conditions.

  • Cell-Type Specificity: Determining which cell types within a heterogeneous tissue sample exhibit changes in protein S-nitrosylation.

  • Drug Discovery: Screening for the effects of drug candidates on protein S-nitrosylation in a cellular context.

  • Disease Pathogenesis: Investigating the role of aberrant S-nitrosylation in various diseases by analyzing patient-derived tissue samples.

Critical Considerations:

  • Negative Controls: To ensure the specificity of the signal, it is essential to include negative controls. A key control is the omission of the ascorbate reduction step. In the absence of ascorbate, no S-nitrosothiols should be reduced, and therefore no biotinylation should occur.

  • Light Sensitivity: S-nitrosothiols are light-sensitive. Therefore, all steps of the protocol should be performed with minimal exposure to light to prevent the artificial breakdown of S-NO bonds.

  • Chelation of Metal Ions: Metal ions can catalyze the decomposition of S-nitrosothiols. The inclusion of a metal chelator, such as neocuproine, in the buffers can help to stabilize the S-NO bonds.

Quantitative Data: Reagent Concentrations for In Situ Biotin-Switch Technique

The following table provides a summary of typical reagent concentrations used in the in situ biotin-switch protocol. Note that optimal concentrations may vary depending on the cell or tissue type and should be empirically determined.

ReagentTypical ConcentrationPurpose
Blocking Buffer
N-ethylmaleimide (NEM) or Methyl methanethiosulfonate (MMTS)20-50 mMBlocks free thiol groups
SDS2.5% (w/v)Denaturant to expose buried thiols
Neocuproine0.1 mMChelates copper ions
Reducing Agent
Sodium Ascorbate1-20 mMReduces S-nitrosothiols to thiols
Labeling Reagent
Biotin-HPDP or Biotin-Maleimide0.1-1 mMLabels newly formed thiol groups
Detection Reagent
Streptavidin-Fluorophore Conjugate1-5 µg/mLBinds to biotin for visualization

Detailed Protocol for In Situ Detection of Protein S-Nitrosylation in Tissue Sections

This protocol is adapted from established methods for the in situ detection of S-nitrosylated proteins.

Materials and Reagents:

  • HEN Buffer: 250 mM HEPES (pH 7.7), 1 mM EDTA, 0.1 mM Neocuproine

  • Blocking Buffer: HEN buffer containing 2.5% SDS and 20 mM MMTS (or 50 mM NEM)

  • Washing Buffer: HEN buffer

  • Reducing Solution: HEN buffer containing 20 mM Sodium Ascorbate

  • Labeling Solution: HEN buffer containing 1 mM Biotin-HPDP

  • Phosphate-Buffered Saline (PBS)

  • Streptavidin-fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Formalin-fixed, paraffin-embedded tissue sections on slides

Procedure:

  • Deparaffinization and Rehydration: a. Dewax tissue sections in xylene (2 x 5 minutes). b. Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each). c. Rinse with deionized water.

  • Blocking of Free Thiols: a. Incubate the slides in Blocking Buffer for 30 minutes at 50°C with gentle agitation. b. It is crucial to protect the slides from light from this point forward.

  • Washing: a. Wash the slides three times with Washing Buffer for 10 minutes each.

  • Reduction of S-Nitrosothiols: a. Incubate the slides in Reducing Solution for 1 hour at room temperature. b. For a negative control, incubate a parallel set of slides in HEN buffer without sodium ascorbate.

  • Washing: a. Wash the slides three times with Washing Buffer for 10 minutes each.

  • Biotinylation: a. Incubate the slides in Labeling Solution for 1 hour at room temperature.

  • Washing: a. Wash the slides three times with PBS for 5 minutes each.

  • Detection: a. Incubate the slides with a streptavidin-fluorophore conjugate (e.g., 1:500 dilution in PBS with 1% BSA) for 1 hour at room temperature in the dark.

  • Washing: a. Wash the slides three times with PBS for 5 minutes each.

  • Counterstaining and Mounting: a. Incubate with DAPI solution for 5 minutes to stain the nuclei. b. Rinse briefly with PBS. c. Mount the coverslips using an antifade mounting medium.

  • Microscopy: a. Visualize the slides using a fluorescence or confocal microscope. The signal from the streptavidin-fluorophore conjugate will indicate the location of S-nitrosylated proteins.

Conclusion

The biotin-switch technique provides a specific and sensitive method for the in situ detection of protein S-nitrosylation. By enabling the visualization of S-nitrosylated proteins within their cellular and tissue contexts, this technique is an invaluable tool for researchers and drug development professionals seeking to understand the intricate roles of nitric oxide signaling in health and disease. Careful attention to controls and experimental conditions is essential for obtaining reliable and meaningful results.

References

Application Notes and Protocols for Nitrosobiotin-Based Pull-Down Assays in Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the identification and characterization of protein S-nitrosylation, a critical post-translational modification involved in numerous signaling pathways. The primary method described is the Biotin-Switch Technique (BST), a robust and widely used assay to detect S-nitrosylated proteins. This technique is conceptually a nitrosobiotin-based pull-down assay as it converts the S-nitrosothiol group into a biotin tag, enabling the subsequent enrichment and identification of the modified proteins.

S-nitrosylation, the covalent attachment of a nitric oxide (NO) moiety to a cysteine thiol group, plays a crucial role in regulating protein function and cellular signaling.[1][2] Dysregulation of this process has been implicated in various diseases, making the study of S-nitrosylated proteins a key area of research in drug discovery and development.[3][4]

Principle of the Biotin-Switch Technique

The Biotin-Switch Technique (BST) is a three-step method designed to specifically label and isolate S-nitrosylated proteins from complex biological samples.[5] The workflow is as follows:

  • Blocking: Free thiol groups on cysteine residues are first blocked to prevent non-specific labeling.

  • Reduction: The S-nitrosothiol bonds are then selectively reduced to regenerate free thiol groups.

  • Labeling: The newly exposed thiol groups are subsequently labeled with a biotinylating reagent.

The biotinylated proteins can then be detected by immunoblotting or enriched using avidin-affinity chromatography for identification by mass spectrometry.

Experimental Workflow and Signaling Pathway

The following diagram illustrates the general workflow of the Biotin-Switch Technique.

experimental_workflow cluster_sample_prep Sample Preparation cluster_bst Biotin-Switch Technique cluster_downstream Downstream Analysis start Protein Lysate Collection blocking Step 1: Block free thiols (e.g., with MMTS) start->blocking reduction Step 2: Selectively reduce SNOs (e.g., with Ascorbate) blocking->reduction labeling Step 3: Label new thiols with Biotin-HPDP reduction->labeling pull_down Affinity Purification (Streptavidin beads) labeling->pull_down detection Detection/Identification pull_down->detection sds_page SDS-PAGE & Immunoblot detection->sds_page Validation mass_spec Mass Spectrometry detection->mass_spec Identification

Biotin-Switch Technique Workflow.

This technique is instrumental in studying signaling pathways where S-nitrosylation is a key regulatory mechanism. For example, in pathways involving G-protein-coupled receptors or death receptor-mediated apoptosis, BST can be used to identify specific protein targets of nitric oxide signaling.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for performing the Biotin-Switch Technique.

Materials and Reagents
ReagentPurposeTypical Concentration
Lysis BufferProtein extractionVaries by cell/tissue type
HEN BufferHomogenization and washing250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.7
Blocking BufferBlocking free thiolsHEN buffer with 1.9% Methyl Methane Thiosulfonate (MMTS)
Ascorbate SolutionReduction of S-nitrosothiols30 mM Sodium Ascorbate in HEN buffer
Biotin-HPDPBiotinylation of new thiols2.5 mM in DMF or DMSO
Neutralization BufferpH adjustment25 mM HEPES, 100 mM NaCl, 1 mM EDTA, 10% Glycerol, pH 7.5
Streptavidin-Agarose BeadsAffinity purification50% slurry
Wash BufferRemoval of non-specific bindersNeutralization buffer with 600 mM NaCl
Elution BufferElution of biotinylated proteins20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 100 mM 2-mercaptoethanol, pH 7.7
Protocol 1: Biotin-Switch Technique for Identification of S-Nitrosylated Proteins

This protocol outlines the core steps of the Biotin-Switch Technique.

  • Sample Preparation:

    • Lyse cells or tissues in an appropriate lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Blocking of Free Thiols:

    • To approximately 1 mg of protein lysate, add 4 volumes of Blocking Buffer.

    • Incubate the mixture at 50°C for 30 minutes with frequent vortexing.

    • Precipitate the proteins by adding three volumes of ice-cold acetone and incubate at -20°C for 20 minutes.

    • Centrifuge to pellet the proteins and discard the supernatant. Wash the pellet twice with 70% acetone.

  • Reduction and Biotinylation:

    • Resuspend the protein pellet in HEN buffer.

    • Add Ascorbate Solution to the resuspended pellet and incubate at room temperature for 1 hour in the dark.

    • Add Biotin-HPDP solution and incubate for another hour at room temperature in the dark.

  • Affinity Purification of Biotinylated Proteins:

    • Equilibrate streptavidin-agarose beads by washing with Neutralization Buffer.

    • Add the biotinylated protein sample to the equilibrated beads and incubate at 4°C for 1 hour with gentle rotation.

    • Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the biotinylated proteins from the beads by incubating with Elution Buffer at room temperature for 20 minutes.

    • Collect the eluate, which now contains the enriched S-nitrosylated proteins, for downstream analysis.

Protocol 2: Downstream Analysis by Immunoblotting and Mass Spectrometry

Immunoblotting:

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

  • Probe the membrane with an anti-biotin antibody or streptavidin-HRP to detect biotinylated proteins.

  • Develop the blot using an appropriate chemiluminescent substrate.

Mass Spectrometry:

  • The eluted proteins can be subjected to in-gel or in-solution trypsin digestion.

  • The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and map the sites of S-nitrosylation.

Quantitative Analysis

For quantitative studies of protein S-nitrosylation, the Biotin-Switch Technique can be combined with stable isotope labeling techniques such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture). This allows for the relative quantification of S-nitrosylation levels between different experimental conditions.

Quantitative MethodPrincipleApplication
SILAC-based BST Metabolic labeling of proteins with "light" and "heavy" isotopes followed by BST and mass spectrometry.Relative quantification of S-nitrosylation changes in response to stimuli.
iTRAQ/TMT Labeling Isobaric tagging of peptides after BST for relative and absolute quantification.Multiplexed quantitative analysis of S-nitrosoproteomes.

Logical Relationships in BST

The following diagram illustrates the logical dependencies and control experiments crucial for a successful Biotin-Switch Technique experiment.

logical_relationships cluster_main_exp Main Experiment cluster_neg_control1 Negative Control 1 cluster_neg_control2 Negative Control 2 exp_lysate Protein Lysate exp_block Blocking exp_lysate->exp_block exp_reduce Reduction (+Ascorbate) exp_block->exp_reduce exp_label Labeling (+Biotin-HPDP) exp_reduce->exp_label exp_result S-nitrosylated Proteins Detected exp_label->exp_result nc1_lysate Protein Lysate nc1_block Blocking nc1_lysate->nc1_block nc1_reduce No Reduction (-Ascorbate) nc1_block->nc1_reduce nc1_label Labeling (+Biotin-HPDP) nc1_reduce->nc1_label nc1_result No Signal Expected nc1_label->nc1_result nc2_lysate Protein Lysate nc2_block Blocking nc2_lysate->nc2_block nc2_reduce Reduction (+Ascorbate) nc2_block->nc2_reduce nc2_label No Labeling (-Biotin-HPDP) nc2_reduce->nc2_label nc2_result No Signal Expected nc2_label->nc2_result

Logical Flow and Controls for BST.

Conclusion

The Biotin-Switch Technique is a powerful tool for the investigation of protein S-nitrosylation. By providing a method to specifically label and enrich S-nitrosylated proteins, it enables researchers to identify novel targets of nitric oxide signaling and to elucidate the role of this important post-translational modification in health and disease. Careful execution of the protocol and the inclusion of appropriate controls are essential for obtaining reliable and meaningful results.

References

Quantifying Protein S-Nitrosylation with Nitrosobiotin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-nitrosylation is a reversible post-translational modification where a nitric oxide (NO) group is covalently attached to the thiol side chain of a cysteine residue within a protein, forming an S-nitrosothiol (SNO). This modification is a key mechanism of NO-based signaling, regulating a vast array of cellular processes, including apoptosis, neurotransmission, and immune responses.[1][2] Dysregulation of protein S-nitrosylation has been implicated in numerous pathologies, making the accurate quantification of this modification crucial for both basic research and drug development.

The biotin switch technique (BST) is a widely adopted and robust method for the detection and quantification of protein S-nitrosylation.[3] This method involves a three-step process: (1) blocking of free cysteine thiols, (2) selective reduction of S-nitrosothiols to free thiols, and (3) labeling of the newly formed thiols with a biotin tag, such as nitrosobiotin. The biotinylated proteins can then be detected and quantified using various methods, including western blotting and mass spectrometry. This application note provides detailed protocols for the biotin switch assay and showcases its utility in quantifying changes in protein S-nitrosylation.

Data Presentation

The following table summarizes quantitative data from a study by Qu et al. (2014), where the biotin switch assay coupled with isobaric iodoTMT reagents and mass spectrometry was used to quantify changes in S-nitrosylated proteins in murine BV-2 microglial cells upon stimulation with lipopolysaccharide (LPS).[4] This data highlights the utility of the biotin switch technique in identifying and quantifying dynamic changes in the S-nitrosoproteome in response to cellular stimuli.

Protein NameGene SymbolUniProt IDCysteine SiteFold Change (LPS vs. Control)p-value
14-3-3 protein gammaYwhagP61971Cys391.62<0.05
Peroxiredoxin-1Prdx1P35700Cys521.58<0.05
Heterogeneous nuclear ribonucleoprotein KHnrnpkP61979Cys3631.55<0.05
Glyceraldehyde-3-phosphate dehydrogenaseGapdhP17181Cys1521.48<0.05
Alpha-enolaseEno1P17182Cys2581.45<0.05
Peptidyl-prolyl cis-trans isomerase APpiaP17743Cys511.42<0.05
Heat shock protein HSP 90-betaHsp90ab1P48733Cys5891.39<0.05
Tubulin beta-5 chainTubb5P07437Cys1291.35<0.05

Table 1: Quantitative analysis of S-nitrosylated proteins in LPS-stimulated BV-2 microglial cells. Data is adapted from Qu et al., J. Proteome Res. 2014, 13, 7, 3374–3385.[4]

Experimental Protocols

This section provides a detailed methodology for the biotin switch technique to quantify protein S-nitrosylation.

Materials and Reagents
  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1 mM Neocuproine, 1% (v/v) Triton X-100, and protease inhibitor cocktail.

  • Blocking Buffer: Lysis Buffer containing 2.5% (w/v) SDS and 20 mM S-methyl methanethiosulfonate (MMTS).

  • Labeling Reagent: Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) or other suitable biotinylating agent.

  • Reducing Agent: Sodium ascorbate.

  • Neutralization Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM EDTA.

  • Wash Buffer: Neutralization Buffer with 0.5% (v/v) Triton X-100.

  • Streptavidin-agarose beads.

  • Elution Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM EDTA, 100 mM 2-mercaptoethanol.

  • Acetone.

Experimental Workflow

G cluster_0 Step 1: Blocking Free Thiols cluster_1 Step 2: Selective Reduction & Labeling cluster_2 Step 3: Detection & Quantification a Cell/Tissue Lysate b Add Blocking Buffer (Lysis Buffer + SDS + MMTS) a->b c Incubate at 50°C for 20 min b->c d Acetone Precipitation to remove excess MMTS c->d e Resuspend in Lysis Buffer d->e f Add Sodium Ascorbate (Reducing Agent) & this compound (Labeling Reagent) e->f g Incubate at RT for 1 hr in the dark f->g h Acetone Precipitation to remove excess labeling reagent g->h i Streptavidin Pulldown h->i j Western Blot Analysis i->j k Mass Spectrometry (LC-MS/MS) i->k

Biotin Switch Technique Workflow.
Detailed Protocol

1. Sample Preparation and Blocking of Free Thiols a. Lyse cells or tissues in ice-cold Lysis Buffer. b. Determine the protein concentration of the lysate using a standard protein assay. c. To 1 mg of protein lysate, add Blocking Buffer to a final concentration of 2.5% SDS and 20 mM MMTS. d. Incubate the mixture at 50°C for 20 minutes with gentle agitation to block all free cysteine thiols.

2. Removal of Excess Blocking Reagent a. Precipitate the proteins by adding four volumes of ice-cold acetone. b. Incubate at -20°C for 20 minutes. c. Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the proteins. d. Carefully discard the supernatant and wash the pellet twice with ice-cold 80% acetone.

3. Selective Reduction and Biotinylation a. Resuspend the protein pellet in Lysis Buffer. b. Add sodium ascorbate to a final concentration of 1 mM to selectively reduce the S-nitrosothiol bonds to free thiols. c. Immediately add Biotin-HPDP to a final concentration of 1 mM. d. Incubate the reaction for 1 hour at room temperature in the dark.

4. Removal of Excess Labeling Reagent a. Precipitate the biotinylated proteins with four volumes of ice-cold acetone as described in step 2. b. Resuspend the final protein pellet in Neutralization Buffer.

5. Enrichment of Biotinylated Proteins a. Add streptavidin-agarose beads to the resuspended protein solution. b. Incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated proteins. c. Pellet the beads by centrifugation and wash three times with Wash Buffer.

6. Elution and Analysis a. Elute the bound proteins from the streptavidin beads by incubating with Elution Buffer containing 100 mM 2-mercaptoethanol for 30 minutes at room temperature. b. Analyze the eluted proteins by western blotting using specific antibodies or by mass spectrometry for proteome-wide identification and quantification.

Signaling Pathway Visualization

S-nitrosylation of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) plays a critical role in mediating the transnitrosylation of nuclear proteins, thereby regulating their function. This pathway highlights a mechanism for the targeted delivery of NO bioactivity to the nucleus.

G cluster_0 Cytosol cluster_1 Nucleus nNOS nNOS NO Nitric Oxide (NO) nNOS->NO L-Arginine GAPDH GAPDH NO->GAPDH S-nitrosylation SNO_GAPDH SNO-GAPDH GAPDH->SNO_GAPDH Siah1 Siah1 SNO_GAPDH->Siah1 Binding SNO_GAPDH_Siah1 SNO-GAPDH-Siah1 Complex SNO_GAPDH->SNO_GAPDH_Siah1 Siah1->SNO_GAPDH_Siah1 SNO_GAPDH_Siah1_nucleus SNO-GAPDH-Siah1 Complex SNO_GAPDH_Siah1->SNO_GAPDH_Siah1_nucleus Nuclear Translocation SIRT1 SIRT1 SNO_SIRT1 SNO-SIRT1 (Inactive) SIRT1->SNO_SIRT1 HDAC2 HDAC2 SNO_HDAC2 SNO-HDAC2 (Inactive) HDAC2->SNO_HDAC2 DNA_PK DNA-PK SNO_DNA_PK SNO-DNA-PK (Active) DNA_PK->SNO_DNA_PK SNO_GAPDH_Siah1_nucleus->SIRT1 Transnitrosylation SNO_GAPDH_Siah1_nucleus->HDAC2 Transnitrosylation SNO_GAPDH_Siah1_nucleus->DNA_PK Transnitrosylation

GAPDH-Mediated Transnitrosylation Pathway.

Conclusion

The biotin switch technique using this compound is a powerful and versatile method for the quantification of protein S-nitrosylation. The detailed protocols and application data presented here provide a comprehensive guide for researchers and drug development professionals to accurately measure this critical post-translational modification. Understanding the dynamics of protein S-nitrosylation is essential for elucidating its role in health and disease, and for the development of novel therapeutic strategies targeting NO signaling pathways.

References

Application Notes and Protocols: Nitrosobiotin Labeling of Cysteine Residues for Proteomic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-nitrosylation, the covalent attachment of a nitric oxide (NO) group to the thiol side chain of a cysteine residue, is a critical and reversible post-translational modification (PTM) that modulates protein function, localization, and stability.[1][2][3] This dynamic redox-based signaling mechanism plays a pivotal role in a myriad of physiological processes, including neurotransmission, vasodilation, and immune responses.[2][3] Dysregulation of protein S-nitrosylation has been implicated in the pathophysiology of numerous diseases, such as cardiovascular and neurodegenerative disorders, making the comprehensive study of the S-nitroso-proteome a key area of interest for both basic research and drug discovery.

The "biotin-switch" technique (BST) is a widely adopted and robust method for the detection and identification of S-nitrosylated proteins. This method involves a three-step chemical process that specifically tags formerly S-nitrosylated cysteines with a biotin molecule. The biotinylated proteins can then be enriched using affinity purification and subsequently identified and quantified by mass spectrometry-based proteomic approaches. This document provides detailed protocols for nitrosobiotin labeling using the biotin-switch technique and its application in proteomic analysis.

Signaling Pathway: Protein S-Nitrosylation and Regulation

S-nitrosylation is a key mechanism by which nitric oxide (NO) exerts its biological effects. The pathway begins with the production of NO by nitric oxide synthases (NOS). NO then reacts with a cysteine thiol on a target protein to form an S-nitrosothiol (SNO). This modification can alter the protein's activity, leading to a downstream cellular response. The process is reversed by denitrosylases, such as S-nitrosoglutathione reductase (GSNOR), which remove the NO group and restore the cysteine residue.

S_Nitrosylation_Pathway NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO Synthesis Protein_Cys_SH Protein-Cys-SH NO->Protein_Cys_SH S-nitrosylation Protein_Cys_SNO Protein-Cys-SNO (S-nitrosylated) Protein_Cys_SNO->Protein_Cys_SH Denitrosylation Cellular_Response Cellular Response Protein_Cys_SNO->Cellular_Response Modulated Activity GSNOR GSNOR (Denitrosylase) Biotin_Switch_Workflow cluster_sample_prep Sample Preparation cluster_biotin_switch Biotin-Switch Assay cluster_enrichment_analysis Enrichment & Analysis Cell_Lysis 1. Cell Lysis Protein_Quantification 2. Protein Quantification Cell_Lysis->Protein_Quantification Blocking 3. Blocking Free Thiols (e.g., MMTS) Protein_Quantification->Blocking Reduction 4. Selective Reduction of SNO (Ascorbate) Blocking->Reduction Labeling 5. Biotinylation of New Thiols (Biotin-HPDP) Reduction->Labeling Affinity_Purification 6. Streptavidin Affinity Purification Labeling->Affinity_Purification Elution 7. Elution of Biotinylated Proteins Affinity_Purification->Elution MS_Analysis 8. Mass Spectrometry Analysis Elution->MS_Analysis

References

Application Notes: Nitrosobiotin-Based Approaches for the Elucidation of Nitrosative Stress

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Nitrosative Stress and S-Nitrosylation

Nitrosative stress is a condition characterized by an imbalance between the production of reactive nitrogen species (RNS) and the ability of a biological system to detoxify these reactive intermediates or repair the resulting damage.[1][2] A primary molecular consequence of nitrosative stress is the S-nitrosylation of proteins, a reversible post-translational modification where a nitric oxide (NO) group is covalently attached to the thiol side chain of a cysteine residue.[3][4] This modification can profoundly alter protein function, localization, and interactions, thereby regulating a wide array of cellular processes, including signaling pathways, apoptosis, and neurotransmission.[3]

The Biotin-Switch Technique (BST): A Powerful Tool for Detecting S-Nitrosylated Proteins

Given the labile and low-abundance nature of S-nitrosothiols (SNOs), their detection and quantification present a significant technical challenge. The biotin-switch technique (BST) has emerged as a robust and widely adopted method for the specific detection and identification of S-nitrosylated proteins. This technique does not use "nitrosobiotin" directly but rather employs a three-step chemical process to replace the S-nitroso group with a stable biotin tag. This "switch" allows for the subsequent enrichment and detection of formerly S-nitrosylated proteins using avidin-based affinity methods.

Core Principles of the Biotin-Switch Technique

The BST is predicated on a sequential three-step chemical process:

  • Blocking: All free (non-nitrosylated) cysteine thiols in a protein lysate are first irreversibly blocked, typically through S-methylthiolation with methyl methanethiosulfonate (MMTS). This initial step is crucial to prevent non-specific labeling in the subsequent steps.

  • Selective Reduction: The S-nitrosothiol bonds are then selectively reduced to free thiols using a reducing agent, most commonly ascorbate. This step unmasks the specific cysteine residues that were originally S-nitrosylated.

  • Labeling: The newly formed thiol groups are then specifically labeled with a thiol-reactive biotinylating reagent, such as biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) or biotin-maleimide.

Once biotinylated, the proteins can be detected by western blotting with anti-biotin antibodies or streptavidin-HRP, or they can be enriched using streptavidin-agarose beads for subsequent identification and quantification by mass spectrometry.

Applications in Research and Drug Development

The biotin-switch technique is a versatile tool with broad applications in both basic research and drug development:

  • Identification of Novel S-Nitrosylated Proteins: BST coupled with mass spectrometry has been instrumental in identifying numerous S-nitrosylated proteins, expanding our understanding of the S-nitrosoproteome in various organisms and disease states.

  • Validation of Protein S-Nitrosylation: The technique is widely used to confirm the S-nitrosylation of specific proteins of interest in response to various stimuli or in different cellular contexts.

  • Studying the Dynamics of S-Nitrosylation: BST can be employed to investigate the temporal and spatial dynamics of protein S-nitrosylation in response to NO donors or inhibitors, providing insights into the regulation of signaling pathways.

  • Drug Discovery and Development: By identifying proteins that are aberrantly S-nitrosylated in disease, the BST can help to uncover novel therapeutic targets. Furthermore, it can be used to assess the on- and off-target effects of drugs that modulate nitric oxide signaling.

  • Quantitative Proteomics of S-Nitrosylation: Modifications of the BST, such as those incorporating stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tags (iTRAQ, iodoTMT), allow for the quantitative comparison of S-nitrosylation levels across different samples, providing a more dynamic view of nitrosative stress.

Experimental Protocols

Protocol 1: Standard Biotin-Switch Technique for Detection of S-Nitrosylated Proteins

This protocol outlines the standard procedure for the biotin-switch technique followed by detection via western blotting.

Materials and Reagents:

  • HEN Buffer: 250 mM HEPES-NaOH (pH 7.7), 1 mM EDTA, 0.1 mM neocuproine

  • Blocking Buffer: HEN buffer containing 2.5% SDS and 20 mM MMTS (Methyl methanethiosulfonate)

  • Precipitation Solution: Acetone, pre-chilled to -20°C

  • Wash Buffer: 80% Acetone in water

  • Resuspension Buffer: HEN buffer with 1% SDS

  • Reducing Solution: 20 mM Sodium Ascorbate in Resuspension Buffer (prepare fresh)

  • Labeling Reagent: 2 mM Biotin-HPDP in DMSO

  • Neutralization Buffer (for pull-down): 20 mM HEPES-NaOH (pH 7.7), 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100

  • Streptavidin-Agarose beads

  • Elution Buffer: 20 mM HEPES-NaOH (pH 7.7), 100 mM NaCl, 1 mM EDTA, 100 mM 2-mercaptoethanol

  • SDS-PAGE loading buffer

Procedure:

  • Sample Preparation:

    • Homogenize cells or tissues in ice-cold HEN buffer.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Blocking of Free Thiols:

    • To 200 µL of protein lysate, add 800 µL of Blocking Buffer.

    • Incubate at 50°C for 20 minutes with gentle agitation. Protect from light.

  • Protein Precipitation:

    • Add 3 volumes of ice-cold acetone to the sample.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 5,000 x g for 5 minutes to pellet the proteins.

    • Carefully discard the supernatant.

  • Washing:

    • Resuspend the protein pellet in 1 mL of Wash Buffer.

    • Centrifuge at 5,000 x g for 5 minutes.

    • Repeat the wash step once more.

  • Reduction and Labeling:

    • Resuspend the protein pellet in 100 µL of Resuspension Buffer.

    • Add 30 µL of 200 mM sodium ascorbate (final concentration 20 mM). For a negative control, add 30 µL of NaCl solution of the same concentration.

    • Incubate at room temperature for 1 hour in the dark.

    • Add 2 µL of 2 mM Biotin-HPDP.

    • Incubate for another hour at room temperature in the dark.

  • Detection by Western Blot:

    • Add SDS-PAGE loading buffer to the biotinylated samples.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with streptavidin-HRP or an anti-biotin antibody to detect biotinylated proteins.

  • Affinity Capture of Biotinylated Proteins (for Mass Spectrometry):

    • Precipitate the labeled proteins with acetone as described in step 3.

    • Resuspend the pellet in Neutralization Buffer.

    • Add streptavidin-agarose beads and incubate overnight at 4°C with gentle rotation.

    • Wash the beads three times with Neutralization Buffer.

    • Elute the biotinylated proteins by incubating the beads with Elution Buffer for 20 minutes at room temperature.

    • The eluted proteins can then be analyzed by SDS-PAGE or digested for mass spectrometry analysis.

Protocol 2: Quantitative S-Nitrosylation Analysis using iodoTMT Labeling

This protocol is a modification of the BST for quantitative proteomics.

Materials and Reagents:

  • Same as Protocol 1, with the following exception:

  • Labeling Reagent: iodoTMTsixplex™ label reagents

Procedure:

  • Sample Preparation and Blocking:

    • Follow steps 1-4 of Protocol 1 for up to six different samples.

  • Reduction and Differential Labeling:

    • Resuspend each protein pellet in 100 µL of Resuspension Buffer.

    • Add 30 µL of 200 mM sodium ascorbate to each sample.

    • Incubate at room temperature for 1 hour in the dark.

    • Label each sample with a different iodoTMT reagent according to the manufacturer's protocol.

    • Incubate for 1 hour at room temperature in the dark.

  • Sample Pooling and Enrichment:

    • Combine the labeled samples.

    • Perform an affinity capture of the TMT-labeled peptides using an anti-TMT antibody resin.

  • Mass Spectrometry Analysis:

    • Elute the enriched peptides and analyze by LC-MS/MS.

    • During MS/MS analysis, the reporter ions from the iodoTMT tags will be released, allowing for the relative quantification of S-nitrosylated peptides between the different samples.

Data Presentation

Table 1: Example Data Summary from a Standard Biotin-Switch Western Blot Experiment

Protein of InterestCondition 1 (Control)Condition 2 (NO Donor)Fold Change in S-Nitrosylation
Protein X1.0 (Normalized)3.53.5
Protein Y1.0 (Normalized)1.21.2
Loading Control (e.g., Actin)1.01.0N/A

Table 2: Example Data Output from a Quantitative iodoTMT S-Nitrosoproteomics Experiment

Protein IDPeptide SequenceSite of S-NitrosylationiodoTMT Reporter Ion Intensity (Sample 1: Control)iodoTMT Reporter Ion Intensity (Sample 2: Disease State)Ratio (Sample 2 / Sample 1)
P12345ACYGVLKCys-14515,23445,7023.0
Q67890FNCDEFRCys-21022,10911,0540.5
P54321GWCSTVKCys-8818,98719,1231.0

Visualizations

Biotin_Switch_Technique_Workflow cluster_0 Step 1: Blocking cluster_1 Step 2: Reduction cluster_2 Step 3: Labeling cluster_3 Detection / Analysis start Protein Lysate with Free Thiols (SH) and S-Nitrosothiols (SNO) block Add MMTS (Methyl Methanethiosulfonate) start->block Block free thiols blocked_protein Blocked Protein with Protected Thiols (S-S-CH3) and intact SNO block->blocked_protein reduce Add Ascorbate blocked_protein->reduce reduced_protein Blocked Protein with Newly Formed Thiols (SH) from reduced SNOs reduce->reduced_protein labeling Add Biotin-HPDP reduced_protein->labeling biotinylated_protein Biotinylated Protein labeling->biotinylated_protein detection Western Blot with Streptavidin-HRP biotinylated_protein->detection enrichment Streptavidin Affinity Purification biotinylated_protein->enrichment ms Mass Spectrometry enrichment->ms

Caption: Workflow of the Biotin-Switch Technique for detecting S-nitrosylated proteins.

S_Nitrosylation_Signaling_Pathway cluster_0 Stimulus cluster_1 NO Production cluster_2 S-Nitrosylation Event cluster_3 Functional Consequence stimulus e.g., Inflammatory Signal iNOS Inducible Nitric Oxide Synthase (iNOS) Activation stimulus->iNOS NO Nitric Oxide (NO) Production iNOS->NO TargetProtein Target Protein (e.g., Kinase) NO->TargetProtein SNO_Protein S-Nitrosylated Target Protein (SNO) TargetProtein->SNO_Protein S-Nitrosylation FunctionAltered Altered Protein Function (e.g., Inhibition of Kinase Activity) SNO_Protein->FunctionAltered Downstream Modulation of Downstream Signaling FunctionAltered->Downstream

Caption: S-Nitrosylation as a key event in a cellular signaling pathway under nitrosative stress.

References

Application Notes & Protocols for Site-Specific Identification of S-Nitrosylation Using Nitrosobiotin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

S-nitrosylation is a reversible post-translational modification where a nitric oxide (NO) group is covalently attached to the thiol side chain of a cysteine residue in a protein, forming an S-nitrosothiol (SNO).[1][2] This modification is a key mechanism of NO-based cell signaling, regulating a wide array of physiological and pathophysiological processes, including G-protein-coupled receptor signaling, apoptosis, and neurotransmission.[1] The labile nature of the S-NO bond presents a significant challenge for the detection and site-specific identification of S-nitrosylated proteins. The biotin switch technique (BST) is a widely adopted and powerful method that overcomes this challenge by converting the stable S-nitrosothiol into a stable biotinylated cysteine, enabling detection, enrichment, and identification.[3][4] This document provides detailed application notes and protocols for the site-specific identification of S-nitrosylation using a nitrosobiotin-based approach, primarily focusing on the biotin switch technique.

Principle of the Biotin Switch Technique (BST)

The biotin switch technique is a three-step method designed to specifically label S-nitrosylated cysteine residues with biotin.

  • Blocking: All free (non-nitrosylated) cysteine thiols in a protein lysate are irreversibly blocked, typically with a thiol-reactive compound like methyl methanethiosulfonate (MMTS). This step is crucial to prevent non-specific labeling and reduce background signals.

  • Selective Reduction: The S-nitrosothiol bonds are then selectively reduced to free thiols using ascorbate. This step unmasks the previously S-nitrosylated cysteine residues.

  • Labeling: The newly formed thiol groups are then specifically labeled with a biotinylating reagent, such as biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide). The biotinylated proteins can then be detected by western blotting or enriched using avidin-based affinity chromatography for subsequent analysis by mass spectrometry to identify the specific sites of S-nitrosylation.

Experimental Protocols

Protocol 1: Biotin Switch Technique for Detection of S-Nitrosylated Proteins

This protocol outlines the fundamental steps for performing the biotin switch technique to detect total or specific S-nitrosylated proteins in a sample.

Materials and Reagents:

  • Lysis Buffer (e.g., HEN buffer: 250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.7)

  • Blocking Buffer: Lysis Buffer containing 2.5% SDS and 20 mM MMTS

  • Acetone (pre-chilled at -20°C)

  • Resuspension Buffer: HEN buffer with 1% SDS

  • Reducing Solution: 20 mM Sodium Ascorbate in Resuspension Buffer (prepare fresh)

  • Labeling Reagent: 2 mM Biotin-HPDP in DMSO

  • NeutrAvidin Agarose Resin

  • Wash Buffer (e.g., HEN buffer with 0.5% SDS, 600 mM NaCl)

  • Elution Buffer (e.g., 2X Laemmli sample buffer with 100 mM 2-mercaptoethanol)

Procedure:

  • Protein Lysate Preparation:

    • Homogenize cells or tissues in ice-cold Lysis Buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Blocking of Free Thiols:

    • To 200 µg of protein lysate, add an equal volume of Blocking Buffer.

    • Incubate the mixture at 50°C for 30 minutes with gentle agitation to facilitate the denaturation and blocking of all free cysteine thiols.

  • Protein Precipitation:

    • Add four volumes of pre-chilled acetone to the sample.

    • Incubate at -20°C for 1 hour to precipitate the proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins.

    • Carefully discard the supernatant and wash the pellet twice with pre-chilled acetone.

    • Allow the protein pellet to air dry briefly.

  • Selective Reduction and Biotinylation:

    • Resuspend the protein pellet in 100 µL of Resuspension Buffer.

    • Add 30 µL of Reducing Solution (final concentration of ~4.6 mM ascorbate) and 1 µL of 2 mM Biotin-HPDP (final concentration of ~15 µM).

    • Incubate at room temperature for 1 hour in the dark.

  • Affinity Capture of Biotinylated Proteins (for enrichment):

    • Add 30 µL of NeutrAvidin Agarose Resin to the biotinylated sample.

    • Incubate overnight at 4°C with gentle rotation.

    • Wash the resin three times with Wash Buffer.

  • Elution and Detection:

    • Elute the biotinylated proteins from the resin by adding 30 µL of Elution Buffer and heating at 95°C for 5 minutes.

    • The eluted proteins can be analyzed by SDS-PAGE and western blotting using an anti-biotin antibody or an antibody specific to the protein of interest.

Protocol 2: Site-Specific Identification of S-Nitrosylation by Mass Spectrometry

This protocol is an extension of Protocol 1, designed for the identification of specific S-nitrosylation sites using mass spectrometry.

Procedure:

  • Perform the Biotin Switch Technique: Follow steps 1-5 from Protocol 1 to enrich for biotinylated proteins.

  • On-Resin Digestion:

    • After the final wash of the NeutrAvidin resin, resuspend the resin in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Elution of Biotinylated Peptides:

    • Centrifuge the resin and collect the supernatant containing the digested peptides.

    • The biotinylated peptides can be further purified and concentrated.

  • Mass Spectrometry Analysis:

    • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The resulting data can be searched against a protein database to identify the biotinylated peptides and the specific cysteine residues that were modified. The modification will result in a mass shift corresponding to the biotinylating reagent used.

Data Presentation

The following tables summarize representative quantitative data from studies utilizing biotin switch-based methods for the identification of S-nitrosylated proteins and their sites of modification.

Table 1: Examples of S-Nitrosylated Proteins and Identified Sites in Human Aortic Smooth Muscle Cells.

ProteinGene SymbolIdentified S-Nitrosylated CysteineFunction
Protein disulfide-isomerase A3PDIA3Cys55Chaperone
78 kDa glucose-regulated proteinHSPA5Cys41Chaperone
CalreticulinCALRCys120, Cys146Calcium Binding
VimentinVIMCys328Cytoskeleton
Beta-actinACTBCys272Cytoskeleton
Ras-related protein Rab-1ARAB1ACys210Vesicular Transport

Table 2: Quantitative Analysis of S-Nitrosylation Changes.

This table illustrates how quantitative proteomics techniques like SILAC can be coupled with BST to compare S-nitrosylation levels between different conditions.

ProteinS-Nitrosylation SiteFold Change (Stimulated/Control)Biological Process
Peroxiredoxin-1Cys522.5Redox Regulation
GAPDHCys1501.8Glycolysis
Tubulin alpha-1A chainCys3473.1Cytoskeleton
Heat shock protein 90-alphaCys5971.5Protein Folding

Visualizations

Signaling Pathway Diagram

Experimental Workflow Diagram

// Nodes Start [label="Protein Lysate\n(Free Thiols & S-Nitrosothiols)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Blocking\n(MMTS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result1 [label="Blocked Thiols &\nS-Nitrosothiols", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: Reduction\n(Ascorbate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result2 [label="Blocked Thiols &\nNewly Formed Thiols", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Step 3: Labeling\n(Biotin-HPDP)", fillcolor="#FBBC05", fontcolor="#202124"]; Result3 [label="Biotinylated Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Downstream Analysis", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; WB [label="Western Blot", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; MS [label="Mass Spectrometry\n(Site Identification)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Result1; Result1 -> Step2; Step2 -> Result2; Result2 -> Step3; Step3 -> Result3; Result3 -> Analysis; Analysis -> WB; Analysis -> MS; } endsnippet Caption: Biotin Switch Technique Workflow.

Logical Relationship Diagram

// Nodes Experiment [label="Full Biotin Switch Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Control1 [label="Control 1:\n- Ascorbate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Control2 [label="Control 2:\n- Biotin-HPDP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Control3 [label="Control 3:\nPre-photolysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Result_Exp [label="Signal Observed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result_C1 [label="No/Reduced Signal", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Result_C2 [label="No Signal", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Result_C3 [label="Reduced Signal", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Interpretation [label="Interpretation:\nSpecific S-Nitrosylation Detected", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Experiment -> Result_Exp; Control1 -> Result_C1; Control2 -> Result_C2; Control3 -> Result_C3;

{Result_Exp, Result_C1, Result_C2, Result_C3} -> Interpretation [style=dashed, arrowhead=open]; } endsnippet Caption: Controls for Biotin Switch.

References

Application Notes and Protocols: Nitrosobiotin as a Tool for Targeted Drug Delivery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosobiotin, an N-nitroso derivative of biotin, is emerging as a valuable tool in the field of targeted drug delivery research.[1][2] As an S-nitrosothiol (SNO), this compound can function as a nitric oxide (NO) donor.[3] Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[4] The dual nature of NO, exhibiting both pro- and anti-tumor effects depending on its concentration, has made it a molecule of significant interest in cancer therapy.[5] High concentrations of NO are generally considered to have anti-proliferative properties.

The unique feature of this compound lies in its biotin moiety, which can be exploited for targeted delivery. Biotin receptors are overexpressed on the surface of various cancer cells, including those of the breast, lung, ovarian, and colon. This overexpression provides a pathway for the targeted delivery of biotin-conjugated therapeutics via receptor-mediated endocytosis. By conjugating cytotoxic drugs or utilizing the intrinsic cytotoxic potential of high NO concentrations, this compound-based systems offer a promising strategy to enhance therapeutic efficacy while minimizing off-target effects.

These application notes provide an overview of the potential of this compound in targeted drug delivery, along with detailed protocols for its synthesis, and for studying its effects on cellular mechanisms.

Principle of this compound-Mediated Targeted Drug Delivery

The core principle of using this compound for targeted drug delivery revolves around the high affinity of biotin for the biotin receptor, which is frequently overexpressed on the surface of malignant cells. This interaction facilitates the selective uptake of this compound or its drug conjugates into cancer cells through receptor-mediated endocytosis. Once internalized, the S-nitrosothiol bond of this compound can be cleaved, leading to the release of nitric oxide. This localized release of high concentrations of NO can induce apoptosis and sensitize cancer cells to other therapeutic agents.

Alternatively, this compound can serve as a carrier for other cytotoxic drugs. In such conjugates, the biotin moiety acts as the targeting ligand, guiding the drug to the tumor site. The nitroso group could potentially be engineered to release NO upon specific triggers within the tumor microenvironment, further enhancing the therapeutic effect.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₅N₃O₄S
Molecular Weight273.31 g/mol
CAS Number56859-26-8
AppearanceInformation not available
Storage Conditions-20°C
SolubilitySoluble in various organic solvents

Signaling Pathway and Experimental Workflow

The proposed mechanism for this compound-mediated targeted drug delivery and a common experimental workflow for studying S-nitrosylation are depicted below.

Targeted_Drug_Delivery cluster_extracellular Extracellular Space cluster_cell Cancer Cell Nitrosobiotin_Drug_Conjugate This compound-Drug Conjugate Biotin_Receptor Biotin Receptor (Overexpressed) Nitrosobiotin_Drug_Conjugate->Biotin_Receptor Binding Endosome Endosome Biotin_Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Degradation NO_Release NO Release Lysosome->NO_Release Apoptosis Apoptosis Drug_Release->Apoptosis NO_Release->Apoptosis

Caption: Proposed mechanism of this compound-mediated targeted drug delivery.

Biotin_Switch_Technique cluster_analysis Analytical Methods Start Cell Lysate with S-nitrosylated Proteins (P-SNO) Step1 Step 1: Blocking Block free thiols with MMTS Start->Step1 Step2 Step 2: Reduction Reduce SNO to thiol with Ascorbate Step1->Step2 Step3 Step 3: Labeling Label new thiols with Biotin-HPDP Step2->Step3 Step4 Analysis Step3->Step4 WesternBlot Western Blot (Anti-Biotin or Protein-Specific Antibody) Step4->WesternBlot Detection MassSpec Mass Spectrometry (Identification of S-nitrosylated sites) Step4->MassSpec Identification

Caption: Workflow of the Biotin-Switch Technique for detecting S-nitrosylation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the classical nitrosation of biotin.

Materials:

  • Biotin

  • Formic acid (85%)

  • Sodium nitrite

  • Deionized water

  • Saturated ammonium sulfate solution

  • Ethyl acetate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 100 mg (0.41 mmol) of biotin in 7 mL of 85% formic acid in a flask.

  • Cool the solution to 4-5°C in an ice bath with continuous stirring.

  • Dissolve 283 mg (4.1 mmol) of sodium nitrite in a minimal amount of deionized water.

  • Slowly add the sodium nitrite solution to the biotin solution while maintaining the temperature at 4-5°C.

  • Continue stirring the reaction mixture at 4-5°C for 30 minutes.

  • To isolate the product, dilute the reaction mixture with a saturated ammonium sulfate solution.

  • Transfer the mixture to a separatory funnel and extract the this compound with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain this compound.

  • Store the final product at -20°C, protected from light and moisture.

Protocol 2: Biotin-Switch Technique (BST) for Detection of Protein S-Nitrosylation

This protocol is a standard method to detect S-nitrosylated proteins in a biological sample.

Materials:

  • Cell lysate

  • Blocking Buffer: HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 7.7) with 2.5% SDS and 20 mM S-methyl methanethiosulfonate (MMTS)

  • Acetone (pre-chilled at -20°C)

  • Resuspension Buffer: HEN buffer with 1% SDS

  • Labeling Solution: 4 mM N-[6-(Biotin-amido)hexyl]-3'-(2'-pyridyldithio)-propionamide (Biotin-HPDP) in DMSO

  • Reducing Agent: 20 mM Ascorbate solution (freshly prepared)

  • Neutralization Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, pH 7.5

  • Streptavidin-agarose beads

  • Wash Buffer: Neutralization buffer

  • Elution Buffer: 2X non-reducing SDS-PAGE sample buffer

Procedure:

  • Protein Preparation: Start with approximately 1 mg of protein from cell lysate in 1 mL of HEN buffer.

  • Blocking Free Thiols:

    • Add an equal volume of Blocking Buffer to the protein sample.

    • Incubate at 50°C for 30 minutes with gentle agitation to block all free cysteine thiols.

  • Protein Precipitation:

    • Add 3 volumes of pre-chilled acetone to the sample.

    • Incubate at -20°C for 20 minutes to precipitate the proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant.

    • Wash the protein pellet twice with 70% acetone.

  • Reduction and Labeling:

    • Resuspend the protein pellet in 100 µL of Resuspension Buffer.

    • Add 2 µL of Labeling Solution (Biotin-HPDP).

    • Add 20 µL of freshly prepared Ascorbate solution to specifically reduce the S-nitrosothiols to free thiols, which are then immediately labeled by Biotin-HPDP.

    • Incubate for 1 hour at room temperature in the dark.

  • Affinity Capture of Biotinylated Proteins:

    • Stop the reaction by adding 1 mL of Neutralization Buffer.

    • Add 30 µL of a 50% slurry of streptavidin-agarose beads.

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Washing:

    • Centrifuge at 5,000 x g for 1 minute at 4°C to pellet the beads.

    • Wash the beads five times with 1 mL of Wash Buffer.

  • Elution and Analysis:

    • Elute the biotinylated proteins by adding 50 µL of Elution Buffer and boiling for 5 minutes.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-biotin antibody or an antibody specific to the protein of interest.

Protocol 3: In Vitro Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of a this compound-drug conjugate on cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • This compound-drug conjugate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound-drug conjugate in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted conjugate solutions. Include wells with untreated cells as a negative control and cells treated with the free drug as a positive control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Quantitative Data Summary

The following tables provide representative quantitative data from studies on nitric oxide donors and biotin-targeted therapies. This data is intended to be illustrative of the expected outcomes when working with this compound-based drug delivery systems.

Table 1: In Vitro Cytotoxicity of NO Donors in Cancer Cell Lines (Illustrative)

Cell LineNO DonorConcentration (µM) for 50% Inhibition (IC₅₀)Reference
Prostate Cancer (PC-3)S-nitroso-N-acetylpenicillamine (SNAP)~200
Colon Cancer (HT-29)Glyceryl trinitrate (GTN)~500
Breast Cancer (MCF-7)Sodium Nitroprusside (SNP)~300

Table 2: Cellular Uptake of Biotin-Conjugated Nanoparticles (Illustrative)

Cell LineTargeting LigandUptake Efficiency (%) after 4hReference
HeLa (Biotin Receptor +)Biotin75
A549 (Biotin Receptor +)Biotin68
NIH-3T3 (Biotin Receptor -)Biotin15

Conclusion

This compound holds considerable promise as a versatile tool in targeted drug delivery research. Its ability to act as a nitric oxide donor combined with the targeting potential of the biotin moiety offers a unique platform for developing novel anti-cancer therapies. The protocols and information provided herein are intended to serve as a guide for researchers venturing into this exciting area of study. Further research is warranted to fully elucidate the therapeutic potential of this compound and its conjugates in preclinical and clinical settings.

References

Troubleshooting & Optimization

Common problems and solutions in the biotin switch assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the biotin switch assay to study protein S-nitrosylation.

Troubleshooting Guide

High background, low signal, and false positives are common issues encountered during the biotin switch assay. This guide provides a systematic approach to identifying and resolving these problems.

ProblemPotential CauseRecommended Solution
High Background Signal 1. Incomplete blocking of free thiols: Some protein thiols may be resistant to complete blocking, leading to S-nitrosothiol (SNO)-independent biotinylation.[1]a. Optimize blocking conditions: Increase the concentration of the blocking reagent (e.g., MMTS) and/or the incubation time. Ensure complete protein denaturation with SDS and heating (e.g., 50°C for 20 minutes) to allow the blocking reagent access to buried thiols.[1] b. Perform a "no ascorbate" negative control: This will reveal the extent of biotinylation due to incomplete blocking. A strong signal in this control indicates a blocking issue.[1]
2. Contamination with exogenous biotin: Endogenous biotin in samples or reagents (e.g., milk-based blockers) can lead to high background.a. Use fresh, high-purity reagents. b. Avoid milk-based blockers for Western blotting: Use blockers like bovine serum albumin (BSA) in TBS or PBS.
3. Ascorbate-dependent artifacts: Exposure to light, especially sunlight, during the labeling step can lead to artifactual, ascorbate-dependent biotinylation.[1]a. Protect samples from light: Perform the labeling step in the dark or under a safelight.[1]
Low or No Signal 1. Low levels of S-nitrosylated protein: The target protein may have a low basal level of S-nitrosylation.a. Include a positive control: Treat a sample with an S-nitrosylating agent (e.g., S-nitrosocysteine, CysNO) to confirm the assay is working. b. Increase protein input: A wider range of protein amounts can be used, typically from 0.3 to 5 mg of total protein per sample.
2. Inefficient protein precipitation or recovery: Protein can be lost during acetone precipitation steps, especially with low protein concentrations. Acetone precipitation can be inefficient for protein quantities less than 300 µg.a. Ensure proper acetone precipitation: Use at least four volumes of ice-cold acetone and precipitate at -20°C. b. Consider alternative methods for small samples: For smaller protein quantities, consider alternative methods to remove excess reagents.
3. Inefficient labeling: The biotinylating reagent may not be efficiently labeling the newly formed thiols.a. Use fresh biotinylating reagent: Prepare the biotin-HPDP or other labeling reagent fresh before use. b. Optimize labeling time and temperature: Ensure adequate incubation time for the labeling reaction to proceed to completion.
4. S-nitrosothiol instability: The S-NO bond is labile and can be broken by reducing agents, light, or high temperatures.a. Avoid reducing agents in lysis buffers: Do not include DTT or β-mercaptoethanol in the initial lysis buffer. b. Keep samples on ice and protected from light as much as possible.
False Positives 1. Incomplete blocking leading to misinterpretation: As mentioned, incomplete blocking can be misinterpreted as a positive signal if proper controls are not used.a. Rigorously use negative controls: The "no ascorbate" control is crucial to differentiate between true S-nitrosylation and background from incomplete blocking.
2. Non-specificity of ascorbate: While generally specific for S-nitrosothiols, under certain conditions, ascorbate might reduce other modifications.a. Use a photolysis negative control: Exposing the sample to UV light before the biotin switch assay will cleave the S-NO bond. A significant reduction in signal after photolysis confirms the specificity for S-nitrosylation.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of each of the three main steps in the biotin switch assay?

A1: The biotin switch assay consists of three core steps:

  • Blocking: All free cysteine thiols in the protein sample are blocked, typically with methyl methanethiosulfonate (MMTS). This ensures that only cysteines that were originally S-nitrosylated will be available for biotinylation in the final step.

  • Reduction: The S-nitrosothiol bonds are selectively reduced to free thiols using ascorbate.

  • Labeling: The newly formed free thiols are then labeled with a biotin-containing reagent, such as biotin-HPDP. These biotinylated proteins can then be detected or purified using avidin-based methods.

Q2: What are the most critical controls to include in my biotin switch assay?

A2: The following controls are essential for validating your results:

  • Negative Control (No Ascorbate): This is the most critical control. By omitting ascorbate, you can determine the level of background signal resulting from incomplete blocking of free thiols. A true positive signal should be significantly reduced or absent in this control.

  • Positive Control: Treating a sample with an S-nitrosylating agent like CysNO confirms that the assay is working correctly and can detect S-nitrosylated proteins.

  • Photolysis Control: Exposing the sample to UV light before the assay will specifically cleave S-NO bonds. A loss of signal in this sample compared to the non-photolyzed sample provides strong evidence that the signal is specific to S-nitrosylation.

  • Input Control: A small fraction of the total protein lysate should be run on the gel alongside the biotinylated samples to show equal protein loading.

Q3: How can I quantify the results of my biotin switch assay?

A3: The biotin switch assay is primarily a method for relative quantification. You can compare the intensity of the biotin signal between different samples (e.g., treated vs. untreated) to determine the change in S-nitrosylation of a specific protein. For more absolute quantification, mass spectrometry-based approaches combined with stable isotope labeling can be employed.

Q4: Can the biotin switch assay be used for modifications other than S-nitrosylation?

A4: Yes, variations of the biotin switch assay have been adapted to study other reversible cysteine oxidations, such as S-sulfenylation and S-glutathionylation, by using different selective reducing agents in place of ascorbate.

Experimental Protocols

Detailed Methodology for the Biotin Switch Assay

This protocol is a general guideline and may require optimization for specific proteins and cell types.

Reagents and Buffers:

  • HEN Buffer: 250 mM HEPES (pH 7.7), 1 mM EDTA, 0.1 mM Neocuproine.

  • Blocking Buffer: HEN buffer with 2.5% SDS and 20 mM MMTS (prepare fresh).

  • Labeling Buffer: HEN buffer with 1% SDS and 4 mM Biotin-HPDP (prepare fresh).

  • Neutralization Buffer: 20 mM HEPES (pH 7.7), 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100.

  • Wash Buffer: Neutralization buffer with 600 mM NaCl.

Procedure:

  • Sample Preparation and Blocking:

    • Lyse cells or tissues in HEN buffer containing a protease inhibitor cocktail. Avoid reducing agents.

    • Determine the protein concentration of the lysate.

    • Take 0.5 - 2 mg of protein and adjust the volume to 1 ml with HEN buffer.

    • Add 1 ml of Blocking Buffer and incubate at 50°C for 20 minutes with frequent vortexing. Protect from light.

  • Acetone Precipitation (to remove excess MMTS):

    • Add 6 ml of ice-cold acetone (-20°C) to the sample.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to pellet the protein.

    • Carefully discard the supernatant. Wash the pellet with 1 ml of ice-cold 70% acetone and centrifuge again. Repeat this wash step once.

  • Reduction and Labeling:

    • Resuspend the protein pellet in 200 µl of HEN buffer with 1% SDS.

    • Add 2 µl of 2 M sodium ascorbate (final concentration 20 mM).

    • Add 20 µl of 40 mM Biotin-HPDP in DMF (final concentration 4 mM).

    • Incubate for 1 hour at room temperature in the dark.

  • Acetone Precipitation (to remove excess Biotin-HPDP):

    • Add 800 µl of ice-cold acetone (-20°C) to the sample.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 3,000 x g for 10 minutes.

    • Carefully discard the supernatant. Wash the pellet with 1 ml of ice-cold 70% acetone and centrifuge again.

  • Streptavidin Pulldown:

    • Resuspend the pellet in 500 µl of Neutralization Buffer.

    • Add 30 µl of high-capacity streptavidin-agarose beads.

    • Incubate for 1 hour at room temperature with gentle rotation.

    • Wash the beads three times with 1 ml of Wash Buffer.

  • Elution and Analysis:

    • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

    • Analyze the eluted proteins by Western blotting using an antibody specific to the protein of interest.

Visualizations

Biotin_Switch_Workflow cluster_0 Step 1: Blocking cluster_1 Step 2: Reduction cluster_2 Step 3: Labeling & Detection Lysate Protein Lysate (with S-NO and free SH groups) Blocking Add MMTS (Blocks free SH groups) Lysate->Blocking Blocked_Lysate Blocked Lysate (S-NO intact, SH blocked) Blocking->Blocked_Lysate Reduction Add Ascorbate (Reduces S-NO to SH) Blocked_Lysate->Reduction Reduced_Lysate Reduced Lysate (Newly formed SH groups) Labeling Add Biotin-HPDP (Labels new SH groups) Reduced_Lysate->Labeling Biotinylated_Protein Biotinylated Protein Labeling->Biotinylated_Protein Pulldown Streptavidin Pulldown Biotinylated_Protein->Pulldown Detection Western Blot Pulldown->Detection

Caption: Experimental workflow of the biotin switch assay.

S_Nitrosylation_Pathway NO_Synthase Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NO_Synthase->NO L-Arginine -> L-Citrulline S_Nitrosylated_Protein S-Nitrosylated Protein (Protein-SNO) NO->S_Nitrosylated_Protein Target_Protein Target Protein (with Cys-SH) Target_Protein->S_Nitrosylated_Protein Downstream_Effects Altered Protein Function (e.g., enzyme activity, protein interactions) S_Nitrosylated_Protein->Downstream_Effects

Caption: Simplified S-nitrosylation signaling pathway.

References

How to avoid false positives in S-nitrosylation detection

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: S-nitrosylation Detection

Welcome to the technical support center for S-nitrosylation detection. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help avoid false positives in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of false positives in S-nitrosylation detection?

A1: False positives in S-nitrosylation detection can arise from several sources, depending on the method used. For the widely used biotin-switch technique (BST), the main causes include:

  • Incomplete blocking of free cysteine thiols: If not all free thiols are blocked, they can be mistakenly labeled in later steps, leading to a false positive signal.[1][2][3] The efficiency of the blocking step is critical for the specificity and sensitivity of the assay.[3]

  • Non-specific reduction of disulfide bonds by ascorbate: Ascorbic acid, used to reduce S-nitrosothiols, can also non-specifically reduce disulfide bonds, which can lead to false positives.[4]

  • Light-induced artifacts: Indirect sunlight can cause ascorbate to reduce the biotinylating agent (biotin-HPDP), leading to artifactual protein biotinylation.

  • Contaminating metal ions: The reduction and labeling of S-nitrosothiols can be affected by the presence of contaminating metal ions, leading to variable results.

Q2: How can I be sure that the signal I'm detecting is truly from S-nitrosylation?

A2: Implementing proper controls is crucial for validating your results. Key controls for the biotin-switch assay include:

  • Negative Controls:

    • Omitting ascorbate: A sample processed without ascorbate should show no signal, as the S-nitrosothiols will not be reduced to allow for biotinylation.

    • Pre-photolysis: Exposing the sample to UV light before the blocking step will cleave the S-NO bond, resulting in a loss of signal.

    • Dithiothreitol (DTT) treatment: Pre-treating the sample with DTT will reduce S-nitrosothiols, and a subsequent negative result in the assay confirms that thiol blocking was sufficient.

  • Positive Control:

    • Treating a sample with an S-nitrosylating agent: Adding a known S-nitrosylating agent, such as S-nitrosocysteine (CysNO), to a sample before the assay serves as a positive control.

Troubleshooting Guides

Issue 1: High Background Signal in Western Blot

High background can obscure the specific signal from your S-nitrosylated protein of interest.

Potential Cause Troubleshooting Step
Incomplete blocking of free thiols Increase the concentration of the blocking reagent (e.g., MMTS) and optimize the incubation time and temperature. Ensure complete denaturation of proteins with SDS to allow the blocking reagent access to all free thiols.
Non-specific binding of avidin/streptavidin Use a high-quality avidin/streptavidin-HRP conjugate and optimize its dilution. Block the membrane with a non-biotin containing protein, such as 2% BSA, as milk can contain endogenous biotin.
Contamination with endogenous biotin Run a control sample that has not undergone the labeling step to assess the level of endogenously biotinylated proteins.
Issue 2: No or Weak Signal Detected

A lack of signal can be due to several factors, from sample preparation to the detection method itself.

Potential Cause Troubleshooting Step
Low abundance of S-nitrosylated protein Increase the amount of starting protein material. Use a more sensitive detection method or enrich for the protein of interest before the biotin-switch assay.
Inefficient reduction of S-nitrosothiols Ensure the ascorbate solution is freshly prepared. The addition of copper (Cu(II)) can facilitate the reduction of S-nitrosothiols.
Lability of the S-NO bond Minimize sample exposure to light and heat throughout the procedure. Work in the dark or under red light when possible. Include metal chelators like EDTA and neocuproine in your buffers to prevent S-NO bond cleavage.
Ineffective biotinylation Use a fresh stock of the biotinylating reagent (e.g., biotin-HPDP). Ensure that no reducing agents are present in the elution buffer if you are detecting the biotin tag directly, as they will cleave the disulfide linkage.

Experimental Protocols

Modified Biotin-Switch Technique (BST) Protocol

This protocol is a modification of the original method and is designed to minimize false positives.

1. Sample Preparation and Lysis:

  • Lyse cells or tissues in HEN buffer (100 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 8.0) supplemented with a protease inhibitor cocktail.

2. Blocking of Free Thiols:

  • To your protein lysate (typically 0.3 to 5 mg of total protein), add SDS to a final concentration of 2.5% and MMTS to a final concentration of 0.1%.

  • Incubate the mixture at 50°C for 20 minutes with frequent vortexing to ensure complete blocking of free thiols.

  • Precipitate the proteins by adding four volumes of ice-cold acetone and incubate at -20°C for at least 1 hour.

  • Pellet the proteins by centrifugation and wash the pellet twice with 80% acetone.

3. Reduction and Labeling:

  • Resuspend the protein pellet in HENS buffer (HEN with 1% SDS).

  • Add freshly prepared sodium ascorbate to a final concentration of 1 mM and biotin-HPDP to a final concentration of 1 mM.

  • Incubate for 1 hour at room temperature in the dark.

4. Removal of Excess Biotin-HPDP:

  • Precipitate the proteins with four volumes of ice-cold acetone and incubate at -20°C for 1 hour.

  • Pellet the proteins by centrifugation and wash the pellet.

5. Detection:

  • For Western blot analysis, resuspend the pellet in a non-reducing Laemmli buffer and proceed with SDS-PAGE.

  • For enrichment of biotinylated proteins, resuspend the pellet and use avidin-agarose beads to pull down the labeled proteins.

Signaling Pathways and Workflows

// Nodes NOS [label="Nitric Oxide\nSynthase (NOS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide (NO)", fillcolor="#FBBC05", fontcolor="#202124"]; TargetProtein [label="Target Protein\n(with Cys-SH)", fillcolor="#F1F3F4", fontcolor="#202124"]; SNO_Protein [label="S-Nitrosylated Protein\n(Protein-SNO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FunctionalChange [label="Altered Protein Function\n(Activity, Localization, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Denitrosylase [label="Denitrosylase\n(e.g., GSNOR, Trx)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges NOS -> NO [label=" L-arginine"]; NO -> TargetProtein [label=" S-nitrosylation"]; TargetProtein -> SNO_Protein; SNO_Protein -> FunctionalChange; SNO_Protein -> TargetProtein [label=" Denitrosylation"]; Denitrosylase -> SNO_Protein [style=dashed, arrowhead=tee]; } dot Caption: Overview of S-nitrosylation signaling.

// Nodes Start [label="Protein Lysate\n(contains Protein-SH and Protein-SNO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Blocking [label="Step 1: Block Free Thiols\n(Protein-SH -> Protein-S-S-CH3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduction [label="Step 2: Reduce SNO\n(Protein-SNO -> Protein-SH)", fillcolor="#FBBC05", fontcolor="#202124"]; Labeling [label="Step 3: Label Nascent Thiols\n(Protein-SH -> Protein-S-S-Biotin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Detection\n(Western Blot or Affinity Purification)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Blocking [label=" + MMTS"]; Blocking -> Reduction [label=" + Ascorbate"]; Reduction -> Labeling [label=" + Biotin-HPDP"]; Labeling -> Detection; } dot Caption: Workflow of the Biotin-Switch Technique.

References

Technical Support Center: Optimizing the Biotin Switch Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the biotin switch protocol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the critical blocking step of this assay.

Troubleshooting Guide

This guide addresses specific issues that may arise during the blocking step of the biotin switch protocol.

Issue Potential Cause Recommended Solution
High background or false-positive signal in the negative control (no ascorbate). Incomplete blocking of free cysteine thiols.1. Optimize Blocking Reagent Concentration: Ensure you are using an adequate concentration of the blocking reagent. See Table 1 for recommended starting concentrations. 2. Increase Incubation Time: Extend the blocking incubation time to allow for complete reaction with all accessible free thiols. Be mindful that prolonged incubation at elevated temperatures may affect S-nitrosothiol (SNO) stability.[1] 3. Ensure Proper Denaturation: Complete protein denaturation is crucial for the blocking reagent to access buried cysteine residues. Confirm that the concentration of SDS (typically 2.5%) and the incubation temperature (usually 50°C) are optimal.[1] 4. Use Appropriate Negative Controls: Always include a "-ascorbate" control to assess the efficiency of the blocking step. A signal in this lane indicates incomplete blocking. Pre-photolysis of the sample to decompose SNOs before the blocking step can also serve as a robust negative control.[2]
Low or no signal in the positive control. 1. SNO Instability: The S-NO bond is labile and can be sensitive to heat, light, and certain buffer components. 2. Inefficient Labeling: The biotinylating reagent may not be efficiently labeling the newly exposed thiols.1. Minimize Heat Exposure: While heating is necessary for denaturation, prolonged exposure at 50°C can lead to thermolysis of SNOs. Keep the incubation time as short as is effective for blocking (e.g., 15-20 minutes).[1] 2. Protect from Light: Perform all steps, especially after the addition of ascorbate and the biotinylating reagent, in the dark or under indirect light to prevent light-induced decomposition of SNOs and artifacts with certain reagents.[1] 3. Check Reagent Quality: Ensure the biotinylating reagent (e.g., biotin-HPDP) is fresh and has been stored correctly.
Variability between replicates. 1. Inconsistent Acetone Precipitation: This step is critical for removing excess reagents but can be a source of sample loss and variability if not performed consistently. 2. Pipetting Errors: Inaccurate pipetting of reagents, especially the blocking and labeling agents, can lead to significant variations.1. Standardize Precipitation: Use a consistent volume of ice-cold acetone and ensure complete protein precipitation by incubating at -20°C for a sufficient time. Be careful not to lose the protein pellet during washing steps. For smaller sample volumes or protein quantities, consider using desalting columns as an alternative to acetone precipitation. 2. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate reagent delivery.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the blocking step in the biotin switch protocol?

The blocking step is arguably the most critical stage of the biotin switch assay. Its purpose is to covalently modify all free cysteine thiol groups (-SH) in the protein sample. This prevents them from being labeled with biotin in the subsequent steps, ensuring that only the cysteines that were originally S-nitrosylated are detected. Incomplete blocking will lead to false-positive results.

Q2: Which blocking reagent should I use?

Several thiol-reactive reagents can be used for the blocking step, with Methyl Methanethiosulfonate (MMTS) and N-ethylmaleimide (NEM) being the most common. Iodoacetic acid (IAA) is also an option. The choice of reagent can depend on the specific protein of interest and the downstream application.

Q3: How can I be sure that my blocking is complete?

The most effective way to verify complete blocking is to run a proper negative control. This is typically a sample that is processed identically to the experimental samples but without the addition of ascorbate. In a successfully blocked sample, there should be no biotinylation signal in the "-ascorbate" lane, as there are no free thiols to label. Any signal detected in this control is indicative of incomplete blocking.

Q4: Can I optimize the blocking conditions?

Yes, optimization of the blocking step is often necessary. You can adjust the concentration of the blocking reagent, the incubation time, and the temperature. However, it's a balance; for instance, while a longer incubation time may improve blocking efficiency, it could also lead to the degradation of the labile S-nitrosothiol modifications, especially at 50°C. It is recommended to perform a titration of the blocking reagent and incubation time to find the optimal conditions for your specific experimental setup.

Data Presentation

The following tables summarize common blocking reagents and typical reaction conditions to aid in the optimization of your biotin switch protocol.

Table 1: Comparison of Common Blocking Reagents

Blocking Reagent Abbreviation Reactive Group Notes
Methyl MethanethiosulfonateMMTSThiosulfonateForms a mixed disulfide with cysteine thiols. It is a commonly used and effective blocking agent.
N-ethylmaleimideNEMMaleimideReacts with cysteine thiols via a Michael addition. It is another widely used and effective blocking agent.
Iodoacetic AcidIAAIodoacetylAlkylates cysteine thiols. It is a valid alternative to MMTS and NEM.

Table 2: Typical Blocking Step Parameters

Parameter MMTS Protocol NEM Protocol
Protein Amount 0.5 - 2 mg~400 µg
Final SDS Concentration 2.5%2.5%
Blocking Reagent Concentration 0.1% (~8 mM)20 mM
Incubation Temperature 50°C50°C
Incubation Time 15 - 20 minutes20 minutes
Reference

Experimental Protocols

This section provides a detailed methodology for the biotin switch assay, with a focus on the blocking step.

Materials:

  • HEN Buffer: 100 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 8.0

  • Blocking Buffer: HEN buffer containing 2.5% SDS

  • Blocking Reagent Stock: 10% (v/v) MMTS in DMF or a stock solution of NEM.

  • Acetone, ice-cold

  • Labeling Buffer: HEN buffer containing 1% SDS

  • Ascorbate Solution: Freshly prepared 200 mM sodium ascorbate in water

  • Biotin-HPDP solution (2.5 mg/mL in DMF)

Procedure:

  • Sample Preparation:

    • Lyse cells or tissues in a suitable lysis buffer. Avoid using buffers containing dithiothreitol (DTT) or other reducing agents as they will cleave the S-NO bond.

    • Determine the protein concentration of the lysate using a standard protein assay (note: MMTS can interfere with the BCA assay).

    • Normalize all samples to the same protein concentration.

  • Blocking of Free Thiols:

    • For a 2 mg protein sample, adjust the volume to 1.8 mL with HEN buffer in a 15 mL conical tube.

    • Add 200 µL of 25% SDS to achieve a final concentration of 2.5%.

    • Add 20 µL of 10% MMTS for a final concentration of 0.1%.

    • For a negative control, prepare a separate sample where the subsequent ascorbate addition is omitted.

    • Incubate the samples at 50°C for 15-20 minutes with frequent vortexing. Perform this step in the dark.

  • Protein Precipitation:

    • To remove excess MMTS, add three volumes of ice-cold acetone to each sample.

    • Incubate at -20°C for at least 1 hour to precipitate the proteins.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the proteins.

    • Carefully decant the supernatant and wash the pellet twice with ice-cold 70% acetone.

  • Reduction and Biotinylation:

    • Resuspend the protein pellet in 240 µL of Labeling Buffer.

    • Add 30 µL of Biotin-HPDP solution.

    • Initiate the labeling reaction by adding 30 µL of 200 mM sodium ascorbate (final concentration of 20 mM). For the negative control, add 30 µL of water instead of ascorbate.

    • Incubate for 1 hour at room temperature in the dark.

  • Second Protein Precipitation:

    • Precipitate the biotinylated proteins by adding three volumes of ice-cold acetone and incubating at -20°C for at least 30 minutes.

    • Centrifuge to pellet the proteins and wash the pellet as described in step 3.

  • Downstream Analysis:

    • The biotinylated protein pellet can now be resuspended in an appropriate buffer for downstream applications such as streptavidin affinity purification followed by western blotting or mass spectrometry.

Visualizations

The following diagrams illustrate the experimental workflow and a decision-making tree for troubleshooting the blocking step.

Biotin_Switch_Workflow cluster_0 Step 1: Blocking cluster_1 Step 2: Labeling cluster_2 Step 3: Detection start Protein Lysate block Add SDS and MMTS/NEM Incubate at 50°C start->block precip1 Acetone Precipitation block->precip1 resuspend1 Resuspend in Labeling Buffer precip1->resuspend1 label Add Biotin-HPDP and Ascorbate resuspend1->label precip2 Acetone Precipitation label->precip2 resuspend2 Resuspend Biotinylated Proteins precip2->resuspend2 detect Affinity Purification & Western Blot / Mass Spec resuspend2->detect

Biotin Switch Protocol Workflow

Troubleshooting_Blocking cluster_yes Troubleshooting Path cluster_no Proceed start High background in -Ascorbate control? incomplete_blocking Incomplete Blocking Suspected start->incomplete_blocking Yes proceed Blocking is likely successful. Proceed with analysis. start->proceed No check_denaturation Ensure 2.5% SDS and 50°C incubation incomplete_blocking->check_denaturation 1. Check Denaturation optimize_reagent Increase MMTS/NEM concentration check_denaturation->optimize_reagent 2. Optimize Reagent optimize_time Increase blocking incubation time optimize_reagent->optimize_time 3. Optimize Time

Troubleshooting the Blocking Step

References

Technical Support Center: Troubleshooting Nitrosobiotin-Based Western Blots

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nitrosobiotin-based western blotting. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal results in detecting protein S-nitrosylation.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound-based western blotting?

A1: This technique, often referred to as the Biotin Switch Technique (BST), is a method for detecting S-nitrosylated proteins.[1] It involves three main steps: 1) blocking free cysteine thiols in your protein sample, 2) selectively reducing the S-nitrosothiol (SNO) bond to a free thiol using ascorbate, and 3) labeling the newly formed thiol with a biotinylating reagent like Biotin-HPDP.[1][2] The biotinylated proteins can then be detected via a standard western blot using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP).[3]

Q2: Why am I seeing no signal or a very weak signal on my blot?

A2: Low or no signal is a common issue and can stem from several factors throughout the experimental workflow.[4] Key areas to investigate include:

  • Inefficient S-nitrosothiol labeling: This could be due to issues with the blocking, reduction, or biotinylation steps.

  • Low abundance of the target protein: The protein of interest may be expressed at very low levels in your sample.

  • Problems with the western blot procedure: This includes inefficient protein transfer, inactive antibodies or streptavidin-HRP, or issues with the detection substrate.

  • Instability of S-nitrosothiols: SNOs are labile and can decompose during sample preparation.

Q3: How can I be sure that my S-nitrosylated protein is stable during sample preparation?

A3: S-nitrosothiols are sensitive to light, heat, and heavy metal ions. To maintain their stability, it is crucial to:

  • Work quickly and on ice.

  • Protect samples from light.

  • Use buffers containing a chelating agent like EDTA or DTPA to remove trace metal ions that can catalyze SNO decomposition.

Q4: What are the critical controls to include in my experiment?

A4: To ensure the specificity of your results, the following controls are essential:

  • Negative Control (minus ascorbate): A sample processed without the addition of sodium ascorbate. This control should yield no signal, as the SNO bonds are not reduced to allow for biotinylation. A signal in this lane indicates incomplete blocking of free thiols.

  • Positive Control: A sample treated with a known S-nitrosylating agent, such as S-nitrosocysteine (CysNO), to confirm that the detection method is working.

  • Loading Control: Probing the blot for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.

Q5: Can the blocking buffer in the western blot step affect my results?

A5: Yes, the choice of blocking buffer is critical. Avoid using non-fat dry milk as a blocking agent in biotin-based detection systems because it contains endogenous biotin, which will lead to high background. Bovine serum albumin (BSA) or specialized commercial blocking buffers are recommended alternatives.

Troubleshooting Guide for Low Signal

This section provides a structured approach to diagnosing and resolving issues of low or no signal in your this compound-based western blots.

Problem Area 1: Sample Preparation and Biotin Switch Assay
Potential Cause Recommended Solution
Degradation of S-Nitrosothiols Prepare fresh lysates and keep samples on ice and protected from light throughout the procedure. Use buffers containing a metal chelator (e.g., 1 mM EDTA).
Inefficient Blocking of Free Thiols Ensure the blocking reagent (e.g., MMTS) is fresh and used at the recommended concentration. The blocking step is often performed at 50°C to denature proteins and ensure all free thiols are accessible.
Incomplete Reduction of SNOs Prepare the sodium ascorbate solution fresh just before use. Ensure the pH of the reaction is optimal for ascorbate activity (typically around neutral).
Inefficient Biotinylation Use a fresh solution of the biotinylating reagent (e.g., Biotin-HPDP). Ensure that the labeling reaction occurs immediately after the reduction step.
Low Abundance of Target Protein Increase the amount of total protein loaded per lane. Consider enriching for your protein of interest via immunoprecipitation before performing the Biotin Switch Technique.
Problem Area 2: Western Blotting and Detection
Potential Cause Recommended Solution
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For large proteins, increase the transfer time; for small proteins, use a membrane with a smaller pore size (e.g., 0.22 µm) to prevent them from passing through.
Inactive Streptavidin-HRP Check the expiration date and storage conditions of your streptavidin-HRP conjugate. Test its activity with a dot blot of biotinylated protein.
Suboptimal Streptavidin-HRP Concentration Titrate the concentration of streptavidin-HRP to find the optimal dilution. A common starting dilution is 1:1000 to 1:5000.
Insufficient Incubation Times Increase the incubation time for the streptavidin-HRP conjugate (e.g., 1-2 hours at room temperature).
Exhausted or Inactive Substrate Use a fresh, properly stored chemiluminescent substrate. Ensure the substrate has not expired.
Improper Blocking Agent Avoid using milk as a blocking agent. Use 1-5% BSA in TBS-T or a commercially available protein-free blocking buffer.
Excessive Washing Reduce the number or duration of wash steps after streptavidin-HRP incubation to avoid washing away the signal.

Visualizing the Workflow and Logic

Experimental Workflow

The following diagram illustrates the key stages of a this compound-based western blot experiment.

Nitrosobiotin_Workflow cluster_prep Sample Preparation cluster_bst Biotin Switch Technique cluster_wb Western Blot Lysate Protein Lysate (with SNOs and free thiols) Block Step 1: Block Free Thiols (e.g., with MMTS) Lysate->Block Reduce Step 2: Reduce SNOs (with Ascorbate) Block->Reduce Label Step 3: Label New Thiols (with Biotin-HPDP) Reduce->Label SDS_PAGE SDS-PAGE Label->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block_Membrane Block Membrane (BSA or protein-free) Transfer->Block_Membrane Strep_HRP Incubate with Streptavidin-HRP Block_Membrane->Strep_HRP Detect Add Substrate & Image Strep_HRP->Detect

Caption: Workflow for this compound-based western blotting.

Troubleshooting Logic for Low Signal

This decision tree can guide you through the process of identifying the source of a weak signal.

Troubleshooting_Low_Signal Start Low or No Signal Check_Controls Are controls working? (Positive & Loading) Start->Check_Controls Check_Transfer Is Ponceau S stain visible? Check_Controls->Check_Transfer Yes Low_Protein Target protein abundance is likely too low Check_Controls->Low_Protein No (Loading control OK, Pos. control fails) Check_BST Problem is likely in Biotin Switch Technique Check_Transfer->Check_BST Yes Optimize_Transfer Optimize Transfer: - Adjust time/voltage - Check buffers - Ensure good contact Check_Transfer->Optimize_Transfer No Check_WB Problem is likely in Western Blot Detection Check_BST->Check_WB If BST optimization fails, consider WB detection Optimize_BST Optimize BST: - Reagent freshness - Incubation times - Protect from light/heat Check_BST->Optimize_BST Optimize_WB Optimize WB: - Check Strep-HRP/substrate - Optimize concentrations - Use BSA for blocking Check_WB->Optimize_WB Enrich_Protein Increase total protein load or enrich target protein (e.g., IP) Low_Protein->Enrich_Protein

Caption: Decision tree for troubleshooting low signal issues.

Detailed Experimental Protocols

Protocol 1: Biotin Switch Technique (BST)

This protocol is a generalized version and may require optimization for specific applications.

Materials:

  • HEN Buffer: 250 mM HEPES-NaOH (pH 7.7), 1 mM EDTA, 0.1 mM Neocuproine.

  • Blocking Buffer: HEN buffer with 2.5% SDS and 20 mM MMTS (Methyl methanethiosulfonate). Prepare fresh.

  • Pre-chilled Acetone.

  • Wash Buffer: HEN buffer with 1% SDS.

  • Labeling Solution: 4 mM Biotin-HPDP in DMF.

  • Reducing Solution: 20 mM Sodium Ascorbate in HEN buffer. Prepare fresh.

Procedure:

  • Lysate Preparation: Start with approximately 1 mg of total protein in 500 µL of HEN buffer.

  • Blocking: Add an equal volume of Blocking Buffer to the lysate. Incubate at 50°C for 30 minutes with gentle agitation to block all free thiols.

  • Protein Precipitation: Precipitate the proteins by adding 4 volumes of pre-chilled (-20°C) acetone. Incubate at -20°C for 20 minutes.

  • Pelleting and Washing: Centrifuge at 13,000 x g for 10 minutes to pellet the protein. Discard the supernatant. Wash the pellet twice with 1 mL of 70% acetone.

  • Resuspension: Resuspend the protein pellet in 100 µL of Wash Buffer.

  • Reduction and Labeling: Add 1 µL of Labeling Solution (Biotin-HPDP) and 10 µL of Reducing Solution (Sodium Ascorbate) to the resuspended protein. Incubate for 1 hour at room temperature in the dark.

  • Sample Preparation for SDS-PAGE: The biotinylated sample is now ready to be mixed with non-reducing Laemmli sample buffer for western blot analysis.

Protocol 2: Streptavidin-HRP Western Blot

Materials:

  • Transfer Buffer

  • PVDF or Nitrocellulose Membrane

  • Blocking Buffer: 5% (w/v) BSA in TBS with 0.1% Tween-20 (TBS-T).

  • Wash Buffer: TBS-T.

  • Streptavidin-HRP conjugate.

  • Chemiluminescent HRP substrate.

Procedure:

  • SDS-PAGE and Transfer: Separate the biotinylated proteins using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane according to standard protocols.

  • Membrane Blocking: After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with Wash Buffer.

  • Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP diluted in Blocking Buffer (e.g., 1:2000) for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three to five times for 5 minutes each with Wash Buffer.

  • Detection: Incubate the membrane with the chemiluminescent HRP substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

References

Best practices for storing and handling Nitrosobiotin reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Nitrosobiotin reagents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound reagents?

A1: this compound reagents are sensitive to temperature, light, and moisture. For long-term storage, it is recommended to store the solid reagent at -20°C or -80°C in a tightly sealed container, protected from light.[1] A common recommendation is storage at -20°C for up to one month and at -80°C for up to six months.[1]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] To prepare a stock solution, dissolve the solid this compound in anhydrous DMSO or DMF.[2] For example, a stock solution of 10 mg/mL can be prepared.[3] It is crucial to use anhydrous solvents to prevent hydrolysis of the reagent. The stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What is the optimal pH for labeling proteins with this compound?

A3: As an amine-reactive N-hydroxysuccinimide (NHS) ester, the optimal pH for labeling proteins with this compound is between 7.2 and 8.5. Within this range, the primary amines on the protein are deprotonated and more nucleophilic, leading to an efficient reaction. At a lower pH, the reaction will be significantly slower, while at a higher pH, the hydrolysis of the NHS ester is accelerated, reducing labeling efficiency.

Q4: Which buffers should I use for the labeling reaction?

A4: It is critical to use a buffer that is free of primary amines, as these will compete with the protein for reaction with the this compound. Recommended buffers include phosphate-buffered saline (PBS) at pH 7.2-7.4 or 0.1 M sodium bicarbonate buffer at pH 8.3. Avoid buffers containing Tris or glycine.

Q5: How can I remove unreacted this compound after the labeling reaction?

A5: Unreacted this compound can be removed using size-exclusion chromatography, such as a desalting column (e.g., Sephadex G-25), or by dialysis. These methods separate the larger biotinylated protein from the smaller, unreacted biotin reagent.

Storage and Handling Data

The following tables summarize key quantitative data for the storage and handling of this compound reagents.

Table 1: Recommended Storage Conditions for this compound

ConditionTemperatureDurationNotes
Solid Reagent (Long-term)-80°CUp to 6 monthsProtect from light and moisture.
Solid Reagent (Short-term)-20°CUp to 1 monthProtect from light and moisture.
Stock Solution (in DMSO/DMF)-20°C or -80°CAliquot for single useAvoid repeated freeze-thaw cycles.

Table 2: Recommended pH for Different Procedures

ProcedureRecommended pHRationale
Labeling Reaction7.2 - 8.5Optimal for reaction with primary amines; balances reactivity and NHS ester stability.
Short-term Storage (Aqueous)6.0 - 7.5N-nitroso compounds can be unstable in strongly acidic or alkaline conditions.

Table 3: Solubility of Biotin and its Derivatives

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)HighRecommended for preparing stock solutions.
Dimethylformamide (DMF)HighAn alternative to DMSO for stock solutions.
WaterSparingly SolubleThe sodium salt of biotin is highly soluble in water.
Alcohols (Methanol, Ethanol)Slightly Soluble

Experimental Protocols

Protocol for Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound reagent

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare the Protein Solution: Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines, perform a buffer exchange.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume to avoid protein precipitation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quench Reaction: (Optional) Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 15-30 minutes.

  • Purification: Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

Troubleshooting Guide

Issue 1: Low Labeling Efficiency

  • Possible Cause: Suboptimal pH of the reaction buffer.

    • Solution: Ensure the pH of the reaction buffer is between 7.2 and 8.5. Use a calibrated pH meter to verify.

  • Possible Cause: Presence of primary amines in the buffer.

    • Solution: Perform a buffer exchange to an amine-free buffer like PBS or sodium bicarbonate.

  • Possible Cause: Hydrolyzed/inactive this compound reagent.

    • Solution: Use a fresh vial of this compound. Prepare the stock solution immediately before use in anhydrous DMSO or DMF.

  • Possible Cause: Insufficient molar excess of this compound.

    • Solution: Increase the molar ratio of this compound to protein. A 10-20 fold molar excess is a good starting point.

Issue 2: Protein Precipitation During or After Labeling

  • Possible Cause: High concentration of organic solvent from the this compound stock solution.

    • Solution: Keep the volume of the added stock solution to less than 10% of the total reaction volume.

  • Possible Cause: Over-labeling of the protein.

    • Solution: The addition of multiple biotin molecules can alter the protein's isoelectric point and solubility. Reduce the molar excess of this compound in the reaction.

  • Possible Cause: Protein instability in the reaction buffer.

    • Solution: Perform the labeling reaction at a lower temperature (4°C) or for a shorter duration.

Issue 3: High Background in Downstream Applications (e.g., Western Blot, ELISA)

  • Possible Cause: Incomplete removal of unreacted this compound.

    • Solution: Ensure thorough purification of the biotinylated protein using a desalting column or extensive dialysis.

  • Possible Cause: Non-specific binding of the biotinylated protein.

    • Solution: Include appropriate blocking agents in your assay buffers (e.g., bovine serum albumin, non-fat dry milk).

Visualized Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_final Final Product protein_prep Prepare Protein Solution (1-10 mg/mL in amine-free buffer) labeling Combine & Incubate (1-2h at RT or overnight at 4°C) protein_prep->labeling biotin_prep Prepare this compound Stock (10 mM in anhydrous DMSO/DMF) biotin_prep->labeling quench Quench Reaction (Optional, with Tris buffer) labeling->quench purify Remove Excess Reagent (Desalting column or Dialysis) labeling->purify if no quenching quench->purify final_product Biotinylated Protein purify->final_product

Caption: Workflow for protein labeling with this compound.

troubleshooting_workflow cluster_low_labeling Low Labeling Efficiency cluster_precipitation Protein Precipitation cluster_high_background High Background start Problem Encountered check_ph Verify Buffer pH (7.2-8.5) start->check_ph check_buffer Check for Amines (e.g., Tris, Glycine) start->check_buffer check_reagent Use Fresh Reagent start->check_reagent increase_ratio Increase Molar Ratio start->increase_ratio check_solvent Reduce Organic Solvent (<10%) start->check_solvent check_labeling Decrease Molar Ratio start->check_labeling check_purification Improve Purification start->check_purification check_blocking Optimize Blocking start->check_blocking

Caption: Troubleshooting guide for this compound experiments.

References

Addressing non-specific binding in Nitrosobiotin pull-down assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nitrosobiotin pull-down assays. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize non-specific binding and achieve reliable results in your S-nitrosylation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of non-specific binding in a this compound pull-down assay?

A1: Non-specific binding can originate from several factors, leading to the co-purification of unwanted proteins and high background in downstream analyses. Key sources include:

  • Binding to the affinity resin: Proteins can non-specifically adhere to the surface of the agarose or magnetic beads themselves.[1]

  • Interactions with the biotin tag or linker: Some proteins may interact with the biotin moiety or the linker arm used to attach it to the labeling reagent.[1]

  • Hydrophobic and ionic interactions: The inherent "stickiness" of some proteins can cause them to associate with the bait protein or the bead surface through weak, non-specific interactions.[1]

  • Carryover of insoluble proteins: Incomplete clarification of the cell lysate can result in the carryover of insoluble protein aggregates that can trap other proteins.[1]

  • Endogenously biotinylated proteins: Cells naturally contain proteins that are biotinylated, and these will be captured by streptavidin beads, contributing to background.

Q2: What are the essential negative controls for a this compound pull-down experiment?

A2: To ensure that the observed interactions are specific to S-nitrosylated proteins, several negative controls are crucial:

  • Beads-only control: Incubate your cell lysate with streptavidin beads that have not been exposed to a biotinylated sample. This helps identify proteins that bind non-specifically to the beads themselves.

  • No-ascorbate control: In the biotin switch technique, omitting sodium ascorbate prevents the reduction of S-nitrosothiols to free thiols, thus preventing their labeling with the biotinylating reagent. A strong signal in this lane indicates false positives.

  • Pre-photolysis control: Exposing the sample to a strong UV light source before the assay can break the S-NO bond. A diminished signal in this control compared to the test sample supports S-nitrosylation-specific labeling.

Q3: How can I reduce background from endogenously biotinylated proteins?

A3: Endogenously biotinylated proteins can be a significant source of background. To mitigate this, you can pre-treat your lysate with free streptavidin beads to deplete these proteins before proceeding with the pull-down of your biotin-labeled targets. Another strategy involves a two-step blocking procedure where endogenous biotin is first saturated with excess streptavidin, followed by blocking the remaining biotin-binding sites on the streptavidin with free biotin.

Troubleshooting Guide

This guide will help you diagnose and resolve common issues related to high background and non-specific binding in your this compound pull-down assays.

ProblemPotential CauseRecommended Solution
High background in "beads-only" negative control Proteins are binding directly to the affinity resin.1. Pre-clear the lysate: Incubate the cell lysate with beads alone for 30-60 minutes before the pull-down, then use the supernatant for the actual experiment. 2. Block the beads: Before adding the lysate, incubate the beads with a blocking agent like 1-5% Bovine Serum Albumin (BSA) for at least 1 hour. 3. Try different bead types: Magnetic, sepharose, or agarose beads have different properties; one may exhibit lower background for your specific lysate.
Many bands in the final eluate, similar to the input lysate Insufficient or ineffective washing steps.1. Increase the number of washes: Perform at least 3-5 washes after incubating the lysate with the beads. 2. Increase wash buffer stringency: Add detergents (e.g., up to 1% Tween-20 or 0.2% SDS) or increase the salt concentration (e.g., up to 1 M NaCl) in your wash buffers to disrupt weak, non-specific interactions.
Bands present in the "no-ascorbate" control lane Incomplete blocking of free thiols or non-specific reduction of other disulfide bonds.1. Optimize the blocking step: Ensure complete denaturation with SDS and heating to 50°C to allow the blocking reagent (e.g., MMTS) access to all free thiols. 2. Avoid light exposure: Exposure to indirect sunlight can cause artifactual ascorbate-dependent signals. Perform the ascorbate-dependent labeling step in the dark.
Target protein is pulled down, but with many other contaminating proteins Protein-protein interactions are weak, or the lysis/wash conditions are too gentle.1. Optimize lysis buffer: For soluble proteins, a low-salt, non-detergent buffer may be sufficient. For less soluble complexes, non-ionic detergents like NP-40 or Triton X-100 are often necessary. 2. Titrate lysate amount: Using too much total protein can overwhelm the system and increase the chances of non-specific interactions. Try reducing the amount of lysate used.
Quantitative Data Summary

The following tables provide recommended concentration ranges for common reagents used to minimize non-specific binding.

Table 1: Common Blocking Agents

Blocking AgentWorking ConcentrationNotes
Bovine Serum Albumin (BSA)1 - 5%A widely used protein-based blocking agent.
Casein1 - 3%Effective at reducing background, but may interfere with some biotin-binding assays.
Non-fat Dry Milk1 - 5%A cost-effective alternative for general blocking applications. Be aware that milk contains biotin and could interfere with the assay.

Table 2: Wash Buffer Additives for Increased Stringency

AdditiveWorking ConcentrationPurpose
Sodium Chloride (NaCl)Up to 1 MDisrupts ionic interactions.
Tween-200.1 - 1%Non-ionic detergent that reduces non-specific hydrophobic interactions.
Triton X-1000.1 - 0.5%Non-ionic detergent for reducing hydrophobic interactions.
Sodium Dodecyl Sulfate (SDS)Up to 0.2%Ionic detergent that can be used for very stringent washes.
Glycerol5 - 10%Can help stabilize proteins and reduce non-specific binding.

Experimental Protocols

Protocol 1: Biotin Switch Technique (BST) for Detection of S-Nitrosylated Proteins

This protocol is a standard method for identifying S-nitrosylated proteins.

  • Lysate Preparation:

    • Lyse cells in HEN buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine) supplemented with 1% Triton X-100 and protease inhibitors.

    • Perform all steps in the dark or under low-light conditions to prevent photolysis of the S-NO bond.

  • Blocking of Free Thiols:

    • To the lysate, add SDS to a final concentration of 2.5% and S-methyl methanethiosulfonate (MMTS) to a final concentration of 0.15%.

    • Incubate at 50°C for 20 minutes with frequent vortexing to block all free cysteine residues.

    • Remove excess MMTS by acetone precipitation.

  • Reduction of S-Nitrosothiols and Biotinylation:

    • Resuspend the protein pellet in HENS buffer (HEN buffer with 1% SDS).

    • Add sodium ascorbate to a final concentration of 1 mM and the biotinylating reagent (e.g., Biotin-HPDP) to a final concentration of 1 mM.

    • Incubate for 1 hour at room temperature in the dark.

  • Streptavidin Pull-down:

    • Incubate the biotinylated lysate with pre-washed streptavidin-agarose or magnetic beads for 1 hour at 4°C with gentle rotation.

    • Wash the beads 3-5 times with a wash buffer (e.g., PBS with 0.1% Tween-20). For increased stringency, refer to Table 2.

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Analysis:

    • Analyze the eluted proteins by Western blotting using an antibody specific to your protein of interest.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_pulldown Pull-down cluster_analysis Analysis start Cell Lysate Preparation block Block Free Thiols (e.g., with MMTS) start->block precip Acetone Precipitation block->precip reduce_label Reduce S-NO & Label with Biotin (Ascorbate + Biotin-HPDP) precip->reduce_label incubate_beads Incubate with Streptavidin Beads reduce_label->incubate_beads wash Wash Beads incubate_beads->wash elute Elute Proteins wash->elute analysis Western Blot / Mass Spectrometry elute->analysis

Caption: Workflow of the this compound Pull-down Assay.

troubleshooting_tree start High Background in Pull-down? q1 High background in 'beads-only' control? start->q1 Check Controls a1_yes Proteins binding to beads q1->a1_yes Yes q2 Bands in 'no-ascorbate' control? q1->q2 No s1 1. Pre-clear lysate 2. Block beads (e.g., BSA) 3. Try different bead types a1_yes->s1 a2_yes Incomplete blocking or non-specific reduction q2->a2_yes Yes q3 Many non-specific bands in sample lane? q2->q3 No s2 1. Optimize blocking step 2. Avoid light exposure a2_yes->s2 a3_yes Ineffective washing q3->a3_yes Yes end_node Low Background q3->end_node No s3 1. Increase number of washes 2. Increase wash stringency (salt, detergent) a3_yes->s3

Caption: Troubleshooting Decision Tree for Non-specific Binding.

References

Technical Support Center: Optimizing Mass Spectrometry for Nitrosobiotin-Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of nitrosobiotin-labeled peptides. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their mass spectrometry experiments for the identification and quantification of S-nitrosylated peptides.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using the biotin-switch technique for studying S-nitrosylation?

A1: The S-nitrosothiol (S-NO) bond is inherently labile and can easily dissociate during sample preparation and mass spectrometry analysis. The biotin-switch technique converts this unstable modification into a more stable biotin tag. This allows for the enrichment of formerly S-nitrosylated peptides and improves their detection by mass spectrometry.[1][2]

Q2: Which fragmentation method is best for analyzing this compound-labeled peptides?

A2: Higher-energy C-trap dissociation (HCD) is a commonly used and effective method for fragmenting biotinylated peptides.[3] It often provides a good balance of fragment ions for confident peptide identification. Stepped-HCD, which applies multiple collision energies to the same precursor ion, can further improve sequence coverage and the identification of modification sites.[4][5] While Collision-Induced Dissociation (CID) can also be used, HCD is often preferred for Orbitrap instruments. Electron Transfer Dissociation (ETD) is particularly useful for highly charged peptides and can help preserve labile post-translational modifications, though CID and HCD are more commonly applied for biotinylated peptides.

Q3: What are the key steps in the biotin-switch protocol?

A3: The biotin-switch technique involves three main stages:

  • Blocking: Free thiol groups on cysteine residues are blocked to prevent non-specific labeling.

  • Reduction: The S-NO bond is selectively reduced to a free thiol.

  • Labeling: The newly formed thiol group is labeled with a biotinylating reagent.

Q4: How can I enrich for this compound-labeled peptides?

A4: Enrichment is typically achieved through affinity purification using streptavidin or avidin-based resins, which have a high affinity for biotin. This step is crucial for increasing the concentration of the target peptides and improving their detection by the mass spectrometer.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound-labeled peptides.

Issue 1: Low yield of identified biotinylated peptides.

Possible Cause Suggested Solution
Incomplete blocking of free thiols Ensure complete denaturation of proteins with SDS or urea to expose all cysteine residues for efficient blocking. Use a sufficient concentration and incubation time for the blocking reagent (e.g., MMTS or NEM).
Inefficient reduction of S-NO bonds Use a fresh solution of ascorbate for the reduction step. Optimize the concentration and incubation time.
Inefficient biotinylation Ensure the biotinylating reagent is fresh and used at the recommended concentration. Optimize the pH of the reaction buffer as the efficiency of many labeling reagents is pH-dependent.
Poor enrichment Pre-clear your sample to reduce non-specific binding. Ensure the affinity resin is not overloaded. Optimize washing steps to remove non-specifically bound peptides. Consider using alternative enrichment strategies like Tamavidin 2-REV for reversible biotin binding.
Sample loss during preparation Minimize the number of transfer steps. Use low-binding tubes and pipette tips. Acetone precipitation should be performed carefully to avoid loss of the protein pellet.

Issue 2: Poor fragmentation of biotinylated peptides.

Possible Cause Suggested Solution
Suboptimal collision energy Optimize the normalized collision energy (NCE) for HCD. A good starting point is an NCE of 25-30%. For more comprehensive fragmentation, consider using a stepped-HCD approach with a range of collision energies (e.g., 20%, 25%, 30%).
Large size of the biotin tag The biotin tag can lead to dominant neutral loss peaks. If using a cleavable biotinylation reagent, the tag can be removed before MS analysis to improve fragmentation of the peptide backbone.
Incorrect precursor charge state selection Ensure that the instrument is selecting a wide enough range of precursor charge states for fragmentation, as biotinylation can alter the charge state of peptides.

Issue 3: High background of non-biotinylated peptides.

Possible Cause Suggested Solution
Detergent contamination Detergents like SDS can suppress ionization and interfere with LC-MS/MS analysis. If using detergents for protein solubilization, ensure they are thoroughly removed. Consider using a detergent-free biotin-switch method with urea.
Non-specific binding to affinity resin Increase the stringency and number of wash steps after the affinity enrichment. Use a blocking agent like BSA before adding the sample to the resin.
Incomplete blocking of free thiols As mentioned in Issue 1, ensure the blocking step is complete to prevent non-specific biotinylation of peptides that were not originally S-nitrosylated.

Experimental Protocols

Detailed Biotin-Switch Protocol

This protocol is a general guideline and may require optimization for specific samples.

1. Sample Preparation and Blocking of Free Thiols:

  • Lyse cells or tissues in HEN buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine) containing a protease inhibitor cocktail.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • To block free thiols, add SDS to a final concentration of 2.5% and methyl methanethiosulfonate (MMTS) to a final concentration of 20 mM.

  • Incubate the mixture at 50°C for 20 minutes with frequent vortexing.

  • Precipitate the proteins by adding three volumes of cold acetone and incubate at -20°C for 20 minutes.

  • Centrifuge to pellet the proteins and discard the supernatant. Wash the pellet with cold acetone.

2. Reduction of S-Nitrosothiols and Biotinylation:

  • Resuspend the protein pellet in HENS buffer (HEN buffer with 1% SDS).

  • Add sodium ascorbate to a final concentration of 10 mM to reduce the S-nitrosothiols.

  • Immediately add the biotinylating reagent (e.g., 1 mM N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide - Biotin-HPDP).

  • Incubate for 1 hour at room temperature in the dark.

  • Precipitate the proteins with cold acetone as described above.

3. Protein Digestion:

  • Resuspend the protein pellet in a digestion buffer (e.g., 100 mM ammonium bicarbonate).

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

  • Digest the proteins with trypsin (or another suitable protease) overnight at 37°C.

4. Enrichment of Biotinylated Peptides:

  • Equilibrate streptavidin-agarose beads with a suitable wash buffer.

  • Incubate the peptide digest with the beads for 1-2 hours at room temperature with gentle rotation.

  • Wash the beads extensively to remove non-biotinylated peptides. A series of washes with buffers of decreasing salt concentration and containing a low percentage of organic solvent is recommended.

  • Elute the biotinylated peptides from the beads. A common elution buffer is 30% acetonitrile (ACN) and 0.4% trifluoroacetic acid (TFA).

5. LC-MS/MS Analysis:

  • Desalt and concentrate the eluted peptides using a C18 StageTip or equivalent.

  • Analyze the peptides by LC-MS/MS using an optimized gradient and MS parameters.

Mass Spectrometry Parameters

The following tables provide recommended starting parameters for the analysis of this compound-labeled peptides on a Q Exactive Orbitrap mass spectrometer. These may need to be optimized for your specific instrument and sample.

Table 1: LC-MS Parameters

ParameterRecommended Setting
LC Column PepMap 100 C18 or equivalent
Gradient 85-minute gradient from 1-50% Solvent B (95% ACN, 0.1% FA)
Flow Rate 250-300 nL/min
Full Scan MS Resolution 60,000
m/z Range 300-2000
AGC Target 3e6
Maximum Injection Time 75 ms

Table 2: HCD Fragmentation Parameters

ParameterRecommended Setting
Resolution 30,000
AGC Target 1e5
Maximum Injection Time 150 ms
Isolation Window 1.4 m/z
Normalized Collision Energy (NCE) 25-30% or stepped NCE (e.g., 20, 25, 30%)
Dynamic Exclusion 30 seconds

Table 3: Database Search Parameters

ParameterRecommended Setting
Enzyme Trypsin (or other enzyme used for digestion)
Missed Cleavages Up to 2
Precursor Mass Tolerance 10 ppm
Fragment Mass Tolerance 0.5 Da (for ion trap) or 0.02 Da (for Orbitrap)
Variable Modifications Oxidation (M), Biotinylation (C, K, protein N-terminus)
Fixed Modifications Carbamidomethyl (C) (if IAA was used for alkylation)
Decoy Database Search Enabled to estimate False Discovery Rate (FDR)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion_enrichment Digestion & Enrichment cluster_ms_analysis Mass Spectrometry Analysis A Cell/Tissue Lysate B Blocking of Free Thiols (MMTS) A->B C Reduction of S-NO (Ascorbate) B->C D Biotinylation of new Thiols (Biotin-HPDP) C->D E Protein Digestion (Trypsin) D->E F Affinity Enrichment (Streptavidin Beads) E->F G Washing F->G H Elution G->H I LC-MS/MS Analysis H->I J Database Search I->J K Data Analysis J->K

Caption: Experimental workflow for the identification of S-nitrosylated peptides.

troubleshooting_logic cluster_enrichment Enrichment Issues cluster_labeling Labeling Issues cluster_ms MS Parameter Issues Start Low Identification of Biotinylated Peptides Enrichment Check Enrichment Efficiency Start->Enrichment Labeling Verify Labeling Reaction Start->Labeling MS Optimize MS Parameters Start->MS Wash Optimize Wash Steps Enrichment->Wash Resin Check Resin Capacity Enrichment->Resin Blocking Confirm Complete Blocking Labeling->Blocking Reduction Ensure Efficient Reduction Labeling->Reduction NCE Adjust Collision Energy (NCE) MS->NCE Fragmentation Consider Stepped-HCD MS->Fragmentation

Caption: Troubleshooting logic for low identification of biotinylated peptides.

References

How to control for the labile nature of the S-NO bond in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with S-nitrosothiols (RSNOs). This resource provides essential guidance on managing the inherent lability of the S-NO bond to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What makes the S-NO bond so unstable?

A1: The S-NO bond is inherently weak, with a bond dissociation energy of only 23 to 32 kcal/mol[1][2]. This lability means it can easily undergo homolytic cleavage (breaking to form two radicals) or be susceptible to catalytic decomposition.

Q2: What are the primary factors that cause S-NO bond decomposition in an experiment?

A2: Several factors can lead to the non-enzymatic breakdown of S-nitrosothiols. The main culprits are:

  • Light: Exposure to white light can induce homolytic cleavage of the S-NO bond, releasing nitric oxide (NO) and a thiyl radical[1].

  • Transition Metal Ions: Trace amounts of transition metal ions, particularly cuprous ions (Cu(I)), act as powerful catalysts for RSNO decomposition to form NO[1]. Cu(I) can be generated from the reduction of cupric ions (Cu(II)) by common biological reductants like ascorbate[3].

  • Thiols: The presence of free thiols in solution can lead to the transfer of the nitroso group from one thiol to another in a process called trans-nitrosation.

Q3: Can the structure of the S-nitrosothiol itself affect its stability?

A3: Yes, the stability of an RSNO is influenced by the structure of the thiol. Tertiary RSNOs, such as S-nitroso-N-acetyl-penicillamine (SNAP), are significantly more stable and can even be crystallized, whereas primary RSNOs are inherently unstable. In proteins, the local protein conformation can shield the S-NO bond from the solvent or other molecules, leading to unexpectedly stable S-nitrosylated proteins.

Q4: What is the "gold standard" method for quantifying S-nitrosothiols?

A4: Ozone-based chemiluminescence is widely considered the gold standard for quantifying S-nitrosothiols due to its high sensitivity (nanomolar range), reproducibility, and applicability to most biological samples. This method relies on the chemical reduction of the S-NO bond to release NO, which then reacts with ozone to produce a detectable light signal.

Q5: How can I be sure my results are not experimental artifacts?

A5: The detection of S-nitrosothiols is challenging and prone to many artifacts. To ensure robust data, it is critical to use appropriate controls, protect samples from light and metal contamination, and ideally, validate findings using multiple independent detection methods. Pre-treating samples to remove interfering substances, such as using potassium ferricyanide in heme-containing samples to prevent NO autocapture, is also a crucial step.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of S-nitrosothiols.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal 1. Sample Degradation: The S-NO bond has been cleaved due to exposure to light, heat, or transition metals. 2. Inefficient Labeling/Detection: In methods like the Biotin-Switch Technique, thiol blocking may be incomplete or the reduction of the S-NO bond may be inefficient. 3. Low Abundance: The target S-nitrosothiol is below the detection limit of the assay.1. Prepare samples fresh and protect them from light at all times (use amber tubes, work in a dark room). Prepare all buffers with metal-free water and/or add a metal chelator (e.g., DTPA). Keep samples on ice. 2. Optimize blocking and reduction steps. Ensure complete removal of the blocking reagent before the reduction step. Use a more robust blocking agent like N-ethylmaleimide (NEM) which forms a stable thioether bond. 3. Switch to a more sensitive method. For example, move from the Saville assay (μM sensitivity) to a chemiluminescence-based assay (nM sensitivity).
High Background Signal 1. Contaminating Nitrite: Buffers and biological samples often contain nitrite, which can be detected by some assays (e.g., Saville/Griess method), leading to false positives. 2. Incomplete Thiol Blocking: In the Biotin-Switch Technique, unblocked free thiols will be labeled, creating a false-positive signal. 3. Foaming of Samples: Biological samples, particularly plasma, can foam in chemiluminescence purge vessels, causing detection issues.1. Use a method that is insensitive to nitrite, such as the copper/cysteine (Cu/Cys) chemiluminescence assay. Alternatively, run parallel controls where the S-NO bond is first decomposed (e.g., with HgCl2) to quantify and subtract the nitrite background. 2. Optimize the thiol-blocking step by increasing the concentration of the blocking reagent (e.g., NEM) and the incubation time/temperature (e.g., 50°C for 20-60 min). 3. Add an antifoaming agent to the sample before analysis. For some assays, running the reaction in glacial acetic acid can also reduce foaming.
Poor Reproducibility 1. Inconsistent Sample Handling: Minor variations in light exposure, temperature, or time between sample preparation and analysis can lead to variable degradation. 2. Metal Contamination: Inconsistent trace metal contamination in buffers or on labware can catalyze S-NO decomposition at variable rates.1. Standardize the entire experimental workflow from sample collection to analysis. Use a detailed, written protocol and minimize variability in incubation times and conditions. 2. Treat all glassware with metal-chelating solutions. Prepare all buffers using high-purity, metal-free water and consider the routine addition of a chelator like DTPA.

Experimental Protocols

Protocol 1: Biotin-Switch Technique (BST) for Protein S-Nitrosothiol Detection

This method allows for the indirect detection and identification of S-nitrosylated proteins. It consists of three main stages.

Materials:

  • Blocking Buffer: HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine) with 2.5% SDS and 20 mM S-methyl methanethiosulfonate (MMTS) or 50 mM N-ethylmaleimide (NEM).

  • Reducing Agent: Ascorbate solution (e.g., 30 mM sodium ascorbate).

  • Labeling Reagent: Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide).

  • Acetone (ice-cold).

Procedure:

  • Blocking Free Thiols:

    • Lyse cells or homogenize tissue in Blocking Buffer.

    • Incubate the sample at 50°C for 30-60 minutes with frequent vortexing to block all free cysteine thiols. This step is critical to prevent false positives.

  • Removing Blocking Reagent:

    • Precipitate the proteins by adding three volumes of ice-cold acetone.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge to pellet the proteins, discard the supernatant containing the excess blocking reagent. Wash the pellet twice with ice-cold acetone.

  • Reduction and Biotinylation:

    • Resuspend the protein pellet in HENS buffer (HEN with 1% SDS).

    • Add the reducing agent (ascorbate) to selectively reduce the S-NO bonds, converting S-nitrosocysteine back to cysteine.

    • Immediately add the labeling reagent (Biotin-HPDP) to label the newly exposed thiol groups. Incubate for 1 hour at room temperature.

  • Detection:

    • The biotinylated proteins can now be detected by Western blot analysis using an anti-biotin antibody or streptavidin-HRP. Alternatively, they can be purified using neutravidin-agarose beads for identification by mass spectrometry.

Protocol 2: Chemiluminescence-Based Quantification using Copper/Ascorbate

This method provides sensitive quantification of S-nitrosothiols and avoids interference from nitrite.

Materials:

  • Chemiluminescence NO Analyzer.

  • Purge vessel.

  • Reagent Solution: Copper(II) chloride (CuCl2) and an excess of sodium ascorbate in a suitable buffer (e.g., PBS, pH 7.4).

  • Inert gas (e.g., Nitrogen or Argon).

Procedure:

  • System Setup:

    • Set up the NO analyzer according to the manufacturer's instructions.

    • Add the Cu(II)/ascorbate reagent solution to the purge vessel.

    • Continuously bubble an inert gas through the purge vessel to create an anaerobic environment and carry any released NO to the detector. Ascorbate reduces Cu(II) to the catalytic Cu(I) species under these conditions.

  • Standard Curve:

    • Prepare a series of known concentrations of a stable S-nitrosothiol standard (e.g., S-nitrosoglutathione, GSNO).

    • Inject known volumes of the standards into the purge vessel and record the integrated NO signal (area under the curve).

    • Plot the signal versus the amount of S-NO to generate a standard curve.

  • Sample Measurement:

    • Inject a known volume of the biological sample into the purge vessel. The Cu(I) will catalytically reduce the S-NO bonds, releasing NO gas.

    • Record the integrated NO signal from the sample.

  • Quantification:

    • Using the standard curve, determine the concentration of S-nitrosothiols in the original sample.

Visualizations

// Nodes A [label="Sample Collection\n(Minimize light exposure)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add Chelators (e.g., DTPA)\n& Thiol-Blocking Agents (if needed)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Work on Ice / Low Temp", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Protect from Ambient Light\n(Use amber tubes or foil)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Immediate Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Flash Freeze in Liquid N2\nStore at -80°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Analyze within shortest possible time", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [label="Immediately after collection"]; B -> C; C -> D; D -> E [label="Ideal Path"]; D -> F [label="For Storage"]; F -> G [label="Thaw quickly on ice\nProtect from light"]; } enddot Figure 1. Recommended workflow for handling RSNO samples.

// Nodes step1 [label="Step 1: Block Free Thiols\nProtein-SH + Blocking Agent → Protein-S-Block", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Step 2: Reduce S-NO Bond\nProtein-SNO + Ascorbate → Protein-SH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step3 [label="Step 3: Label New Thiols\nProtein-SH + Biotin-HPDP → Protein-S-Biotin", fillcolor="#34A853", fontcolor="#FFFFFF"]; detect [label="Detection\n(Western Blot / Mass Spec)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges step1 -> step2 [label="Remove excess blocking agent"]; step2 -> step3 [label="Label immediately"]; step3 -> detect; } enddot Figure 2. The three core steps of the Biotin-Switch Technique (BST).

// Nodes start [label="Unexpected Result\n(e.g., Low Signal / High Background)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_degradation [label="Was sample protected\nfrom light and heat?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; improve_handling [label="ACTION: Improve sample handling.\nUse amber tubes, work on ice.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_metals [label="Were metal chelators used?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; add_chelators [label="ACTION: Add chelators (DTPA)\nto all buffers.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_blocking [label="Is background high\nin Biotin-Switch?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_blocking [label="ACTION: Optimize thiol blocking.\nIncrease reagent/time/temp.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sensitivity [label="Is the signal consistently low?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; change_method [label="ACTION: Use a more sensitive assay\n(e.g., Chemiluminescence).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="Re-run Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_degradation; check_degradation -> improve_handling [label="No"]; check_degradation -> check_metals [label="Yes"]; improve_handling -> end_node; check_metals -> add_chelators [label="No"]; check_metals -> check_blocking [label="Yes"]; add_chelators -> end_node; check_blocking -> optimize_blocking [label="Yes"]; check_blocking -> check_sensitivity [label="No"]; optimize_blocking -> end_node; check_sensitivity -> change_method [label="Yes"]; check_sensitivity -> end_node [label="No"]; change_method -> end_node; } enddot Figure 3. Decision tree for troubleshooting unexpected RSNO results.

References

Technical Support Center: Enhancing S-Nitrosylation Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity of S-nitrosylation detection in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting S-nitrosylation, and how do they differ in sensitivity?

A1: The most common methods for detecting S-nitrosylation can be broadly categorized into three classes:

  • Direct detection of the S-NO bond: This is challenging due to the labile nature of the S-NO bond.[1]

  • Methods based on the chemical reduction of the S-NO bond: These are indirect methods that detect the released nitric oxide (NO) or the newly formed thiol group. This class includes the widely used Biotin-Switch Technique (BST).[2][3]

  • Methods that tag the S-nitrosylated cysteine thiol: These methods also involve the reduction of the S-NO bond followed by labeling of the resulting thiol.[2]

The sensitivity of these methods varies significantly. Chemiluminescence-based assays that detect released NO are highly sensitive and can detect low nanomolar concentrations of S-nitrosothiols (SNOs).[3] The Biotin-Switch Technique's sensitivity is dependent on several factors, including the efficiency of the blocking and labeling steps. Fluorescent probes offer high sensitivity and spatiotemporal resolution for imaging S-nitrosylation in live cells. Mass spectrometry-based methods, particularly when coupled with enrichment strategies like SNOTRAP, provide high sensitivity and specificity for identifying and quantifying S-nitrosylation sites.

Q2: What is the Biotin-Switch Technique (BST), and what are its main limitations affecting sensitivity?

A2: The Biotin-Switch Technique (BST) is a widely used method to identify S-nitrosylated proteins. It involves three main steps:

  • Blocking: All free cysteine thiols in a sample are blocked, typically with methyl methanethiosulfonate (MMTS).

  • Reduction: The S-NO bonds of S-nitrosylated cysteines are selectively reduced to free thiols using ascorbate.

  • Labeling: The newly formed thiols are labeled with a biotin-containing reagent, such as biotin-HPDP.

The main limitations of BST that can affect its sensitivity include:

  • Incomplete blocking of free thiols: This can lead to false-positive results and high background, thereby reducing the signal-to-noise ratio and overall sensitivity.

  • Inefficient reduction of S-nitrosothiols: Ascorbate can be an inefficient reducing agent for some SNOs, leading to incomplete detection. The efficiency of ascorbate reduction can be substrate-dependent.

  • Lability of the S-NO bond: The S-NO bond is inherently unstable and can be broken by light, heat, and metal ions, leading to loss of signal before detection.

  • Potential for disulfide exchange: After the reduction of S-nitrosocysteine, there is a possibility of disulfide exchange, which could lead to incorrect identification of the S-nitrosylated cysteine.

Q3: How can mass spectrometry be used to enhance the sensitivity of S-nitrosylation detection?

A3: Mass spectrometry (MS) is a powerful tool for the sensitive and specific detection of S-nitrosylation. Several MS-based strategies are employed:

  • Direct detection of S-nitrosylated peptides: This approach is challenging due to the lability of the S-NO bond during ionization. However, optimization of MS parameters, such as cone and collision energy voltages, can improve the detection of S-nitrosylated peptide ions.

  • Coupling with enrichment techniques: To enhance sensitivity, MS is often combined with enrichment methods like the Biotin-Switch Technique (BST) or Resin-Assisted Capture of S-nitrosothiols (SNO-RAC). These methods isolate S-nitrosylated proteins or peptides before MS analysis, increasing their concentration and improving detection.

  • Quantitative proteomics approaches: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and the use of Tandem Mass Tags (TMT) can be integrated with S-nitrosylation enrichment workflows to provide relative quantification of S-nitrosylation levels between different samples.

  • SNOTRAP technology: This innovative approach uses a specific chemical probe to capture S-nitrosylated proteins, followed by mass spectrometry for precise site mapping, offering enhanced sensitivity and specificity.

Troubleshooting Guides

Issue 1: High Background or False Positives in Biotin-Switch Technique (BST)

Q: I am observing high background signal in my Western blots after performing the Biotin-Switch Technique, suggesting non-specific biotinylation. How can I reduce this?

A: High background in BST is often due to incomplete blocking of free cysteine thiols. Here are several troubleshooting steps:

  • Optimize the blocking step:

    • Ensure complete protein denaturation: Use an adequate concentration of SDS (typically 2.5%) and heat the sample (e.g., at 50°C for 20 minutes) to fully expose all free thiols to the blocking reagent.

    • Increase the concentration of the blocking reagent: While the standard protocol uses MMTS, you can try increasing its concentration or the incubation time. However, be mindful that prolonged incubation at high temperatures can lead to SNO degradation.

    • Use alternative blocking reagents: N-ethylmaleimide (NEM) is another commonly used blocking agent.

  • Include proper negative controls:

    • Minus-ascorbate control: Perform the entire procedure on a parallel sample but omit the ascorbate. Any signal in this lane represents biotinylation of incompletely blocked thiols and serves as a measure of your background.

    • Pre-photolysis control: Exposing the sample to UV light before the blocking step will cleave S-NO bonds. A significant reduction in signal in this control compared to your experimental sample indicates that the signal is specific to S-nitrosylation.

  • Improve washing steps: After the blocking and biotinylation steps, ensure thorough washing to remove any excess reagents. Acetone precipitation is a common method to remove unreacted MMTS and biotin-HPDP.

Workflow for Troubleshooting High Background in BST

Start High Background in BST Problem1 Incomplete Blocking of Free Thiols Start->Problem1 Problem2 Lack of Proper Controls Start->Problem2 Problem3 Insufficient Washing Start->Problem3 Solution1a Optimize Denaturation (SDS, Heat) Problem1->Solution1a Solution1b Increase Blocking Reagent Concentration/Time Problem1->Solution1b Solution1c Use Alternative Blocking Reagents (e.g., NEM) Problem1->Solution1c Result Reduced Background & Improved Specificity Solution1a->Result Solution1b->Result Solution1c->Result Solution2a Include 'Minus-Ascorbate' Control Problem2->Solution2a Solution2b Include 'Pre-photolysis' Control Problem2->Solution2b Solution2a->Result Solution2b->Result Solution3a Improve Acetone Precipitation Steps Problem3->Solution3a Solution3a->Result

Caption: Troubleshooting workflow for high background in BST.

Issue 2: Low or No Signal for S-Nitrosylated Proteins

Q: I am not detecting a signal for my protein of interest, which I expect to be S-nitrosylated. What can I do to improve the sensitivity of my detection?

A: A weak or absent signal can be due to several factors, from sample handling to the detection method itself.

  • Prevent S-NO bond degradation:

    • Work in the dark: The S-NO bond is light-sensitive. Perform all steps, especially incubations, in the dark or in tubes wrapped in foil.

    • Avoid metal contamination: Use metal-free reagents and tubes, and include a chelator like EDTA and neocuproine in your buffers to prevent metal-catalyzed SNO decomposition.

    • Keep samples cold: Perform lysis and initial handling steps on ice to minimize enzymatic degradation of SNOs.

  • Optimize the reduction and labeling steps:

    • Increase ascorbate concentration and incubation time: Studies have shown that higher concentrations of ascorbate (e.g., 30 mM or more) and longer incubation times (up to 3 hours) can significantly improve the reduction of S-nitrosothiols.

    • Consider alternative reducing agents: While ascorbate is standard, other reducing agents have been explored, though they may have different specificities.

    • Ensure fresh labeling reagent: Use freshly prepared biotin-HPDP solution for efficient labeling of the newly formed thiols.

  • Enhance the detection method:

    • Switch to a more sensitive detection method: If Western blotting is not sensitive enough, consider using Resin-Assisted Capture (SNO-RAC), which has shown better sensitivity for high molecular weight proteins. For a broader view, mass spectrometry-based proteomics offers the highest sensitivity and allows for site-specific identification.

    • Use fluorescent labels: The "fluorescence switch" technique, which uses fluorescent dyes instead of biotin, can offer a higher signal-to-noise ratio and allows for direct in-gel visualization.

Signaling Pathway for S-Nitrosylation and Detection

cluster_cellular Cellular Environment cluster_detection Detection Workflow (BST) NO Nitric Oxide (NO) Protein_SH Protein-SH (Free Thiol) NO->Protein_SH S-nitrosylation Block 1. Block Free Thiols (MMTS) Protein_SH->Block Protein_SNO Protein-SNO (S-Nitrosylated) Reduce 2. Reduce S-NO (Ascorbate) Protein_SNO->Reduce Label 3. Label New Thiols (Biotin-HPDP) Reduce->Label Detect 4. Detect Biotin Label->Detect

Caption: Overview of S-nitrosylation and the Biotin-Switch Technique workflow.

Quantitative Data Summary

MethodPrincipleTypical SensitivityAdvantagesDisadvantages
Chemiluminescence Detects NO released from SNOs after photolysis or chemical reduction.Low nanomolar range.Highly sensitive and quantitative.Requires specialized equipment; does not identify specific proteins in a mixture.
Biotin-Switch Technique (BST) Indirectly detects SNOs by biotinylating the thiol group formed after reduction.Dependent on protein abundance and assay optimization; can detect nmol/mg protein levels.Widely applicable, compatible with Western blotting and MS.Prone to false positives if blocking is incomplete; ascorbate reduction can be inefficient.
Resin-Assisted Capture (SNO-RAC) A variation of BST where reduced thiols are captured on a resin.Generally more sensitive than traditional BST, especially for high MW proteins.Combines labeling and enrichment into one step; suitable for MS-based identification.Still relies on efficient blocking and reduction.
Fluorescent Probes Small molecules that become fluorescent upon reaction with SNOs.High sensitivity, suitable for live-cell imaging.Allows for real-time and in situ detection with high spatiotemporal resolution.May not be suitable for proteome-wide screening; probe specificity is crucial.
Mass Spectrometry (MS) Direct or indirect detection of S-nitrosylated peptides.High sensitivity and specificity, especially when coupled with enrichment.Provides site-specific identification and quantification.S-NO bond lability can be a challenge for direct detection; requires sophisticated instrumentation.
SNOTRAP-MS Chemical probe-based enrichment of S-nitrosylated proteins followed by MS.Very high sensitivity and specificity.Allows for precise mapping of S-nitrosylation sites in the proteome.Requires synthesis of the chemical probe.

Experimental Protocols

Protocol 1: Optimized Biotin-Switch Technique (BST)

This protocol incorporates modifications to enhance sensitivity and reduce background.

Materials:

  • HEN Buffer: 250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.7

  • Lysis Buffer: HEN buffer with 0.1% NP-40 and protease inhibitors

  • Blocking Buffer: HEN buffer with 2.5% SDS and 20 mM MMTS

  • Labeling Reagent: 4 mM Biotin-HPDP in DMF

  • Neutralization Buffer: HEN buffer with 1% Triton X-100

  • Ascorbate Solution: 1 M Sodium Ascorbate in HEN buffer (prepare fresh)

  • Acetone (ice-cold)

Procedure:

  • Sample Preparation: Lyse cells or tissues in Lysis Buffer on ice. Protect from light.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Blocking Free Thiols: a. To 1 mg of protein in 500 µL of Lysis Buffer, add 500 µL of Blocking Buffer. b. Incubate at 50°C for 30 minutes with frequent vortexing, in the dark.

  • Acetone Precipitation: a. Add 3 volumes of ice-cold acetone. b. Incubate at -20°C for 20 minutes. c. Centrifuge at 13,000 x g for 10 minutes at 4°C. Discard the supernatant. d. Wash the pellet twice with 1 mL of ice-cold 70% acetone.

  • Resuspension: Resuspend the pellet in 100 µL of HEN buffer with 1% SDS.

  • Reduction and Labeling: a. Add 30 µL of Labeling Reagent (Biotin-HPDP). b. Add 11 µL of freshly prepared Ascorbate Solution to a final concentration of 100 mM. For the minus-ascorbate control, add 11 µL of HEN buffer instead. c. Incubate for 1-2 hours at room temperature in the dark.

  • Second Acetone Precipitation: Precipitate the protein as described in step 4 to remove excess Biotin-HPDP.

  • Analysis: a. Resuspend the final pellet in a suitable buffer for downstream analysis (e.g., SDS-PAGE sample buffer for Western blotting, or a buffer compatible with mass spectrometry). b. For Western blot analysis, use an anti-biotin antibody or streptavidin-HRP.

Protocol 2: S-Nitrosothiol Resin-Assisted Capture (SNO-RAC)

Materials:

  • HENS Buffer: HEN buffer with 0.1% SDS

  • Blocking Buffer: HENS buffer with 20 mM MMTS

  • Thiopropyl Sepharose Resin (or similar thiol-reactive resin)

  • Washing Buffer: HENS buffer

  • Elution Buffer: Buffer containing a reducing agent like DTT or β-mercaptoethanol.

Procedure:

  • Sample Preparation and Blocking: Prepare and block the protein sample as described in steps 1-4 of the BST protocol.

  • Resuspension: Resuspend the protein pellet in HENS buffer.

  • Resin Preparation: Wash the Thiopropyl Sepharose resin with HENS buffer.

  • Capture of S-Nitrosylated Proteins: a. Add the blocked protein sample to the washed resin. b. Add freshly prepared sodium ascorbate to a final concentration of 50 mM. c. Incubate for 1-2 hours at room temperature with gentle rotation, in the dark.

  • Washing: a. Centrifuge to pellet the resin. b. Wash the resin extensively with Washing Buffer (at least 5 times) to remove non-specifically bound proteins.

  • Elution: a. Elute the captured proteins by incubating the resin with Elution Buffer for 30 minutes at room temperature. b. Collect the eluate by centrifugation.

  • Analysis: Analyze the eluted proteins by Western blotting or prepare for mass spectrometry analysis.

References

Troubleshooting Guide for Nitrosobiotin Experiments: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nitrosobiotin-based experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in studying protein S-nitrosylation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during this compound experiments, particularly when employing the Biotin-Switch Technique (BST).

1. High Background Signal in Western Blot

  • Question: I am observing a high background signal in my Western blot analysis after the biotin-switch assay. What are the possible causes and solutions?

  • Answer: High background can obscure the specific detection of S-nitrosylated proteins. The primary causes include incomplete blocking of free thiols, non-specific antibody binding, or issues with the detection reagents.

    • Incomplete Blocking of Free Thiols: This is a critical step to prevent non-specific biotinylation. Ensure that the blocking reagent, typically methyl methanethiosulfonate (MMTS), is fresh and used at the optimal concentration and incubation time. The combination of heat and SDS during blocking helps to denature proteins and allow MMTS access to buried thiols.[1]

    • Insufficient Washing: Inadequate washing after the biotinylation step can leave residual biotinylating reagent, leading to high background. Increase the number and duration of washes.

    • Non-Specific Antibody Binding: The primary or secondary antibody may be binding non-specifically. Optimize antibody concentrations and consider using a different blocking buffer (e.g., BSA instead of milk, as milk contains endogenous biotin).[2]

    • Endogenous Biotin: Some tissues or cells have high levels of endogenous biotinylated proteins. It is crucial to perform a negative control where the ascorbate reduction step is omitted. Any signal in this lane represents S-nitrosylation-independent biotinylation.[1][2]

2. No Signal or Weak Signal

  • Question: I am not detecting any signal, or the signal for my protein of interest is very weak. What should I troubleshoot?

  • Answer: The absence of a signal can be due to several factors, ranging from low levels of S-nitrosylation to technical errors during the assay.

    • Low Abundance of S-Nitrosylated Protein: The target protein may have a very low level of endogenous S-nitrosylation. Consider treating your cells or tissue with an NO donor as a positive control to confirm the assay is working.

    • Inefficient Biotinylation: Ensure the biotinylating reagent (e.g., Biotin-HPDP) is fresh and active.

    • Loss of Biotin Label: The disulfide bond linking biotin to the protein is susceptible to reduction. Avoid using reducing agents in buffers after the biotinylation step.

    • Poor Protein Recovery: Check for protein loss during the acetone precipitation steps. Ensure complete resuspension of protein pellets.

    • Antibody Issues: The primary antibody may not be sensitive enough, or the epitope may be masked. Use a high-quality antibody validated for Western blotting and consider using a more sensitive detection system.[3]

3. False Positives

  • Question: How can I be sure that the signal I am detecting is a true S-nitrosylation event and not a false positive?

  • Answer: Validating the specificity of the biotin-switch technique is crucial. Several controls are essential to minimize the risk of false positives.

    • Ascorbate Control: The most critical control is the omission of ascorbate. Since ascorbate is required to reduce the S-nitrosothiol to a free thiol for biotinylation, its absence should lead to a complete loss of signal for a truly S-nitrosylated protein.

    • Photolysis Control: Pre-treatment of the sample with UV light can cause the photolytic decomposition of S-nitrosothiols. A significant reduction in signal after photolysis provides evidence for S-nitrosylation.

    • NOS Inhibition: If studying endogenous S-nitrosylation, pre-treating cells with a nitric oxide synthase (NOS) inhibitor should reduce the signal.

    • Artifacts from Disulfide Bond Reduction: While ascorbate is a mild reducing agent, concerns have been raised about its potential to reduce disulfide bonds, leading to false positives. However, under typical BST conditions, this is generally not considered a major issue.

4. Issues with Mass Spectrometry Analysis

  • Question: I am having trouble identifying S-nitrosylated peptides by mass spectrometry. What are some common issues?

  • Answer: Mass spectrometry-based identification of S-nitrosylated sites can be challenging due to the low abundance and lability of the modification.

    • Low Abundance: S-nitrosylation is often a low-stoichiometry modification. Enrichment of biotinylated proteins or peptides using streptavidin affinity chromatography is typically required.

    • Lability of the S-NO Bond: The S-NO bond can be unstable and may not survive the ionization process in the mass spectrometer, especially with MALDI-TOF. Electrospray ionization (ESI) is generally preferred.

    • Sample Preparation: Ensure all buffers and reagents are of high purity to minimize background noise in the mass spectrometer. It is also important to use quantitative proteomic approaches, such as SILAC or iTRAQ, to accurately quantify changes in S-nitrosylation levels.

Experimental Protocols & Data

This section provides key parameters and a generalized protocol for the Biotin-Switch Technique.

Table 1: Key Reagent Concentrations and Incubation Times for Biotin-Switch Technique

StepReagentTypical ConcentrationIncubation Time & TemperaturePurpose
Blocking Methyl Methanethiosulfonate (MMTS)20-50 mM20-30 min at 50°CTo block free cysteine thiols.
Reduction Sodium Ascorbate10-20 mM1 hour at room temperatureTo specifically reduce S-nitrosothiols to free thiols.
Biotinylation Biotin-HPDP1-2 mM1 hour at room temperatureTo label the newly formed thiols with biotin.
Pulldown Streptavidin-Agarose Beads20-50 µL of slurry1-2 hours at 4°C or room temperatureTo enrich biotinylated proteins.

Note: These are general guidelines. Optimal conditions may vary depending on the specific protein and experimental setup. It is highly recommended to optimize these parameters for your specific experiment.

Detailed Methodologies: A Generalized Biotin-Switch Technique Protocol

  • Sample Preparation: Lyse cells or tissues in HEN buffer (100 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 8.0) supplemented with a protease inhibitor cocktail.

  • Blocking of Free Thiols: Add SDS to a final concentration of 2.5% and MMTS to a final concentration of 20 mM. Incubate the samples at 50°C for 20 minutes with gentle agitation to block all free cysteine residues.

  • Protein Precipitation: Precipitate the proteins by adding three volumes of ice-cold acetone and incubate at -20°C for at least 20 minutes. Centrifuge to pellet the proteins and wash the pellet with 70% acetone.

  • Reduction and Biotinylation: Resuspend the protein pellet in HENS buffer (HEN buffer with 1% SDS). Add sodium ascorbate to a final concentration of 10 mM and Biotin-HPDP to a final concentration of 1 mM. Incubate for 1 hour at room temperature in the dark.

  • Second Protein Precipitation: Precipitate the proteins again with three volumes of ice-cold acetone to remove excess Biotin-HPDP.

  • Pulldown of Biotinylated Proteins (Optional, for enrichment): Resuspend the protein pellet in a suitable buffer and incubate with streptavidin-agarose beads to capture the biotinylated proteins.

  • Analysis: The biotinylated proteins can be analyzed by Western blotting using an anti-biotin antibody or a streptavidin-HRP conjugate, or by mass spectrometry for identification of S-nitrosylation sites.

Visualizing Experimental Workflows and Signaling Pathways

Diagram 1: Biotin-Switch Technique (BST) Workflow

BST_Workflow cluster_0 Step 1: Blocking cluster_1 Step 2: Reduction cluster_2 Step 3: Biotinylation cluster_3 Step 4: Detection start Protein Lysate (with S-nitrosylated and free thiols) block Add MMTS (Blocks free thiols) start->block Incubate at 50°C reduce Add Ascorbate (Reduces S-NO to -SH) block->reduce biotinylate Add Biotin-HPDP (Labels newly formed thiols) reduce->biotinylate pulldown Streptavidin Pulldown (Enrichment) biotinylate->pulldown wb Western Blot pulldown->wb ms Mass Spectrometry pulldown->ms

Caption: A flowchart of the Biotin-Switch Technique for detecting S-nitrosylated proteins.

Diagram 2: Simplified Nitric Oxide Signaling Pathway Leading to S-Nitrosylation

NO_Signaling cluster_0 Stimulus cluster_1 NO Production cluster_2 Protein Modification cluster_3 Downstream Effects stimulus e.g., Agonist, Shear Stress nos Nitric Oxide Synthase (NOS) stimulus->nos no Nitric Oxide (NO) nos->no produces arginine L-Arginine arginine->nos protein Target Protein (with Cysteine Thiol) no->protein modifies sno_protein S-Nitrosylated Protein protein->sno_protein S-nitrosylation effect Altered Protein Function (e.g., Enzyme activity, Protein-protein interaction) sno_protein->effect

Caption: Overview of a nitric oxide signaling pathway resulting in protein S-nitrosylation.

Diagram 3: Troubleshooting Logic for High Background in Biotin-Switch Assay

High_Background_Troubleshooting cluster_checks Initial Checks cluster_solutions Potential Solutions start High Background Observed check_ascorbate Run 'No Ascorbate' Control start->check_ascorbate check_blocking Verify MMTS Freshness & Concentration start->check_blocking check_washes Increase Wash Steps start->check_washes solution_non_specific_biotinylation Endogenous Biotin or Non-specific Labeling check_ascorbate->solution_non_specific_biotinylation Signal persists? solution_incomplete_blocking Optimize Blocking Time/Temp check_blocking->solution_incomplete_blocking Issue suspected? solution_antibody Optimize Antibody Concentration or Change Blocking Buffer check_washes->solution_antibody Background still high?

Caption: A decision tree for troubleshooting high background in biotin-switch experiments.

References

Validation & Comparative

A Comparative Guide to Reagents for S-Nitrosylation Studies: Biotin-HPDP vs. Alternative Chemistries

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of protein S-nitrosylation is crucial for understanding its role in cellular signaling and disease. This guide provides a comprehensive comparison of the widely used Biotin-HPDP in the context of the biotin switch assay (BSA) and the principles of direct detection methodologies. While the term "Nitrosobiotin" appears in chemical supplier databases, its application in S-nitrosylation research is not documented in peer-reviewed literature, preventing a direct experimental comparison. This guide, therefore, contrasts the established indirect labeling method with the emerging direct detection strategies.

Introduction to S-Nitrosylation Detection

S-nitrosylation is a reversible post-translational modification where a nitric oxide (NO) group is covalently attached to the thiol side chain of a cysteine residue in a protein. This modification plays a key role in regulating protein function and various signaling pathways.[1] Due to the labile nature of the S-NO bond, its detection and quantification can be challenging.[2] Methodologies for studying S-nitrosylation can be broadly categorized into indirect and direct approaches.

The most prominent indirect method is the biotin switch assay (BSA), which relies on the chemical transformation of the S-nitrosothiol into a more stable tag, traditionally using Biotin-HPDP.[3][4] Direct detection methods, on the other hand, aim to label the S-nitrosothiol moiety without its initial cleavage.

Understanding "this compound"

A search of chemical databases reveals a compound named "this compound" (CAS 56859-26-8). Its molecular formula is C10H15N3O4S. While commercially available, there is a lack of scientific literature describing its use as a reagent for the detection of S-nitrosylated proteins. One supplier notes its use in labeling secondary antibodies, an application unrelated to S-nitrosylation research.[4] Without experimental data, a direct comparison of this compound with Biotin-HPDP for S-nitrosylation studies is not feasible.

Comparison of Detection Strategies: Indirect vs. Direct Labeling

The following table summarizes the key characteristics of the indirect detection method using Biotin-HPDP (Biotin Switch Assay) and the general principles of direct detection methods.

FeatureBiotin-HPDP (in Biotin Switch Assay)Direct Detection Methods (e.g., Phosphine-based probes)
Detection Principle Indirect: S-NO bond is cleaved, and the resulting free thiol is labeled.Direct: The intact S-nitrosothiol moiety is directly targeted and labeled.
Workflow Multi-step: 1. Block free thiols. 2. Reduce S-nitrosothiols. 3. Label nascent thiols.Typically a one-step labeling reaction after blocking free thiols.
Specificity High for S-nitrosothiols over other cysteine modifications, but potential for artifacts.High specificity for the S-NO group, with reduced risk of off-target labeling.
Potential for Artifacts Can be prone to false positives if blocking is incomplete or if the reducing agent lacks specificity. Light exposure can also cause artifacts.Reduced potential for artifacts associated with the reduction step.
Quantitative Analysis Primarily semi-quantitative (Western blot) or relatively quantitative (mass spectrometry).Can be adapted for quantitative proteomics workflows.
Advantages Well-established and widely used method with extensive literature and commercial kits available.Simpler workflow, potentially higher specificity, and preservation of the original modification site during initial labeling.
Disadvantages Multi-step protocol can be complex and introduce variability. The lability of the S-NO bond before labeling is a concern.Newer methods may be less established, and reagents may be less commercially available or more expensive.

Experimental Protocols

The Biotin Switch Assay (BSA) using Biotin-HPDP

This protocol is a generalized representation of the biotin switch assay.

1. Sample Preparation and Lysis:

  • Lyse cells or tissues in HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 7.7) supplemented with protease inhibitors.

  • Determine protein concentration using a standard protein assay.

2. Blocking of Free Thiols:

  • To the protein lysate (e.g., 1 mg of protein in 200 µL), add blocking buffer containing methyl methanethiosulfonate (MMTS) to a final concentration of 20 mM.

  • Incubate the mixture at 50°C for 20 minutes with gentle agitation to block all free cysteine residues.

  • Remove excess MMTS by protein precipitation with two volumes of ice-cold acetone and incubation at -20°C for 20 minutes.

  • Centrifuge to pellet the protein, and wash the pellet twice with cold acetone.

3. Reduction of S-Nitrosothiols and Biotinylation:

  • Resuspend the protein pellet in HENS buffer.

  • Add ascorbate to a final concentration of 1 mM to selectively reduce the S-nitrosothiols to free thiols.

  • Immediately add Biotin-HPDP to a final concentration of 1 mM to label the newly formed thiol groups.

  • Incubate for 1 hour at room temperature in the dark.

4. Detection of Biotinylated Proteins:

  • The biotinylated proteins can be detected by Western blotting using an anti-biotin antibody or streptavidin-HRP.

  • Alternatively, biotinylated proteins can be enriched using streptavidin-agarose beads for subsequent proteomic analysis by mass spectrometry.

Visualizing the Methodologies

Biotin Switch Assay Workflow

B_S_A_Workflow cluster_0 Step 1: Blocking cluster_1 Step 2: Reduction cluster_2 Step 3: Labeling cluster_3 Step 4: Detection start Protein with Free Thiols and S-Nitrosothiols blocked Free Thiols Blocked (e.g., with MMTS) start->blocked Incubation with blocking agent reduced S-NO Reduced to Thiol blocked->reduced Addition of Ascorbate labeled Nascent Thiol Labeled with Biotin-HPDP reduced->labeled Incubation with Biotin-HPDP detection Detection/Purification (Western Blot / Mass Spec) labeled->detection

Caption: Workflow of the Biotin Switch Assay.

S-Nitrosylation Signaling Pathway

S_Nitrosylation_Pathway cluster_0 NO Production cluster_1 Protein Modification cluster_2 Cellular Response NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO O2, NADPH L_Arg L-Arginine L_Arg->NOS SNO_Protein S-Nitrosylated Protein (-S-NO) NO->SNO_Protein Protein_Cys Protein with Cysteine Thiol (-SH) Protein_Cys->SNO_Protein S-Nitrosylation Cellular_Response Downstream Signaling & Cellular Effects SNO_Protein->Cellular_Response Altered Protein Function

Caption: A simplified signaling pathway of protein S-nitrosylation.

Conclusion

For researchers studying S-nitrosylation, Biotin-HPDP remains a cornerstone reagent for the widely adopted biotin switch assay, an indirect detection method. Its extensive use has generated a wealth of data and standardized protocols. However, the multi-step nature of the BSA presents opportunities for variability and artifacts.

The field is evolving with the development of direct detection methods, such as those employing phosphine-based probes, which offer a more streamlined workflow and may circumvent some of the limitations of the BSA. While a direct comparison with "this compound" is not currently possible due to a lack of application data in this field, the comparison between indirect and direct labeling strategies highlights the methodological choices available to researchers. The selection of a particular method will depend on the specific experimental goals, the available resources, and the desired balance between established protocols and novel, potentially more direct, approaches.

References

Validating Mass Spectrometry Data in Nitrosobiotin Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of S-nitrosylated proteins are crucial for understanding the role of nitric oxide signaling in various physiological and pathological processes. Nitrosobiotin-based methods, particularly the biotin-switch technique (BST), are central to these investigations. However, the inherent lability of the S-nitrosothiol (SNO) bond and the potential for experimental artifacts necessitate rigorous validation of mass spectrometry data. This guide provides a comparative overview of methods for validating data from this compound experiments, complete with experimental protocols and quantitative performance data to aid in the design and interpretation of S-nitrosylation studies.

Protein S-nitrosylation is a reversible post-translational modification where a nitric oxide (NO) group is added to the thiol side chain of a cysteine residue. This modification can alter a protein's function, localization, and interactions. The biotin-switch technique (BST) is a widely used indirect method for detecting S-nitrosylated proteins. It involves blocking free thiols, selectively reducing S-nitrosothiols to regenerate a free thiol, and then labeling this nascent thiol with a biotin tag, such as this compound, for subsequent enrichment and mass spectrometry analysis.

Comparative Analysis of S-Nitrosylation Detection Methods

The validation of S-nitrosylation data relies on a combination of robust experimental design, appropriate negative controls, and often, the use of alternative or orthogonal methods to confirm initial findings. Below is a comparison of common techniques used for the detection and quantification of S-nitrosylated proteins.

Method Principle Advantages Disadvantages Typical Number of Identified SNO sites Reported Specificity/Sensitivity
Biotin-Switch Technique (BST) with this compound Indirect detection involving blocking of free thiols, reduction of SNOs, and labeling of nascent thiols with biotin.Widely used and well-established. Compatible with standard proteomics workflows.Prone to false positives from incomplete blocking or non-specific reduction. Can be lengthy and complex.[1]Variable, from tens to hundreds depending on the sample and study.Sensitivity can be limited for low-abundance proteins. Specificity is highly dependent on stringent controls.[2]
iodoTMT Switch Assay (ISA) A modified BST using isobaric iodoacetyl tandem mass tags (iodoTMT) for labeling and quantification.Allows for multiplexed quantification of up to six samples. Irreversible labeling enhances stability.[3][4]Can exhibit labeling bias for different cysteine subpopulations.[5]In one study, 134 SNO-Cys sites were identified in triplicate analyses of BV-2 cell lysates.High, with the ability to quantify changes in S-nitrosylation levels.
SNO-Resin Assisted Capture (SNO-RAC) A variation of the BST where nascent thiols are captured on a thiol-reactive resin.Fewer steps than traditional BST, reducing sample loss. More efficient for high-molecular-weight proteins. Facilitates on-resin digestion for MS analysis.Potential for non-specific binding to the resin.A study on mouse skeletal muscle identified 488 SNO-modified sites from 197 proteins.High specificity, reported at ~95% at the unique peptide level in one study.
Direct Detection by Mass Spectrometry Direct analysis of S-nitrosylated peptides by MS without derivatization.Avoids chemical labeling steps, reducing potential artifacts. Provides direct evidence of the SNO modification.Challenging due to the lability of the S-NO bond during ionization. Lower sensitivity compared to enrichment methods.Lower throughput, typically applied to specific proteins or simpler mixtures.High specificity but lower sensitivity. Requires careful optimization of MS parameters.
Orthogonal Validation by Western Blot Confirmation of S-nitrosylation of a specific protein using the biotin-switch assay followed by detection with a protein-specific antibody.Provides independent confirmation of a mass spectrometry hit. Can be used to assess changes in S-nitrosylation under different conditions.Low throughput, requires a specific antibody for each protein of interest. Not suitable for large-scale validation.N/AHigh specificity for the protein of interest.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of S-nitrosylation studies. Below are representative protocols for the Biotin-Switch Technique and the iodoTMT Switch Assay.

Biotin-Switch Technique (BST) Protocol

This protocol is a modification of the method originally described by Jaffrey and Snyder.

  • Sample Preparation and Lysis:

    • Lyse cells or tissues in HEN buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine) supplemented with 1% NP-40 and protease inhibitors.

    • Perform all steps in the dark or under a red light to prevent light-induced decomposition of S-nitrosothiols.

  • Blocking of Free Thiols:

    • To the lysate, add a final concentration of 20 mM methyl methanethiosulfonate (MMTS) in the presence of 2.5% SDS.

    • Incubate at 50°C for 20 minutes with frequent vortexing to block all free cysteine thiols.

    • Precipitate the proteins by adding three volumes of ice-cold acetone and incubate at -20°C for 20 minutes.

    • Pellet the proteins by centrifugation and wash the pellet twice with 70% acetone.

  • Reduction and Biotinylation:

    • Resuspend the protein pellet in HENS buffer (HEN buffer with 1% SDS).

    • Add a final concentration of 1 mM biotin-HPDP (a this compound precursor) and 20 mM sodium ascorbate.

    • Incubate for 1 hour at room temperature in the dark to selectively reduce S-nitrosothiols and label the nascent thiols with biotin.

  • Enrichment of Biotinylated Proteins:

    • Remove excess biotin-HPDP by acetone precipitation as described in step 2.

    • Resuspend the protein pellet in a buffer containing a lower concentration of SDS (e.g., 0.1%).

    • Incubate the lysate with streptavidin-agarose beads for 1 hour at 4°C to capture biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the biotinylated proteins from the beads using a buffer containing 2-mercaptoethanol or by on-bead digestion with trypsin.

    • Prepare the eluted proteins for mass spectrometry analysis according to standard protocols.

iodoTMT Switch Assay (ISA) Protocol

This protocol is based on the method developed for quantitative S-nitrosylation analysis.

  • Sample Preparation and Blocking:

    • Prepare cell or tissue lysates as described for the BST protocol.

    • Block free thiols with MMTS as described in the BST protocol (step 2).

    • Precipitate and wash the proteins to remove excess MMTS.

  • Reduction and iodoTMT Labeling:

    • Resuspend the protein pellet in a labeling buffer (e.g., 100 mM TEAB with 0.1% SDS).

    • Add a final concentration of 20 mM sodium ascorbate and the appropriate iodoTMT reagent.

    • Incubate for 1 hour at room temperature in the dark.

  • Sample Pooling and Digestion:

    • Combine the differentially labeled samples.

    • Perform in-solution or filter-aided sample preparation (FASP) for protein digestion with trypsin.

  • Enrichment of iodoTMT-labeled Peptides:

    • Enrich the iodoTMT-labeled peptides using an anti-TMT antibody resin.

    • Wash the resin to remove non-labeled peptides.

  • Elution and Mass Spectrometry Analysis:

    • Elute the enriched peptides from the resin.

    • Analyze the peptides by LC-MS/MS. Quantification is achieved by comparing the reporter ion intensities in the MS/MS spectra.

Mandatory Visualizations

To further clarify the experimental workflows and the underlying signaling pathways, the following diagrams are provided.

experimental_workflow cluster_bst Biotin-Switch Technique (BST) cluster_isa iodoTMT Switch Assay (ISA) start_bst Protein Lysate block_bst Block Free Thiols (MMTS) start_bst->block_bst reduce_bst Reduce SNOs & Label (Ascorbate + this compound) block_bst->reduce_bst enrich_bst Enrich Biotinylated Proteins (Streptavidin) reduce_bst->enrich_bst ms_bst LC-MS/MS Analysis enrich_bst->ms_bst start_isa Protein Lysate block_isa Block Free Thiols (MMTS) start_isa->block_isa reduce_isa Reduce SNOs & Label (Ascorbate + iodoTMT) block_isa->reduce_isa pool_isa Pool Labeled Samples reduce_isa->pool_isa enrich_isa Enrich iodoTMT Peptides (Anti-TMT) pool_isa->enrich_isa ms_isa LC-MS/MS Analysis enrich_isa->ms_isa

Caption: Comparative workflow of BST and ISA for S-nitrosylation analysis.

validation_strategy cluster_validation Validation ms_hit SNO Site Identification (Mass Spectrometry) western Orthogonal Method (Western Blot) ms_hit->western Confirmatory bioinformatics Bioinformatic Analysis (Motif Prediction) ms_hit->bioinformatics Supportive functional Functional Assay (Site-directed Mutagenesis) ms_hit->functional Functional Relevance

Caption: Strategy for validating mass spectrometry-identified S-nitrosylation sites.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables to facilitate comparison between different experimental conditions or methods. Key metrics to report include:

  • Number of identified S-nitrosylated peptides and proteins.

  • Fold change in S-nitrosylation levels for quantitative experiments.

  • Statistical significance (p-value or q-value) for changes in S-nitrosylation.

  • False Discovery Rate (FDR) for large-scale proteomics studies, which should be controlled at an appropriate level (e.g., <1%).

It is also crucial to include appropriate controls in every experiment. Negative controls, such as omitting the reducing agent (ascorbate) or treating the sample with a reducing agent that does not cleave the S-NO bond, are essential to identify false positives. Positive controls, such as a known S-nitrosylated protein, can help to ensure that the assay is working correctly.

By employing a combination of these methods and adhering to rigorous validation standards, researchers can confidently identify and quantify S-nitrosylated proteins, paving the way for a deeper understanding of the role of nitric oxide signaling in health and disease.

References

Navigating the S-Nitrosoproteome: A Guide to Alternatives Beyond the Biotin Switch Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the nuanced role of S-nitrosylation, the biotin switch assay (BSA) has long been a foundational technique. However, the field has evolved, giving rise to a suite of alternative methods that address some of the BSA's limitations and offer unique advantages in sensitivity, specificity, and workflow efficiency. This guide provides an objective comparison of the leading alternatives to the biotin switch assay, supported by experimental principles and detailed protocols to aid in the selection of the most appropriate method for your research needs.

S-nitrosylation, the covalent attachment of a nitric oxide (NO) group to a cysteine thiol, is a critical post-translational modification involved in a vast array of signaling pathways. Its labile nature, however, presents a significant analytical challenge. The biotin switch assay was a pioneering approach to overcome this by replacing the unstable S-nitrosothiol (SNO) with a stable biotin tag. While effective, potential issues with the BSA, such as the efficiency of ascorbate reduction and the possibility of incomplete blocking of free thiols, have spurred the development of innovative new technologies.

Comparative Overview of S-Nitrosylation Analysis Methods

The choice of an S-nitrosylation detection method depends on various factors, including the nature of the biological sample, the required level of sensitivity and quantification, and the available instrumentation. Below is a summary of the key characteristics of the biotin switch assay and its primary alternatives.

MethodPrincipleAdvantagesDisadvantagesThroughputQuantitative Capability
Biotin Switch Assay (BSA) Indirect detection: Blocking of free thiols, selective reduction of SNOs, and labeling of nascent thiols with biotin.Widely established, versatile for various downstream applications (Western blot, MS).Multiple steps can introduce variability, potential for false positives from incomplete blocking or non-specific reduction.[1]Low to MediumSemi-quantitative (Western blot), Relative quantification with MS.
SNO-Resin Assisted Capture (SNO-RAC) Similar to BSA, but nascent thiols are captured on a thiol-reactive resin, streamlining the process.Fewer steps than BSA, higher efficiency for large proteins (>100 kDa), amenable to on-resin digestion for MS.[2][3][4][5]Relies on efficient thiol blocking and selective reduction, similar to BSA.MediumRelative quantification with isotopic labeling (e.g., iTRAQ).
Fluorescence-Based Assays Indirect detection using fluorescent dyes ("Fluorescence Switch") or direct detection with SNO-reactive fluorescent probes.High sensitivity, good signal-to-noise ratio, allows for in-gel visualization and 2D-DIGE. Fluorescent probes allow for real-time imaging in living cells."Fluorescence Switch" does not directly identify the protein; fluorescent probes may have off-target reactivity.Medium to HighRelative quantification by fluorescence intensity.
Direct Mass Spectrometry (MS) Direct detection of the S-nitrosylated peptide by ESI-MS, identified by a mass shift of +29 Da.Avoids chemical derivatization steps, reducing potential artifacts and providing direct evidence.Challenging due to the lability of the S-NO bond during ionization; often limited to abundant proteins.Low to MediumLabel-free quantification or relative quantification with isotopic labeling.
Cysteine-Reactive Tandem Mass Tag (cysTMT) Switch Assay Combines the switch methodology with isobaric tagging for multiplexed quantitative proteomics.Enables multiplexed relative quantification of S-nitrosylation across multiple samples.Involves multiple chemical steps; potential for labeling bias.HighMultiplexed relative quantification.

Signaling Pathway and Experimental Workflows

To understand the context of these assays, it is essential to visualize the underlying biological process and the experimental steps involved in each technique.

NitricOxideSignaling NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO O2, NADPH L_Arginine L-Arginine L_Arginine->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation Protein_Cys_SH Protein-Cys-SH NO->Protein_Cys_SH S-nitrosylation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects_cGMP Physiological Effects (e.g., vasodilation) PKG->Physiological_Effects_cGMP Protein_Cys_SNO Protein-Cys-SNO (S-nitrosylated protein) Protein_Cys_SH->Protein_Cys_SNO Functional_Alteration Altered Protein Function (activity, localization, etc.) Protein_Cys_SNO->Functional_Alteration

Nitric Oxide signaling leading to S-nitrosylation.

BiotinSwitchWorkflow Start Protein Lysate (containing Protein-Cys-SH and Protein-Cys-SNO) Block 1. Block free thiols (e.g., with MMTS or NEM) Start->Block Reduce 2. Selectively reduce SNOs (with Ascorbate) Block->Reduce Label 3. Label nascent thiols (with Biotin-HPDP) Reduce->Label Analysis Downstream Analysis (Western Blot, MS, etc.) Label->Analysis

Workflow of the Biotin Switch Assay (BSA).

SNORAC_Workflow Start Protein Lysate (containing Protein-Cys-SH and Protein-Cys-SNO) Block 1. Block free thiols (e.g., with MMTS or NEM) Start->Block Reduce_Capture 2. Reduce SNOs & Capture nascent thiols (Ascorbate + Thiol-reactive resin) Block->Reduce_Capture Wash 3. Wash resin to remove non-captured proteins Reduce_Capture->Wash Elute_Analyze 4. Elute captured proteins and analyze (Western Blot, on-resin digestion for MS) Wash->Elute_Analyze

Workflow of the SNO-Resin Assisted Capture (SNO-RAC) Assay.

FluorescenceSwitchWorkflow Start Protein Lysate (Control and Treated) Block 1. Block free thiols in both samples Start->Block Reduce 2. Selectively reduce SNOs (with Ascorbate) Block->Reduce Label 3. Label nascent thiols with different fluorescent dyes (e.g., Cy3, Cy5) Reduce->Label Combine 4. Combine labeled samples Label->Combine Separate 5. Separate by 2D-DIGE Combine->Separate Analyze 6. Analyze fluorescence intensity Separate->Analyze

Workflow of the Fluorescence Switch Assay.

Detailed Experimental Protocols

SNO-Resin Assisted Capture (SNO-RAC) Protocol

This protocol is adapted from published methods and is intended for the enrichment of S-nitrosylated proteins for subsequent analysis by mass spectrometry.

Materials:

  • HENS Buffer: 250 mM HEPES pH 7.7, 1 mM EDTA, 0.1 mM Neocuproine, 1% SDS.

  • Blocking Buffer: HENS buffer containing 50 mM S-methyl methanethiosulfonate (MMTS).

  • Thiopropyl Sepharose resin.

  • Wash Buffer 1: HENS buffer.

  • Wash Buffer 2: 20 mM HEPES pH 7.7, 1 mM EDTA, 600 mM NaCl, 0.5% Triton X-100.

  • Elution Buffer: 20 mM HEPES pH 7.7, 100 mM NaCl, 1 mM EDTA, 50 mM 2-mercaptoethanol.

  • Acetone, ice-cold.

Procedure:

  • Sample Preparation and Blocking:

    • Lyse cells or homogenize tissue in HENS buffer.

    • Add MMTS to a final concentration of 50 mM to block free thiols.

    • Incubate at 50°C for 30 minutes with frequent vortexing.

    • Precipitate proteins by adding 3 volumes of ice-cold acetone and incubate at -20°C for 20 minutes.

    • Centrifuge to pellet the protein, discard the supernatant, and wash the pellet with 70% acetone.

  • Capture of S-nitrosylated Proteins:

    • Resuspend the protein pellet in HENS buffer.

    • Add Thiopropyl Sepharose resin and 20 mM sodium ascorbate.

    • Incubate at room temperature for 1-2 hours with gentle rotation.

  • Washing:

    • Pellet the resin by centrifugation and discard the supernatant.

    • Wash the resin sequentially with Wash Buffer 1 and Wash Buffer 2. Perform at least three washes with each buffer.

  • Elution and Analysis:

    • Elute the captured proteins by incubating the resin with Elution Buffer at room temperature for 30 minutes.

    • The eluted proteins can be analyzed by SDS-PAGE and Western blotting or prepared for mass spectrometry analysis through in-solution or on-resin digestion.

Direct Mass Spectrometry Protocol for S-Nitrosylation Site Identification

This protocol is a generalized approach for the direct detection of S-nitrosylated peptides by ESI-QTOF MS, based on methods that aim to preserve the labile S-NO bond.

Materials:

  • Sample Buffer: Aqueous solution containing 1 mM EDTA and 0.1 mM neocuproine, pH 6.8.

  • S-nitrosoglutathione (GSNO) or other NO donor.

  • Trypsin (MS-grade).

  • LC-MS/MS system (e.g., ESI-QTOF).

Procedure:

  • Sample Preparation:

    • Dissolve the protein of interest in the Sample Buffer.

    • To induce S-nitrosylation, add a molar excess of an NO donor (e.g., GSNO) and incubate at 37°C for 30 minutes in the dark.

    • Remove excess NO donor by acetone precipitation or using a desalting column.

  • In-solution Digestion:

    • Resuspend the protein in a suitable digestion buffer (e.g., ammonium bicarbonate) containing EDTA and neocuproine.

    • Add trypsin and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Crucially, optimize MS parameters to minimize the in-source decay of the S-NO bond. This typically involves using a low cone voltage (e.g., 20 V) and low collision energy (e.g., 4 V).

    • Analyze the data by searching for a +29 Da mass modification on cysteine residues.

Concluding Remarks

The field of S-nitrosylation analysis has moved beyond a one-size-fits-all approach. While the biotin switch assay remains a valuable tool, methods like SNO-RAC, fluorescence-based assays, direct mass spectrometry, and cysTMT offer powerful alternatives with distinct advantages. SNO-RAC provides a more streamlined workflow, particularly for proteomic studies, while fluorescence-based methods excel in sensitivity and the ability to perform in-gel analysis. Direct mass spectrometry, though technically challenging, offers the most unambiguous identification of S-nitrosylation sites. For researchers focused on quantitative proteomics, the cysTMT switch assay provides a robust platform for multiplexed analysis. The selection of the optimal method will ultimately be guided by the specific biological question, the available resources, and the desired balance between throughput, sensitivity, and the nature of the generated data. This guide serves as a starting point for navigating these choices and designing robust experiments to unravel the complexities of the S-nitrosoproteome.

References

Cross-validation of Nitrosobiotin results with other detection methods

Author: BenchChem Technical Support Team. Date: November 2025

An essential aspect of studying the role of S-nitrosylation in cellular signaling and disease is the accurate and reliable detection of S-nitrosylated proteins. Nitrosobiotin, in the context of this guide, refers to the biotin-based labeling strategies used to detect these modifications. The most prominent of these is the Biotin Switch Technique (BST). This guide provides a comparative overview of the Biotin Switch Technique against other common methods for detecting protein S-nitrosylation, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.

Comparison of S-Nitrosylation Detection Methods

The selection of a method for detecting S-nitrosylated proteins depends on various factors, including the specific research question, the nature of the sample, and the available equipment. Below is a summary of the key characteristics of the Biotin Switch Technique compared to other widely used methods.

FeatureBiotin Switch Technique (BST)Antibody-based DetectionOrganomercury-based AssayDirect Mass Spectrometry
Principle Indirect detection via selective reduction of S-NO and subsequent biotinylation of the free thiol.Direct detection using antibodies specific to the S-nitrosocysteine modification.Capture of S-nitrosylated proteins using an organomercury resin.Direct detection of the mass shift caused by the NO group on cysteine residues.
Sensitivity HighModerate to HighHighModerate
Specificity High, but potential for false positives if blocking of free thiols is incomplete.Variable, depends on antibody quality and potential for cross-reactivity.High, but the reagent can be toxic.High, provides site-specific information.
Quantitative Can be adapted for quantitative analysis using isotopic labeling (i-BST).Semi-quantitative (Western blot) to quantitative (ELISA).Can be quantitative.Label-free or label-based quantification is possible.
Sample Type Cell lysates, tissues, purified proteins.Fixed tissues (immunohistochemistry), cell lysates (Western blot, ELISA).Cell lysates, tissues.Purified proteins, complex protein mixtures.
Key Advantage Robust and widely applicable for various downstream applications (e.g., Western blot, mass spectrometry).Relatively simple and fast for specific applications like immunohistochemistry.Good for enrichment of S-nitrosylated proteins.Provides direct evidence and site of modification.
Key Limitation Multi-step protocol with potential for sample loss and introduction of artifacts.Antibody availability and specificity can be limiting.Toxicity of mercury compounds.Can be technically challenging and may have lower throughput.

Experimental Protocols

Detailed methodologies for the Biotin Switch Technique and an antibody-based Western blot are provided below. These protocols are generalized and may require optimization for specific applications.

Biotin Switch Technique (BST) Protocol

This protocol outlines the key steps for detecting S-nitrosylated proteins in a cell lysate.

  • Sample Preparation:

    • Lyse cells in HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine) supplemented with a protease inhibitor cocktail.

    • Centrifuge the lysate at 13,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a standard protein assay.

  • Blocking of Free Thiols:

    • To a protein sample (e.g., 1 mg in 500 µL), add 4 volumes of blocking buffer (HEN buffer with 2.5% SDS and 20 mM methyl methanethiosulfonate - MMTS).

    • Incubate at 50°C for 30 minutes with gentle agitation.

    • Remove excess MMTS by protein precipitation with two volumes of ice-cold acetone and incubation at -20°C for 20 minutes.

    • Centrifuge at 13,000 x g for 10 minutes to pellet the protein. Wash the pellet with 70% acetone.

  • Selective Reduction and Biotinylation:

    • Resuspend the protein pellet in HENS buffer (HEN with 1% SDS).

    • Add 30 µL of 1 M sodium ascorbate and 20 µL of 10 mM biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide).

    • Incubate for 1 hour at room temperature in the dark.

  • Detection:

    • The biotinylated proteins can now be detected by Western blot using an anti-biotin antibody or streptavidin-HRP.

    • Alternatively, for enrichment, the biotinylated proteins can be captured on streptavidin-agarose beads for subsequent elution and analysis by mass spectrometry.

Antibody-based Detection (Western Blot) Protocol

This protocol describes the detection of a specific S-nitrosylated protein by Western blot.

  • Sample Preparation and SDS-PAGE:

    • Prepare protein lysates as described in the BST protocol.

    • Separate the proteins (20-50 µg per lane) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the S-nitrosylated protein of interest overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Detect the protein signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • The band intensity can be quantified using densitometry software.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the Biotin Switch Technique and an antibody-based detection method.

BST_Workflow cluster_sample_prep Sample Preparation cluster_blocking Blocking cluster_labeling Labeling cluster_detection Detection Cell_Lysate Cell Lysate Protein_Quant Protein Quantification Cell_Lysate->Protein_Quant Blocking_Step Block Free Thiols (MMTS) Protein_Quant->Blocking_Step Acetone_Precip Acetone Precipitation Blocking_Step->Acetone_Precip Reduction Reduce S-NO (Ascorbate) Acetone_Precip->Reduction Biotinylation Biotinylate Thiol (Biotin-HPDP) Reduction->Biotinylation Western_Blot Western Blot (Anti-Biotin) Biotinylation->Western_Blot Mass_Spec Mass Spectrometry (Enrichment) Biotinylation->Mass_Spec

Caption: Workflow of the Biotin Switch Technique.

Antibody_Workflow cluster_sample_prep Sample Preparation cluster_immunoblot Immunoblotting cluster_detection Detection Cell_Lysate Cell Lysate SDS_PAGE SDS-PAGE Cell_Lysate->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (Anti-SNO-Protein) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab ECL_Detection ECL Detection Secondary_Ab->ECL_Detection

Caption: Workflow for Antibody-Based Detection.

SNO-RAC vs. Biotin Switch Assay: A Comparative Guide for S-Nitrosylation Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating protein S-nitrosylation, the choice of detection method is critical for generating reliable and meaningful data. This guide provides an objective comparison of two prominent techniques: the S-Nitrosylation of Cysteine Residues via Affinity Capture (SNO-RAC) assay and the classic biotin switch assay. We delve into their respective advantages and disadvantages, present available quantitative data, and provide detailed experimental protocols to inform your selection process.

Protein S-nitrosylation, the covalent attachment of a nitric oxide (NO) moiety to a cysteine thiol group, is a crucial post-translational modification involved in a myriad of cellular signaling pathways. Accurate detection and quantification of this labile modification are paramount to understanding its physiological and pathological roles. The biotin switch assay has long been a cornerstone for these investigations, but the emergence of newer techniques like SNO-RAC offers potential improvements in efficiency and sensitivity.

At a Glance: SNO-RAC vs. Biotin Switch Assay

FeatureSNO-RAC AssayBiotin Switch Assay
Principle Covalent capture of S-nitrosylated proteins on a thiol-reactive resin.Biotinylation of S-nitrosylated cysteines followed by avidin-based affinity capture.
Workflow Fewer steps, combining labeling and capture.[1][2][3]More steps, including separate labeling and pulldown stages.[3][4]
Sensitivity Generally higher, especially for high molecular weight proteins.Can be less sensitive, particularly for large proteins.
Amenability to MS Highly compatible with on-resin digestion for mass spectrometry.Compatible, but may require additional steps for peptide elution.
Potential for Bias Reduced due to fewer precipitation steps.Potential for protein loss during multiple precipitation steps.
Key Reagents Thiol-reactive resin (e.g., thiopropyl sepharose).Biotin-HPDP, avidin/streptavidin resin.
Common Issues Incomplete blocking of free thiols can lead to false positives.Incomplete blocking, inefficient ascorbate reduction, and potential for disulfide exchange can lead to false positives or negatives.

Delving Deeper: Advantages and Disadvantages

SNO-RAC Assay

The SNO-RAC method is a refinement of the biotin switch technique that streamlines the workflow for enriching S-nitrosylated proteins.

Advantages:

  • Simplified Workflow: SNO-RAC combines the labeling and capture steps into a single incubation with a thiol-reactive resin, reducing the number of manipulations and potential for sample loss.

  • Enhanced Sensitivity for High-Mass Proteins: Several studies have demonstrated that SNO-RAC is more efficient at detecting large S-nitrosylated proteins (e.g., >100 kDa) compared to the biotin switch assay. This is likely due to the fewer precipitation steps involved.

  • Improved Mass Spectrometry Compatibility: The covalent linkage of proteins to the resin allows for stringent washing conditions and on-resin digestion with trypsin. This simplifies sample preparation for mass spectrometry-based identification and quantification of S-nitrosylation sites.

  • Versatility: The resin-assisted capture methodology can be adapted to analyze other cysteine-based modifications, such as S-acylation, by using different reducing agents.

Disadvantages:

  • Dependency on Complete Blocking: Similar to the biotin switch assay, the accuracy of SNO-RAC relies heavily on the complete blocking of free cysteine thiols in the initial step. Incomplete blocking will result in the capture of non-nitrosylated proteins and lead to false-positive results.

  • Concerns over Ascorbate Efficiency: The efficiency of ascorbate in reducing S-nitrosothiols has been a point of discussion, which could potentially affect the sensitivity of the assay.

Biotin Switch Assay

The biotin switch assay was the first widely adopted method for the specific detection of S-nitrosylated proteins and remains a valuable tool in the field.

Advantages:

  • Well-Established Protocol: The biotin switch assay is a long-standing technique with a wealth of literature and established protocols available.

  • Versatility in Detection: Biotinylated proteins can be detected through various means, including western blotting with anti-biotin antibodies or avidin-HRP conjugates, or enriched using avidin-based affinity chromatography for subsequent analysis.

Disadvantages:

  • Labor-Intensive Workflow: The multi-step protocol, involving blocking, reduction, biotinylation, and affinity capture, can be time-consuming and prone to sample loss, especially during the precipitation steps.

  • Potential for False Positives and Negatives: The assay's accuracy can be compromised by several factors. Incomplete blocking of free thiols can lead to non-specific biotinylation and false positives. Conversely, the debated efficiency of ascorbate as a reducing agent for all S-nitrosothiols may lead to an underestimation of S-nitrosylation (false negatives). There is also a risk of disulfide exchange after ascorbate reduction, which could result in the incorrect identification of modified cysteines.

  • Lower Sensitivity for High Molecular Weight Proteins: The multiple precipitation and transfer steps can lead to a significant loss of large proteins, making their detection less efficient compared to SNO-RAC.

Experimental Workflows

To provide a clear visual comparison, the following diagrams illustrate the key steps in both the SNO-RAC and biotin switch assays.

SNO_RAC_Workflow cluster_0 SNO-RAC Assay Workflow start Protein Sample (with S-nitrosylated and free thiols) block 1. Block Free Thiols (e.g., with MMTS) start->block reduce 2. Selectively Reduce SNOs (with Ascorbate) block->reduce capture 3. Capture on Thiol-Reactive Resin (e.g., Thiopropyl Sepharose) reduce->capture wash 4. Wash Resin capture->wash elute 5. Elute Proteins or Perform On-Resin Digestion wash->elute analysis Analysis (Western Blot or Mass Spectrometry) elute->analysis

Caption: Workflow of the SNO-RAC assay.

Biotin_Switch_Workflow cluster_1 Biotin Switch Assay Workflow start Protein Sample (with S-nitrosylated and free thiols) block 1. Block Free Thiols (e.g., with MMTS) start->block precip1 Acetone Precipitation block->precip1 reduce 2. Selectively Reduce SNOs (with Ascorbate) precip1->reduce label 3. Label with Biotin-HPDP reduce->label precip2 Acetone Precipitation label->precip2 capture 4. Affinity Capture (with Avidin/Streptavidin Resin) precip2->capture wash 5. Wash Resin capture->wash elute 6. Elute Biotinylated Proteins wash->elute analysis Analysis (Western Blot or Mass Spectrometry) elute->analysis

Caption: Workflow of the biotin switch assay.

Experimental Protocols

Below are generalized protocols for the SNO-RAC and biotin switch assays. It is crucial to optimize these protocols for your specific samples and experimental conditions.

SNO-RAC Assay Protocol

This protocol is adapted from established methods.

  • Sample Preparation and Lysis:

    • Lyse cells or tissues in HEN buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine) supplemented with 2.5% SDS and protease inhibitors.

  • Blocking of Free Thiols:

    • Add S-methyl methanethiosulfonate (MMTS) to a final concentration of 20 mM.

    • Incubate the lysate at 50°C for 20 minutes with frequent vortexing to block all free cysteine thiols.

  • Protein Precipitation:

    • Add three volumes of ice-cold acetone and incubate at -20°C for 20 minutes to precipitate the proteins.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the proteins.

    • Carefully discard the supernatant and wash the pellet twice with 70% acetone.

  • Resuspension and Reduction of S-Nitrosothiols:

    • Resuspend the protein pellet in HENS buffer (HEN with 1% SDS).

    • Add sodium ascorbate to a final concentration of 20 mM to selectively reduce the S-nitrosothiol bonds to free thiols.

  • Capture on Thiol-Reactive Resin:

    • Add pre-equilibrated thiopropyl sepharose resin to the protein solution.

    • Incubate for 2-4 hours at room temperature with gentle rotation to allow the newly formed thiols to bind to the resin.

  • Washing:

    • Wash the resin extensively with a high-salt wash buffer (e.g., HEN buffer with 600 mM NaCl and 0.5% Triton X-100) to remove non-specifically bound proteins. The covalent linkage allows for stringent washing conditions.

  • Elution or On-Resin Digestion:

    • For Western Blot Analysis: Elute the captured proteins from the resin using a buffer containing a reducing agent such as 2-mercaptoethanol or DTT.

    • For Mass Spectrometry Analysis: Perform on-resin digestion by adding trypsin directly to the washed resin and incubating overnight. The resulting peptides can then be collected for LC-MS/MS analysis.

Biotin Switch Assay Protocol

This protocol is a generalized representation of the classic biotin switch method.

  • Sample Preparation and Lysis:

    • Lyse cells or tissues in HEN buffer supplemented with 2.5% SDS and protease inhibitors.

  • Blocking of Free Thiols:

    • Add MMTS to a final concentration of 20 mM.

    • Incubate at 50°C for 20 minutes with frequent vortexing.

  • First Protein Precipitation:

    • Precipitate proteins with three volumes of ice-cold acetone at -20°C for 20 minutes.

    • Centrifuge to pellet the proteins and wash the pellet with 70% acetone.

  • Resuspension, Reduction, and Biotinylation:

    • Resuspend the protein pellet in HENS buffer.

    • Add sodium ascorbate to a final concentration of 20 mM to reduce S-nitrosothiols.

    • Immediately add N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP) to a final concentration of 1 mM to label the newly formed thiols.

    • Incubate for 1 hour at room temperature in the dark.

  • Second Protein Precipitation:

    • Precipitate the biotinylated proteins with three volumes of ice-cold acetone at -20°C for 20 minutes.

    • Centrifuge and wash the pellet as before.

  • Affinity Capture of Biotinylated Proteins:

    • Resuspend the protein pellet in a suitable buffer (e.g., HENS with a lower SDS concentration).

    • Add streptavidin-agarose or neutravidin-agarose beads and incubate for 1 hour at room temperature with rotation to capture the biotinylated proteins.

  • Washing:

    • Wash the beads several times with a wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the captured proteins from the beads using a buffer containing a reducing agent or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by western blotting using an anti-biotin antibody or an antibody against a specific protein of interest, or proceed with in-gel digestion for mass spectrometry.

Conclusion

Both the SNO-RAC and biotin switch assays are powerful tools for the investigation of protein S-nitrosylation. The choice between them will depend on the specific experimental goals, available resources, and the nature of the proteins being studied.

The SNO-RAC assay offers a more streamlined and potentially more sensitive approach, particularly for the analysis of high molecular weight proteins and for studies involving mass spectrometry-based proteomics. Its simplified workflow reduces the chances of sample loss and variability.

The biotin switch assay , as the more established method, has a vast body of literature supporting its use. It remains a reliable option, especially for targeted protein analysis by western blotting, provided that appropriate controls are included to account for its known potential pitfalls.

For researchers embarking on the study of S-nitrosylation, a careful consideration of these advantages and disadvantages is essential for obtaining accurate and reproducible results. As the field continues to evolve, further refinements and novel techniques will undoubtedly emerge, offering even greater insights into the complex world of nitric oxide signaling.

References

Quantitative analysis of S-nitrosylation: a comparison of methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Quantitative Analysis of S-Nitrosylation

For Researchers, Scientists, and Drug Development Professionals

The reversible post-translational modification of cysteine residues by nitric oxide (NO), known as S-nitrosylation, is a critical mechanism in cellular signaling.[1][2][3] Aberrant S-nitrosylation is implicated in a wide range of diseases, making the accurate quantification of S-nitrosylated proteins (SNO-proteins) essential for both basic research and therapeutic development.[1][3] However, the inherent lability and low abundance of the S-nitrosothiol (S-NO) bond present significant analytical challenges.

This guide provides an objective comparison of the primary methods for the quantitative analysis of S-nitrosylation, supported by experimental workflows and data-driven summaries to aid researchers in selecting the most appropriate technique for their needs.

Comparative Overview of Quantitative S-Nitrosylation Methods

The methodologies for quantifying S-nitrosylation can be broadly categorized into two groups: direct detection of the S-NO bond or its breakdown products, and indirect detection via chemical derivatization of the formerly S-nitrosylated cysteine.

Method CategorySpecific TechniquePrincipleQuantificationThroughputSNO-Site IDKey AdvantagesKey Limitations
Direct Detection Chemiluminescence UV photolysis of the S-NO bond releases NO, which reacts with ozone to produce detectable light.AbsoluteLow to MediumNoHigh sensitivity for total SNO quantification.Requires specialized equipment; does not identify specific SNO-proteins from a mixture.
Saville/Griess Assay Mercuric ion-based cleavage of the S-NO bond releases nitrous acid, which is detected colorimetrically.AbsoluteHighNoSimple, inexpensive, and suitable for purified protein samples.Lacks sensitivity for endogenous SNO-proteins; susceptible to interference.
Fluorescence Assays (DAF) S-NO cleavage yields nitrous acid, which reacts with diaminofluorescein (DAF) to form a fluorescent triazole.AbsoluteHighNoMore sensitive than the Saville assay.Indirectly measures SNO levels; requires protein purification for specificity.
Indirect (Thiol-Derivatization) Biotin Switch Technique (BST) Free thiols are blocked, S-NO groups are selectively reduced to thiols, and the nascent thiols are tagged with biotin.RelativeMediumYes (with MS)Widely adopted, enables enrichment and identification of SNO-proteins from complex mixtures.Labor-intensive, multiple precipitation steps can lead to sample loss, especially for high MW proteins.
Resin-Assisted Capture (SNO-RAC) A modification of BST where nascent thiols are captured on a thiol-reactive resin instead of being biotinylated.RelativeMedium to HighYes (with MS)Fewer steps than BST, better sensitivity for high-mass proteins, amenable to on-resin digestion.Potential for non-specific binding to the resin.
Fluorescence-Switch (S-FLOS, CyDye) Similar to BST, but nascent thiols are labeled with fluorescent dyes (e.g., CyDyes) instead of biotin.RelativeHighNo (unless coupled with 2D-DIGE and MS)Allows direct in-gel visualization and quantification, avoids Western blotting.Does not inherently include an enrichment step like BST.
Mass Tagging (iodoTMT, ICAT) Nascent thiols are labeled with isobaric (iodoTMT) or isotope-coded (ICAT) tags for multiplexed relative quantification by mass spectrometry.RelativeHighYesEnables multiplexed comparison across several samples simultaneously with high accuracy.Requires sophisticated mass spectrometry instrumentation and data analysis.

Key Methodologies and Experimental Protocols

This section details the workflows and protocols for the most prominent quantitative S-nitrosylation analysis methods.

The Biotin Switch Technique (BST) and its Proteomic Adaptation (SNOSID)

The Biotin Switch Technique was the first method developed to identify specific S-nitrosylated proteins from complex biological samples. The SNO-Site Identification (SNOSID) method is a proteomic adaptation of the BST that enables the identification of the specific cysteine residues that are S-nitrosylated.

The BST workflow consists of three main stages: blocking of free thiols, selective reduction of S-nitrosothiols, and labeling of the newly formed thiols.

cluster_0 Step 1: Blocking cluster_1 Step 2: Reduction cluster_2 Step 3: Labeling & Detection s1 Protein mixture with free thiols (-SH) and S-nitrosothiols (-SNO) s2 Block free thiols with MMTS (-SH -> -S-S-CH3) s1->s2 s3 Remove excess MMTS s2->s3 s4 Selectively reduce -SNO with Ascorbate (-SNO -> -SH) s3->s4 s5 Label nascent thiols with Biotin-HPDP s4->s5 s6 Enrich biotinylated proteins (Streptavidin affinity) s5->s6 s7 Detect by Western Blot or analyze by Mass Spec (MS) s6->s7

Caption: Workflow of the Biotin Switch Technique (BST).

This protocol is a generalized representation based on published methods.

  • Protein Lysis and Blocking:

    • Lyse cells or tissues in HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine) supplemented with 1% SDS and a protease inhibitor cocktail.

    • Add blocking buffer containing S-methyl methanethiosulfonate (MMTS) to a final concentration of 20 mM.

    • Incubate the mixture for 20-30 minutes at 50°C with frequent vortexing to block all free cysteine thiols.

  • Protein Precipitation:

    • Precipitate the proteins by adding three volumes of ice-cold acetone.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge to pellet the proteins and wash the pellet twice with 70% acetone to remove excess MMTS.

  • Reduction and Biotinylation:

    • Resuspend the protein pellet in HENS buffer (HEN with 1% SDS).

    • Add ascorbate to a final concentration of 4 mM to selectively reduce the S-NO bonds.

    • Immediately add a thiol-reactive biotinylating agent, such as N-[6-(biotinamido)hexyl]-3′-(2′-pyridyldithio)propionamide (Biotin-HPDP), to a final concentration of 0.2 mM.

    • Incubate for 1 hour at room temperature.

  • Affinity Purification and Analysis:

    • For proteomic analysis (SNOSID), digest the biotinylated proteins with trypsin.

    • Purify the biotinylated proteins or peptides using streptavidin-agarose beads.

    • Elute the captured proteins/peptides.

    • Analyze by Western blot using an anti-biotin antibody or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and site mapping.

Resin-Assisted Capture of S-Nitrosothiols (SNO-RAC)

SNO-RAC is a streamlined modification of the BST that combines the labeling and enrichment steps. It demonstrates improved sensitivity, particularly for high-molecular-weight proteins, by reducing the number of precipitation steps.

This diagram highlights the key difference between the Biotin Switch Technique and Resin-Assisted Capture.

cluster_BST Biotin Switch Technique (BST) cluster_SNORAC SNO-RAC start Protein Lysate (-SH and -SNO) block Block free thiols (MMTS) start->block reduce Reduce -SNO (Ascorbate) block->reduce bst_label Label with Biotin-HPDP reduce->bst_label rac_capture Capture on Thiopropyl Sepharose Resin reduce->rac_capture bst_precip Precipitate to remove excess Biotin bst_label->bst_precip bst_enrich Enrich on Streptavidin beads bst_precip->bst_enrich bst_elute Elute bst_enrich->bst_elute analysis Analyze by WB or MS/MS bst_elute->analysis rac_wash Wash resin rac_capture->rac_wash rac_elute Elute rac_wash->rac_elute rac_elute->analysis

Caption: Comparison of BST and SNO-RAC workflows.

This protocol is a generalized representation based on published methods.

  • Protein Lysis and Blocking:

    • Perform lysis and blocking of free thiols with MMTS as described in the BST protocol.

    • Remove excess MMTS by acetone precipitation.

  • Resuspension and Reduction:

    • Resuspend the protein pellet in a binding buffer (e.g., HEN with 1% SDS).

    • Add ascorbate to a final concentration of 4 mM.

  • Resin-Assisted Capture:

    • Immediately add washed Thiopropyl Sepharose resin to the protein mixture.

    • Incubate for 2-4 hours at room temperature with gentle rotation to allow covalent capture of the nascent thiols.

  • Washing and Elution:

    • Wash the resin extensively to remove non-covalently bound proteins.

    • Elute the captured proteins from the resin using a reducing agent like β-mercaptoethanol or DTT.

  • Analysis:

    • For on-resin digestion, wash the resin and perform trypsin digestion directly on the beads to isolate SNO-site containing peptides for MS analysis.

    • Alternatively, analyze the eluted proteins by SDS-PAGE and Western blot.

Fluorescence-Based Quantification Methods

Fluorescence-based methods offer an alternative to biotin-based detection, often eliminating the need for Western blotting and enabling direct in-gel quantification.

This workflow is analogous to the BST but replaces the biotin tag with a fluorescent cyanine dye.

s1 Protein Sample (Control or Treated) s2 Block free thiols (MMTS) s1->s2 s3 Reduce -SNO (Ascorbate) s2->s3 s4 Label nascent thiols with CyDye Maleimide s3->s4 s5 Separate proteins by 1D or 2D SDS-PAGE s4->s5 s6 Visualize gel with fluorescence scanner s5->s6 s7 Quantify fluorescence intensity and identify spots by MS s6->s7

Caption: Workflow of a fluorescence-based switch method.

This protocol is a generalized representation based on published methods.

  • Sample Preparation and Blocking:

    • Prepare and block protein samples using MMTS as described in the BST protocol, followed by acetone precipitation.

  • Reduction and Fluorescent Labeling:

    • Resuspend the protein pellet in buffer.

    • Add ascorbate to reduce S-NO groups.

    • Immediately add a CyDye maleimide dye (e.g., Cy3 or Cy5) to label the newly exposed thiols. For comparative studies (DIGE), a control sample can be labeled with one dye and the treated sample with another.

    • Incubate for 1 hour at room temperature in the dark.

    • Quench the labeling reaction with a reducing agent.

  • Electrophoresis and Imaging:

    • If using two dyes, combine the samples.

    • Separate the labeled proteins by 1D or 2D SDS-PAGE.

    • Scan the gel using a multi-wavelength fluorescence imager.

  • Quantification and Identification:

    • Quantify the relative S-nitrosylation levels by comparing the fluorescence intensities of the protein spots between samples.

    • Excise spots of interest from the gel, perform in-gel trypsin digestion, and identify the proteins by mass spectrometry.

Conclusion and Future Perspectives

The selection of a method for quantifying protein S-nitrosylation depends heavily on the specific research question. Direct detection methods like chemiluminescence are excellent for measuring total SNO levels, while indirect, derivatization-based techniques are necessary for identifying and quantifying S-nitrosylation on specific proteins within a complex mixture.

The Biotin Switch Technique remains a foundational method, but its limitations have spurred the development of more streamlined and sensitive approaches like SNO-RAC. The advent of fluorescence and mass-tagging technologies (S-FLOS, iodoTMT) has further advanced the field, enabling high-throughput, multiplexed, and highly accurate relative quantification. As mass spectrometry technology continues to improve, methods that provide precise site-specific quantification will become increasingly crucial for unraveling the complex role of S-nitrosylation in health and disease.

References

Evaluating the Labeling Efficiency of Nitrosobiotin in Complex Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of S-nitrosylation, a critical post-translational modification involved in cellular signaling, relies on the accurate and efficient labeling of S-nitrosylated proteins within complex biological samples. Nitrosobiotin, utilized in the biotin-switch technique (BST), has been a foundational tool for this purpose. However, the evolution of proteomic technologies has introduced a range of alternative methods, each with distinct advantages and limitations. This guide provides an objective comparison of this compound's labeling efficiency against prominent alternatives, supported by experimental data from peer-reviewed studies, to aid researchers in selecting the optimal method for their experimental needs.

Principles of this compound Labeling and its Inherent Challenges

This compound is a key reagent in the biotin-switch technique (BST), a widely adopted method for identifying S-nitrosylated proteins. The classic BST workflow involves three main steps:

  • Blocking: Free thiol groups on cysteine residues are blocked to prevent non-specific labeling.

  • Reduction: The S-NO bond of S-nitrosylated cysteines is selectively reduced, typically with ascorbate, to regenerate a free thiol group.

  • Labeling: The newly exposed thiol groups are then labeled with a thiol-reactive biotinylating reagent, such as biotin-HPDP, which is structurally related to the reactive moiety of this compound.

Despite its widespread use, the biotin-switch assay, and by extension the use of this compound, is associated with several challenges that can impact labeling efficiency and data accuracy.[1][2] Potential pitfalls include incomplete blocking of free thiols, the inefficiency and lack of absolute specificity of the ascorbate reduction step, and the potential for false positives.[1][2] Furthermore, studies have suggested that a single labeling reagent may not capture the entire S-nitrosoproteome, indicating the existence of different subpopulations of S-nitrosylated cysteines with varying reactivity.[3]

Comparative Analysis of Labeling Efficiency

The pursuit of more comprehensive and accurate S-nitrosoproteome analysis has led to the development of several alternative labeling strategies. These include the use of different thiol-reactive tags, fluorescent probes, and advanced enrichment techniques. The following table summarizes quantitative data from studies comparing the biotin-switch technique with these alternatives.

MethodPrincipleKey Quantitative FindingsAdvantagesLimitationsReference(s)
Biotin-Switch Technique (this compound) Blocking of free thiols, selective reduction of S-NO, and labeling with a biotin derivative.Baseline method for comparison. Efficiency can be variable and may not detect all S-nitrosylated sites.Well-established method with a large body of literature.Potential for incomplete labeling, false positives, and inefficiency in reducing all S-nitrosothiols.
iodoTMT Switch Assay (ISA) Irreversible labeling of S-nitrosylated cysteines with isobaric iodoTMT reagents for multiplexed quantification.Identified 101 unique S-nitrosocysteine sites in LPS-stimulated microglial cells, with 38 sites showing significant upregulation. The irreversible nature of the labeling improves specificity.Enables multiplexed quantification and unambiguous site-mapping by mass spectrometry.Requires specialized reagents and mass spectrometry capabilities.
cysTMT vs. iodoTMT Dual labeling strategy using two chemically distinct thiol-reactive tandem mass tags.In HEK293 cells, iodoTMT6 identified 648 SNO sites, while cysTMT6 identified 731 SNO sites. Less than 30% of the sites were detected by both tags, indicating they label distinct cysteine subpopulations.A dual-labeling approach significantly increases the coverage of the S-nitrosoproteome.More complex workflow and data analysis compared to single-labeling methods.
SNO-RAC (Resin-Assisted Capture) Uses a thiol-reactive resin to capture S-nitrosylated proteins, combining labeling and enrichment into a single step.Demonstrates superior sensitivity for detecting high-molecular-weight S-nitrosylated proteins compared to the traditional biotin-switch technique.Simplified workflow with fewer steps.May have biases based on protein accessibility to the resin.
S-FLOS (Selective Fluorescent Labeling) A modification of the biotin-switch assay that uses fluorescent cyanine dyes instead of biotin for direct in-gel detection.Offers a method for direct comparison of S-nitrosation states between two samples on the same 2D gel with low background and high signal-to-noise.Eliminates the need for Western blotting or avidin enrichment, allowing for direct visualization and quantification.Relies on gel-based analysis, which may have limitations in dynamic range and resolution compared to mass spectrometry.
Clickable Probes (e.g., PBZyn) Utilizes a clickable, alkyne-containing probe that directly labels S-nitrosothiols, allowing for subsequent versatile detection via click chemistry.Enables multi-modal analysis including in situ cellular imaging, protein blotting, affinity purification, and mass spectrometry from a single labeling event.Highly versatile, allowing for a wide range of downstream applications. Direct labeling approach.Newer method, may require more optimization for specific applications.

Experimental Protocols

Detailed and optimized protocols are crucial for achieving reliable and reproducible results in S-nitrosoproteomics. Below are representative protocols for the biotin-switch technique (applicable to this compound) and a click chemistry-based approach for labeling S-nitrosylated proteins in cell lysates.

Protocol 1: Biotin-Switch Technique (BST) for Cell Lysates

This protocol is a generalized procedure for the detection of S-nitrosylated proteins using a biotin-based switch method.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in HENS buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine, 1% SDS) supplemented with protease inhibitors.

    • Sonicate the lysate briefly to shear DNA and reduce viscosity.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Blocking of Free Thiols:

    • To the cleared lysate, add a final concentration of 20 mM methyl methanethiosulfonate (MMTS).

    • Incubate at 50°C for 20 minutes with frequent vortexing to block all free cysteine thiols.

    • Precipitate proteins using two volumes of ice-cold acetone and incubate at -20°C for 20 minutes.

    • Centrifuge to pellet the proteins and discard the supernatant. Wash the pellet with acetone.

  • Reduction of S-Nitrosothiols:

    • Resuspend the protein pellet in HENS buffer.

    • Add a final concentration of 1 mM ascorbate to selectively reduce S-nitrosothiols.

    • Incubate for 1 hour at room temperature.

  • Biotinylation of Newly Formed Thiols:

    • Add a thiol-reactive biotinylating agent (e.g., 1 mM Biotin-HPDP).

    • Incubate for 1 hour at room temperature.

    • The biotinylated proteins are now ready for downstream analysis, such as streptavidin affinity purification followed by Western blotting or mass spectrometry.

Protocol 2: Click Chemistry-Based Labeling of S-Nitrosylated Proteins

This protocol describes a general workflow for labeling S-nitrosylated proteins using a clickable probe.

  • Cell Lysis and Probe Labeling:

    • Lyse cells in a suitable buffer containing the clickable S-nitrosothiol probe (e.g., an alkyne-containing phosphine-based probe).

    • Incubate the lysate with the probe to allow for the direct labeling of S-nitrosylated cysteines. The reaction conditions (time, temperature, probe concentration) should be optimized for the specific probe used.

  • Protein Precipitation:

    • Precipitate the proteins from the lysate using a method such as methanol/chloroform or acetone precipitation to remove excess probe.

  • Click Reaction:

    • Resuspend the protein pellet in a buffer compatible with the click reaction (e.g., PBS).

    • Prepare the click reaction master mix containing a fluorescent or biotinylated azide, copper (I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA).

    • Add the master mix to the protein sample and incubate at room temperature, protected from light, to allow the cycloaddition reaction to proceed.

  • Downstream Analysis:

    • The labeled proteins can then be analyzed by in-gel fluorescence scanning (if a fluorescent azide was used) or by affinity purification and mass spectrometry (if a biotinylated azide was used).

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in the biotin-switch technique and a click chemistry-based approach for S-nitrosylation analysis.

Biotin_Switch_Workflow cluster_0 Step 1: Blocking cluster_1 Step 2: Reduction cluster_2 Step 3: Labeling cluster_3 Downstream Analysis start Protein with Free Thiols and S-Nitrosothiols block Add MMTS (Block Free Thiols) start->block blocked Blocked Protein with S-Nitrosothiols reduce Add Ascorbate (Reduce S-NO) blocked->reduce reduced Blocked Protein with Newly Formed Thiols labeling Add Biotin-HPDP (Label Thiols) reduced->labeling labeled Biotinylated Protein analysis Affinity Purification (Streptavidin) & Mass Spectrometry labeled->analysis

Caption: Workflow of the Biotin-Switch Technique.

Click_Chemistry_Workflow cluster_0 Step 1: Direct Labeling cluster_1 Step 2: Click Reaction cluster_2 Downstream Analysis start Protein with S-Nitrosothiols label_probe Add Alkyne Probe (Directly Labels S-NO) start->label_probe alkyne_protein Alkyne-Labeled Protein click Add Azide-Tag (Biotin or Fluorophore) + Cu(I) Catalyst alkyne_protein->click tagged_protein Tagged Protein analysis Fluorescence Imaging or Affinity Purification & Mass Spectrometry tagged_protein->analysis

Caption: Workflow for Click Chemistry-Based S-Nitrosylation Labeling.

References

Orthogonal Validation of Protein S-Nitrosylation Identified by Nitrosobiotin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of protein S-nitrosylation, a critical post-translational modification involved in a myriad of cellular signaling pathways, relies on robust and accurate detection methods. The nitrosobiotin-based biotin-switch technique (BST) is a widely adopted method for this purpose. However, due to the labile nature of the S-nitrosothiol (SNO) bond and the potential for artifacts, orthogonal validation using alternative techniques is crucial to confirm the veracity of initial findings. This guide provides an objective comparison of the biotin-switch technique with key orthogonal validation methods, supported by experimental data and detailed protocols.

Comparative Analysis of S-Nitrosylation Detection Methods

The following table summarizes the key performance characteristics of the biotin-switch technique and its common orthogonal validation methods. This data is synthesized from multiple studies to provide a comparative overview.

Method Principle Advantages Disadvantages Typical Sensitivity Quantitative Capability
Biotin-Switch Technique (BST) using this compound (Biotin-HPDP) Indirectly labels SNO sites by blocking free thiols, reducing the SNO bond, and then labeling the nascent thiol with biotin.Widely used and well-established; compatible with standard laboratory techniques (Western blotting, mass spectrometry).[1][2][3]Subtractive method prone to false positives from incomplete blocking; ascorbate reduction specificity has been questioned.[3][4]Low micromolar range for biotinylated proteins.Relative quantification.
Chemiluminescence-based Assays (e.g., Tri-iodide) Directly detects nitric oxide (NO) released from SNOs upon chemical reduction.Considered a "gold standard" for quantifying total SNO content due to its high sensitivity and specificity.Does not identify specific S-nitrosylated proteins or sites; requires specialized equipment.Nanomolar range.Absolute quantification of total SNOs.
Mass Spectrometry (MS) Directly detects the mass shift of +29 amu due to the NO group on cysteine residues of peptides.Provides definitive identification of S-nitrosylation sites; can be quantitative with isotopic labeling.The lability of the S-NO bond can lead to its loss during sample preparation and analysis, making direct detection challenging.Dependent on instrument sensitivity and sample complexity.Relative and absolute (with standards) quantification.
Fluorescence-based Detection (e.g., CyDye Switch) A variation of the biotin-switch where a fluorescent dye is used instead of biotin to label the nascent thiol.Allows for direct in-gel visualization and quantification, eliminating the need for Western blotting; suitable for 2D-DIGE.Shares some of the same potential pitfalls as the biotin-switch technique regarding the blocking and reduction steps.High sensitivity with low background.Relative quantification.
SNO-Resin Assisted Capture (SNO-RAC) A modification of the biotin-switch where nascent thiols are captured on a thiol-reactive resin.Fewer steps than traditional BST, potentially increasing efficiency and reducing sample loss; particularly effective for high molecular weight proteins.Relies on the same initial blocking and reduction steps as BST, so similar precautions are necessary.Reportedly more sensitive than BST for high-mass proteins.Relative quantification, compatible with iTRAQ for multiplexing.

Experimental Protocols

Detailed methodologies for the biotin-switch technique and key orthogonal validation methods are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Biotin-Switch Technique (BST) using this compound (Biotin-HPDP)

This protocol is adapted from established methods and is a cornerstone for identifying S-nitrosylated proteins.

Materials:

  • Lysis Buffer (HEN): 250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine.

  • Blocking Buffer: Lysis Buffer containing 2.5% SDS and 20 mM S-methyl methanethiosulfonate (MMTS).

  • Labeling Solution: Lysis Buffer containing 1 mM ascorbate and 2 mM Biotin-HPDP.

  • Streptavidin-agarose beads.

  • Wash Buffer: Lysis Buffer containing 0.1% SDS.

  • Elution Buffer: 100 mM Tris-HCl, pH 7.5, containing 100 mM β-mercaptoethanol.

Procedure:

  • Protein Extraction and Blocking:

    • Lyse cells or tissues in ice-cold Lysis Buffer.

    • Add an equal volume of Blocking Buffer to the protein lysate.

    • Incubate at 50°C for 20 minutes with frequent vortexing to block free thiol groups.

    • Remove excess MMTS by acetone precipitation.

  • Biotinylation:

    • Resuspend the protein pellet in Lysis Buffer containing 1% SDS.

    • Add Labeling Solution and incubate for 1 hour at room temperature in the dark. This step reduces the S-NO bond and labels the newly formed thiol with biotin.

  • Affinity Capture:

    • Remove excess Biotin-HPDP by acetone precipitation.

    • Resuspend the pellet in a buffer compatible with streptavidin binding (e.g., PBS with 0.5% Triton X-100).

    • Incubate with streptavidin-agarose beads for 1 hour at 4°C with gentle rotation to capture biotinylated proteins.

  • Washing and Elution:

    • Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.

    • Elute the captured proteins by boiling the beads in Elution Buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-biotin antibody or a protein-specific antibody.

Orthogonal Validation: Tri-iodide Chemiluminescence Assay

This method provides a quantitative measure of total S-nitrosothiols in a sample.

Materials:

  • Nitric Oxide Analyzer (NOA) with a chemiluminescence detector.

  • Purge vessel.

  • Tri-iodide solution: Potassium iodide (KI) and iodine (I₂) in glacial acetic acid.

  • Inert gas (e.g., nitrogen or helium).

  • S-nitrosoglutathione (GSNO) for standard curve.

Procedure:

  • System Setup:

    • Set up the NOA according to the manufacturer's instructions.

    • Fill the purge vessel with the tri-iodide solution.

    • Purge the system with an inert gas to remove oxygen.

  • Standard Curve Generation:

    • Prepare a series of GSNO standards of known concentrations.

    • Inject known volumes of the standards into the purge vessel.

    • Record the chemiluminescence signal for each standard to generate a standard curve.

  • Sample Measurement:

    • Inject a known volume of the biological sample into the purge vessel.

    • The tri-iodide solution reduces S-nitrosothiols, releasing NO gas.

    • The NO gas is carried by the inert gas stream to the chemiluminescence detector where it reacts with ozone to produce light.

    • The light intensity is proportional to the amount of NO, and thus the amount of S-nitrosothiols in the sample.

  • Quantification:

    • Determine the concentration of S-nitrosothiols in the sample by comparing its chemiluminescence signal to the standard curve.

Orthogonal Validation: Direct Mass Spectrometry

This approach offers the most definitive evidence for S-nitrosylation at specific cysteine residues.

Materials:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • LC-MS/MS system.

  • Trypsin (mass spectrometry grade).

  • Buffers for protein digestion and peptide extraction.

Procedure:

  • Sample Preparation:

    • Enrich S-nitrosylated proteins using a non-reductive method if possible, or perform the biotin-switch protocol up to the elution step, eluting without a reducing agent if the linkage allows.

    • Perform in-solution or in-gel tryptic digestion of the protein sample.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides by liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry.

    • Carefully optimize MS parameters to preserve the labile S-NO bond, such as using lower collision energies.

  • Data Analysis:

    • Search the MS/MS spectra against a protein database to identify peptides.

    • Specifically look for a mass shift of +28.99 Da (for the NO group) on cysteine-containing peptides.

    • Fragment ions in the MS/MS spectrum should confirm the peptide sequence and the location of the modification.

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts discussed in this guide.

Biotin_Switch_Technique cluster_sample Protein Sample cluster_bst Biotin-Switch Technique cluster_analysis Analysis Prot_SNO Protein-SNO Blocking 1. Block Free Thiols (MMTS) Prot_SNO->Blocking Prot_SH Protein-SH Prot_SH->Blocking Reduction 2. Reduce SNO (Ascorbate) Blocking->Reduction Blocked Protein-SH Labeling 3. Label with Biotin (Biotin-HPDP) Reduction->Labeling Protein-SH from SNO Affinity_Capture Affinity Capture (Streptavidin) Labeling->Affinity_Capture Biotinylated Protein Detection Detection (Western Blot / MS) Affinity_Capture->Detection

Workflow of the Biotin-Switch Technique.

Orthogonal_Validation cluster_hypothesis Initial Finding cluster_validation Orthogonal Validation Methods cluster_conclusion Conclusion BST_Result Protein X is S-nitrosylated (Identified by Biotin-Switch) Chemiluminescence Chemiluminescence (Quantify total SNO) BST_Result->Chemiluminescence Mass_Spec Mass Spectrometry (Confirm site and identity) BST_Result->Mass_Spec Fluorescence Fluorescence Switch (Alternative labeling) BST_Result->Fluorescence SNO_RAC SNO-RAC (Alternative capture) BST_Result->SNO_RAC Validated_Finding Validated Finding: Protein X is a bona fide S-nitrosylated protein Chemiluminescence->Validated_Finding Mass_Spec->Validated_Finding Fluorescence->Validated_Finding SNO_RAC->Validated_Finding

Concept of Orthogonal Validation for S-nitrosylation.

References

Reversible Biotinylation: A Comparative Guide to Cleavable Biotin Reagents versus Traditional Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of protein research and drug development, the biotin-streptavidin interaction stands as a cornerstone for affinity-based purification and detection. The remarkable strength and specificity of this bond, however, present a significant challenge: the elution of biotinylated molecules often requires harsh, denaturing conditions that can compromise the integrity and function of the target protein. This guide provides a comprehensive comparison of cleavable biotin reagents against traditional non-cleavable biotin methodologies, including the use of nitro-avidin for reversible binding, offering researchers and scientists a data-driven overview to inform their experimental design.

Executive Summary

Cleavable biotin reagents offer a distinct advantage over traditional non-cleavable biotin by incorporating a linker arm that can be selectively cleaved under mild conditions. This allows for the recovery of biotinylated proteins in their native state, free from the biotin moiety, thereby enhancing compatibility with downstream applications such as mass spectrometry and functional assays. This contrasts sharply with the often-denaturing elution methods required for the nearly irreversible bond between traditional biotin and streptavidin. While alternatives like nitro-avidin provide a gentler elution for non-cleavable biotin, cleavable reagents offer a more direct and often more efficient approach to obtaining tag-free proteins.

Quantitative Performance Comparison

The choice between cleavable and non-cleavable biotin reagents can significantly impact experimental outcomes, particularly in terms of protein recovery, purity, and the number of identified proteins in proteomic studies. The following tables summarize key quantitative data from comparative studies.

ParameterCleavable Biotin Reagents (DADPS Linker)Traditional (Non-Cleavable) BiotinReference
Protein Identification (BONCAT Proteomics) >50% more proteins identified and quantifiedBaseline[1]
Protein Recovery (Alkali-Cleavable Linker) >90%Dependent on harsh elution, often lower for functional protein[2]
Protein Recovery (Sulfo-NHS-SS-Biotin) 87.5% - 115.5%Not directly compared[3]

Table 1: Comparison of Protein Identification and Recovery.

Reagent TypeElution/Cleavage ConditionsKey AdvantagesKey Disadvantages
Traditional Biotin 8 M Guanidine HCl, pH 1.5; Boiling in SDS-PAGE bufferExtremely strong and stable interactionHarsh elution denatures proteins; Streptavidin contamination
Nitro-Avidin with Traditional Biotin Reversible binding, elution at pH 10Milder elution than standard streptavidin; Reusable columnsWeaker binding affinity (Kd ≈ 10⁻⁶ M) may lead to premature release
Disulfide-Cleavable Biotin (e.g., Sulfo-NHS-SS-Biotin) 50-100 mM DTT or TCEP at room temperatureMild, reducing conditions; High protein recoveryPotential for premature cleavage in reducing cellular environments
Acid-Cleavable Biotin (e.g., DADPS linker) 5-10% Formic Acid at room temperatureRapid and efficient cleavage; Compatible with mass spectrometryAcid-labile proteins may be affected
Photocleavable Biotin UV irradiation (e.g., 365 nm) at room temperatureNon-chemical, rapid cleavagePotential for UV-induced damage to proteins/nucleic acids

Table 2: Comparison of Elution/Cleavage Conditions and Key Features.

Experimental Workflows and Signaling Pathways

To visualize the differences in experimental procedures, the following diagrams illustrate the workflows for affinity purification using traditional and cleavable biotin reagents.

cluster_0 Traditional Biotin Workflow A Biotinylation of Target Protein B Incubation with Streptavidin Beads A->B C Wash Steps to Remove Non-specific Binders B->C D Harsh Elution (e.g., Boiling in SDS) C->D E Denatured Protein + Biotin + Streptavidin D->E

Figure 1. Workflow for traditional biotin affinity purification.

cluster_1 Cleavable Biotin Workflow F Biotinylation with Cleavable Reagent G Incubation with Streptavidin Beads F->G H Wash Steps to Remove Non-specific Binders G->H I Mild Cleavage (e.g., DTT, Acid, or UV Light) H->I J Native, Tag-Free Protein I->J cluster_2 Cleavage Mechanisms A Biotinylated Protein Bound to Streptavidin B Addition of Cleavage Agent A->B C Disulfide Linker + Reducing Agent (DTT) B->C e.g. D Acid-Labile Linker + Low pH (Formic Acid) B->D e.g. E Photocleavable Linker + UV Light B->E e.g. F Released Native Protein C->F G Biotin-Linker Fragment Remains on Beads C->G D->F D->G E->F E->G

References

A Critical Review of Methods for Detecting Protein S-nitrosylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of protein S-nitrosylation—a critical post-translational modification—is paramount to understanding its role in cellular signaling and disease pathogenesis. This guide provides a critical review of the most prominent methods used to identify S-nitrosylated proteins, offering a side-by-side comparison of their performance, detailed experimental protocols, and visual workflows to aid in methodological selection and implementation.

Protein S-nitrosylation is the covalent attachment of a nitric oxide (NO) group to the thiol side chain of a cysteine residue.[1] This reversible modification plays a crucial role in a vast array of physiological and pathological processes, including the regulation of signal transduction, DNA repair, neurotransmission, and apoptosis.[2][3][4] Given the labile nature of the S-NO bond and the low abundance of endogenously S-nitrosylated proteins, their detection and quantification present significant technical challenges.[5] This guide will delve into the three major classes of detection methods: the biotin switch assay, fluorescent probes, and mass spectrometry-based approaches.

Comparative Analysis of Detection Methods

The choice of method for detecting protein S-nitrosylation depends on various factors, including the specific research question, the nature of the sample, and the available instrumentation. The following table summarizes the key quantitative and qualitative features of the most widely used techniques to facilitate an informed decision.

MethodPrincipleSensitivitySpecificityThroughputQuantitative?Site Identification?Key AdvantagesKey Limitations
Biotin Switch Assay (BSA) Indirect detection involving blocking of free thiols, reduction of S-nitrosothiols, and labeling with a biotin tag.Moderate to HighModerate to HighLow to ModerateSemi-quantitativeIndirectly, with subsequent MSWidely used, adaptable for various downstream applications (Western blot, affinity purification).Multiple steps can introduce variability and false positives; may not be suitable for all proteins.
Fluorescent Probes Direct detection using probes that become fluorescent upon reaction with S-nitrosothiols.HighHighHighYes (relative)NoEnables real-time imaging of S-nitrosylation dynamics in living cells.Limited to providing a general readout of S-nitrosylation levels; does not identify specific proteins.
Mass Spectrometry (MS) Direct or indirect detection and identification of S-nitrosylated peptides.HighHighHighYes (absolute or relative)YesProvides definitive identification of S-nitrosylation sites.The lability of the S-NO bond can be challenging for some MS techniques; requires sophisticated instrumentation.

Experimental Protocols and Workflows

Detailed methodologies are crucial for the successful implementation of these techniques. Below are the generalized protocols for the key experiments cited, accompanied by visual workflows created using the DOT language.

The Biotin Switch Assay (BSA)

The Biotin Switch Assay is the most established and widely used method for the detection and enrichment of S-nitrosylated proteins. It is an indirect method that involves a three-step chemical process.

Experimental Protocol:

  • Blocking Free Thiols: Cell or tissue lysates are treated with a thiol-blocking reagent, such as methyl methanethiosulfonate (MMTS), to block all free cysteine residues. This step is crucial to prevent non-specific labeling in subsequent steps.

  • Selective Reduction: The S-nitrosylated cysteines are then selectively reduced to free thiols using ascorbate.

  • Biotinylation: The newly formed free thiols are labeled with a thiol-reactive biotinylating agent, such as biotin-HPDP.

  • Detection/Purification: The biotinylated proteins can then be detected by Western blotting with an anti-biotin antibody or purified using streptavidin-agarose beads for subsequent identification by mass spectrometry.

Biotin_Switch_Assay cluster_sample Sample Preparation cluster_blocking Step 1: Blocking cluster_reduction_labeling Step 2 & 3: Reduction & Labeling cluster_detection Step 4: Detection Lysate Cell/Tissue Lysate (Protein-SH, Protein-SNO) Block Block free thiols (e.g., MMTS) Lysate->Block Blocked_Lysate Blocked Lysate (Protein-S-S-CH3, Protein-SNO) Block->Blocked_Lysate Reduce_Label Reduce SNO & Label (Ascorbate + Biotin-HPDP) Blocked_Lysate->Reduce_Label Biotinylated_Lysate Biotinylated Lysate (Protein-S-Biotin) Reduce_Label->Biotinylated_Lysate WB Western Blot (Anti-Biotin Ab) Biotinylated_Lysate->WB MS Affinity Purification & Mass Spectrometry Biotinylated_Lysate->MS Fluorescent_Probe_Detection Start Live Cells Stimulus Induce S-nitrosylation (e.g., NO donor) Start->Stimulus Probe Incubate with Fluorescent Probe Stimulus->Probe Wash Wash to remove excess probe Probe->Wash Image Fluorescence Microscopy Wash->Image Analysis Quantify Fluorescence Intensity Image->Analysis Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Analysis BSA Biotin Switch Assay (Enrichment) Digest Tryptic Digestion BSA->Digest LCMS LC-MS/MS Digest->LCMS DB_Search Database Search LCMS->DB_Search Site_ID Site Identification DB_Search->Site_ID Signaling_Pathway Stimulus Stimulus (e.g., Shear Stress) eNOS_inactive eNOS (inactive) Stimulus->eNOS_inactive eNOS_active eNOS (active) eNOS_inactive->eNOS_active Activation NO Nitric Oxide (NO) eNOS_active->NO Synthesis Target_Protein Target Protein (Protein-SH) NO->Target_Protein S-nitrosylation SNO_Protein S-nitrosylated Protein (Protein-SNO) Target_Protein->SNO_Protein Response Cellular Response (e.g., Vasodilation) SNO_Protein->Response

References

A Head-to-Head Comparison: Fluorescent Labeling vs. Nitrosobiotin for In-Gel Protein Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in proteomics and drug development, accurate in-gel protein detection is a critical step in unraveling complex biological processes. While numerous methods exist, this guide provides an objective comparison between two prominent techniques: general fluorescent protein labeling and the specific detection of S-nitrosylated proteins using Nitrosobiotin via the biotin-switch assay. This comparison will delve into their respective principles, workflows, and performance, supported by experimental data to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Key Differences

Fluorescent stains are designed for the sensitive detection of all proteins within a gel, providing a total protein profile.[1] In contrast, the this compound-based biotin-switch assay is a highly specific method designed to identify proteins that have undergone S-nitrosylation, a key post-translational modification.[2][3] This fundamental difference in application dictates their respective workflows and the type of data they generate.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for general fluorescent stains and the this compound-based biotin-switch assay.

FeatureFluorescent Labeling (Total Protein)This compound (Biotin-Switch Assay for S-Nitrosylation)
Primary Application Total protein visualization and quantification.[1]Detection of S-nitrosylated proteins.[2]
Detection Principle Non-covalent binding of a fluorescent dye to proteins.Covalent labeling of cysteine residues previously S-nitrosylated.
Sensitivity High, often comparable to silver staining (sub-nanogram levels).High, dependent on the abundance of the S-nitrosylated protein.
Linear Dynamic Range Broad, typically spanning 2-3 orders of magnitude.Dependent on the detection method (Western blotting).
Workflow Complexity Simple, one- or two-step staining process.Multi-step: blocking, reduction, and labeling.
Time to Result Rapid, typically less than 2 hours.Longer, involving multiple incubation and precipitation steps.
Downstream Compatibility Compatible with mass spectrometry and Western blotting.Primarily designed for Western blotting or affinity purification.
Detection Method Direct in-gel fluorescence imaging.Indirect, requires Western blotting with streptavidin-HRP or a fluorescent probe.

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both fluorescent labeling and the biotin-switch assay using this compound.

Fluorescent_Labeling_Workflow cluster_gel_prep Gel Preparation cluster_staining Staining cluster_imaging Imaging gel Run SDS-PAGE Gel fix Fix Gel (Optional) gel->fix stain Incubate with Fluorescent Dye fix->stain destain Destain (Optional) stain->destain image Image Gel with Fluorescent Scanner destain->image

A streamlined workflow for total protein detection using fluorescent labeling.

Nitrosobiotin_Workflow cluster_sample_prep Sample Preparation cluster_biotin_switch Biotin-Switch Assay cluster_detection Detection lysate Prepare Protein Lysate block Block Free Thiols lysate->block reduce Selectively Reduce S-Nitrosothiols block->reduce label_biotin Label Nascent Thiols with this compound reduce->label_biotin sds_page Run SDS-PAGE label_biotin->sds_page western Western Blot sds_page->western detect Detect with Streptavidin-HRP or Fluorescent Probe western->detect

The multi-step workflow for detecting S-nitrosylated proteins using the this compound biotin-switch assay.

Detailed Experimental Protocols

1. General Fluorescent Protein Staining Protocol

This protocol is a generalized procedure for in-gel total protein detection using a fluorescent stain. Specific incubation times and reagent compositions may vary depending on the commercial stain used.

  • Fixation (Optional):

    • After electrophoresis, place the gel in a clean container.

    • Add a sufficient volume of fixing solution (e.g., 40% ethanol, 10% acetic acid) to cover the gel.

    • Incubate for 30 minutes with gentle agitation.

    • Discard the fixing solution.

  • Staining:

    • Rinse the gel with deionized water.

    • Add the fluorescent stain to completely submerge the gel.

    • Incubate for 1 to 2 hours at room temperature with gentle agitation, protected from light.

  • Destaining (Optional):

    • For some stains, a destaining step with a specific wash solution or deionized water may be required to reduce background noise.

  • Imaging:

    • Place the gel on a fluorescent imager.

    • Excite the gel with the appropriate wavelength (e.g., UV or blue light) and capture the emission with the correct filter.

2. This compound Biotin-Switch Assay Protocol

This protocol outlines the key steps for detecting S-nitrosylated proteins.

  • Blocking of Free Cysteine Thiols:

    • To a protein sample (e.g., 1 mg/mL), add blocking buffer containing a thiol-blocking agent like methyl methanethiosulfonate (MMTS).

    • Incubate at 50°C for 20 minutes with gentle agitation.

    • Precipitate the proteins by adding three volumes of ice-cold acetone and incubate at -20°C for 15 minutes.

    • Centrifuge to pellet the proteins and discard the supernatant.

    • Wash the pellet twice with ice-cold acetone.

  • Selective Reduction of S-Nitrosothiols:

    • Resuspend the protein pellet in a buffer containing a reducing agent, such as ascorbate, to specifically reduce the S-nitrosothiol bonds.

  • Labeling with this compound:

    • Add a thiol-reactive biotinylating agent (e.g., biotin-HPDP) to the sample. This will covalently bind to the newly formed free thiols.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Separate the biotinylated proteins by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF) for Western blotting.

    • Probe the membrane with streptavidin conjugated to horseradish peroxidase (HRP) or a fluorescent molecule.

    • Visualize the bands using a chemiluminescent substrate or a fluorescence imager.

Concluding Remarks

The choice between general fluorescent labeling and the this compound biotin-switch assay is entirely dependent on the research question. For a broad overview of protein expression and quantification, fluorescent stains offer a rapid, sensitive, and straightforward solution. However, for the specific investigation of S-nitrosylation, a critical post-translational modification in cell signaling, the this compound-based biotin-switch assay is the targeted and appropriate method. Recent advancements have also led to the development of fluorescent-switch assays, which replace biotin with a fluorescent dye, allowing for direct in-gel fluorescence detection of S-nitrosylated proteins and enabling multiplexed analysis. Researchers should carefully consider their experimental goals to select the most suitable in-gel detection strategy.

References

Safety Operating Guide

Proper Disposal of Nitrosobiotin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Nitrosobiotin, a derivative of biotin used in various biochemical assays, is classified as a potential carcinogen and requires specific procedures for its disposal.[1][2] This guide provides essential, step-by-step instructions for the proper disposal of this compound, safeguarding both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Due to its hazardous nature, this compound must be handled with stringent safety measures.[2][3] All work should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1] Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

In the event of a spill, the area should be immediately evacuated. Decontamination should only be performed by trained personnel equipped with a self-contained breathing apparatus and impervious clothing. The spilled material should be absorbed with an inert material, placed in a sealed and clearly labeled container, and disposed of as hazardous waste.

Summary of Safety and Disposal Information

CharacteristicInformationSource(s)
Chemical Name 5-((3aS,4S,6aR)-1-nitroso-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
CAS Number 56859-26-8
Primary Hazards Suspected of causing cancer, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat, self-contained breathing apparatus (for spills).
Storage Store at -20°C for short-term and -80°C for long-term (up to 6 months), sealed and away from moisture and light.
Disposal Method Treat as hazardous waste. Segregate and collect in labeled, sealed containers for pickup by a licensed hazardous waste disposal contractor.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound falls under the regulations for hazardous N-nitroso compounds. The following protocol outlines the necessary steps for its safe disposal.

Step 1: Waste Segregation

Proper segregation of chemical waste is the foundational step for safe disposal.

  • Solid Waste: Collect all solid this compound waste, including residual powder, contaminated weigh boats, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically resistant container. The container should be appropriate for the solvent used (e.g., halogenated or non-halogenated waste streams).

Step 2: Waste Labeling

Accurate and comprehensive labeling of waste containers is a critical safety and compliance measure. Each container must have a hazardous waste label that includes:

  • The full chemical name: "this compound Waste"

  • Hazard identification: "Toxic," "Carcinogen"

  • An estimation of the concentration and volume of the waste.

  • The date when the waste was first added to the container.

  • The name and contact information of the responsible researcher or laboratory.

Step 3: Waste Storage

Proper temporary storage of this compound waste within the laboratory is crucial to prevent accidental exposure or spills.

  • Store waste containers in a designated and secure area, away from general laboratory traffic.

  • Utilize secondary containment, such as a chemical-resistant bin or tray, to contain any potential leaks.

  • Ensure the storage area is well-ventilated.

Step 4: Final Disposal

The final disposal of this compound waste must be handled by trained professionals.

  • Once the waste container is full, ensure it is securely sealed.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

  • Do not attempt to dispose of this compound down the drain or in regular solid waste.

While chemical degradation methods exist for N-nitroso compounds, such as treatment with aluminum-nickel alloy powder in an alkaline solution, these are specialized procedures that should only be performed by trained personnel with specific protocols and safety measures in place. These methods may not be suitable for bulk waste disposal in a standard laboratory setting.

This compound Disposal Workflow

Nitrosobiotin_Disposal_Workflow cluster_prep Waste Generation & Segregation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated solid_waste Solid Waste (e.g., contaminated labware) start->solid_waste liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Secondary Containment Area solid_container->storage liquid_container->storage ehs_pickup Arrange for EHS/ Contractor Pickup storage->ehs_pickup end Proper Disposal ehs_pickup->end

References

Essential Safety and Logistics for Handling Nitrosobiotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Nitrosobiotin. Given that this compound is a nitroso compound and is suspected of causing cancer, all handling must be conducted with stringent safety measures to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard StatementSignal WordPictogram
Carcinogenicity2H351: Suspected of causing cancerWarning
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritationWarning
Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. Specific quantitative data on solubility and stability is limited in publicly available literature; therefore, it is prudent to handle this compound with the assumption that it may be unstable under various conditions.

PropertyValue
Molecular Formula C₁₀H₁₅N₃O₄S
Molecular Weight 273.31 g/mol
Appearance Light Brown Solid
Storage Temperature -20°C

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical to minimize the risks associated with handling this compound.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to prevent inhalation exposure.

  • Personal Protective Equipment (PPE) Inspection: Before starting any procedure, inspect all PPE to ensure it is in good condition and appropriate for handling a potent compound.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials, decontamination solutions, and waste disposal bags is readily accessible.

  • Emergency Plan: All personnel must be familiar with the laboratory's emergency plan, including procedures for accidental exposure and spills.

Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationPurpose
Hand Protection Nitrile gloves (double gloving is recommended)Provides a barrier against skin contact.
Eye Protection Chemical safety goggles with side shields or a face shieldProtects eyes from splashes and airborne particles.
Body Protection A lab coat with long sleeves, preferably disposablePrevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary for certain operations, such as handling large quantities or in case of a spill. A self-contained breathing apparatus is recommended for emergency situations.Protects against inhalation of airborne particles or vapors.
Step-by-Step Handling Protocol
  • Transporting: Transport this compound in a sealed, clearly labeled, and chemically resistant secondary container.

  • Weighing: Weigh solid this compound within the chemical fume hood. Use a dedicated balance if possible, or clean the balance thoroughly after use.

  • Preparing Solutions: Prepare solutions within the chemical fume hood. Add the solvent to the this compound slowly to avoid splashing.

  • Post-Handling: After handling, wipe down the work area with an appropriate decontamination solution. Remove and dispose of contaminated PPE in the designated hazardous waste container. Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

This compound and all materials contaminated with it are considered hazardous waste and must be disposed of in accordance with institutional, local, state, and federal regulations.

Waste Segregation and Collection
  • Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, pipette tips, and wipes, in a clearly labeled, sealed, and leak-proof hazardous waste container.

  • Liquid Waste: Collect all unused solutions and contaminated solvents in a designated, labeled, sealed, and chemically resistant hazardous waste container.

Chemical Decontamination and Disposal

While incineration by a licensed hazardous waste disposal contractor is the standard procedure, chemical degradation can be an alternative for liquid waste. A potential method for the degradation of N-nitroso compounds involves treatment with aluminum-nickel alloy powder in an aqueous alkaline solution. This procedure should only be carried out by trained personnel in a controlled laboratory setting.

Caution: This degradation procedure should not be performed in acetone or dichloromethane as the reaction may be slow or incomplete.

Experimental Workflow and Safety Logic

The following diagrams illustrate the standard workflow for handling this compound and the logical relationships of the safety protocols.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Fume Hood inspect_ppe Inspect PPE prep_spill_kit Prepare Spill Kit weigh Weigh Solid dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands Safety_Logic cluster_hazard Hazard cluster_controls Control Measures cluster_outcome Outcome hazard This compound (Suspected Carcinogen, Irritant) engineering Engineering Controls (Fume Hood) hazard->engineering admin Administrative Controls (SOPs, Training) hazard->admin ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) hazard->ppe safe_handling Safe Handling & Minimized Exposure engineering->safe_handling admin->safe_handling ppe->safe_handling

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitrosobiotin
Reactant of Route 2
Nitrosobiotin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.